D-Valsartan
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137862-87-4 | |
| Record name | Valsartan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 137862-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALSARTAN, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide to the Synthesis and Purification of D-Valsartan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic and purification methodologies relevant to D-Valsartan, the dextrorotatory enantiomer of the widely used antihypertensive agent, Valsartan. While the pharmacologically active form is the S-enantiomer, the isolation and characterization of the D-enantiomer are crucial for quality control, impurity profiling, and stereospecific research. This document details adapted synthetic protocols, enantiomer separation techniques, and the underlying mechanism of action.
Introduction to Valsartan and Stereoisomerism
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that targets the type 1 (AT1) receptor, playing a critical role in the management of hypertension and heart failure. It functions within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The therapeutic efficacy of Valsartan is stereospecific, residing in the (S)-enantiomer. However, the presence and quantity of the (R)-enantiomer, or this compound, must be strictly controlled in the bulk drug substance. This necessity drives the development of robust analytical methods for enantiomeric separation and efficient purification strategies to isolate or remove the D-isomer.
Synthesis of this compound (Adapted Protocol)
Synthetic Workflow
The synthesis involves N-acylation and N-alkylation of a D-valine derivative, followed by a key palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki) to form the biphenyl (B1667301) core, and subsequent cyclization and hydrolysis steps.
Experimental Protocol: Synthesis of Crude this compound
Step 1: N-Acylation of D-Valine Methyl Ester
-
Suspend D-valine methyl ester hydrochloride in dichloromethane.
-
Add triethylamine (B128534) to the suspension.
-
Cool the mixture to 0-5°C.
-
Slowly add n-pentanoyl chloride, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by TLC/LC-MS).
-
Perform an aqueous workup to isolate the product, methyl N-pentanoyl-D-valinate.
Step 2: N-Alkylation
-
Dissolve the product from Step 1 in tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as sodium hydride (NaH), to the solution.
-
Add 1-bromo-4-(bromomethyl)benzene.
-
Reflux the reaction mixture for 1-2 hours.
-
After cooling, quench the reaction and perform an aqueous workup followed by purification (e.g., column chromatography) to yield the aryl bromide intermediate.
Step 3: Tetrazole Ring Formation and Hydrolysis
-
A common route involves the reaction of
An In-depth Technical Guide to D-Valsartan: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and properties of D-Valsartan, the (R)-enantiomer of the widely used antihypertensive drug, Valsartan (B143634). While the therapeutic effects of Valsartan are primarily attributed to the (S)-enantiomer (L-Valsartan), a thorough understanding of the D-isomer is critical for researchers, scientists, and drug development professionals involved in stereoselective synthesis, analytical method development, impurity profiling, and pharmacological safety assessment. This document details the physicochemical characteristics of this compound, presents established experimental protocols for its separation and analysis, and illustrates its relationship to the renin-angiotensin-aldosterone system (RAAS) signaling pathway.
Chemical Structure and Identification
This compound, also known as (R)-Valsartan or Valsartan EP Impurity A, is the enantiomer of the active pharmaceutical ingredient L-Valsartan.[1][2] Its chemical structure is characterized by a biphenyl (B1667301) tetrazole moiety linked to an acylated D-valine residue.
| Identifier | Value |
| IUPAC Name | (2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
| Synonyms | (R)-Valsartan, ent-Valsartan, Valsartan Impurity A |
| CAS Number | 137862-87-4 |
| Molecular Formula | C₂₄H₂₉N₅O₃ |
| Molecular Weight | 435.52 g/mol |
| SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)--INVALID-LINK--C)C(=O)O |
| InChI Key | ACWBQPMHZXGDFX-JOCHJYFZSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Melting Point | 108-110 °C | [BOC Sciences] |
| Appearance | White to off-white solid | [BOC Sciences] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [BOC Sciences] |
| pKa | The estimated pKa values for the tetrazole and carboxylic acid moieties of valsartan are approximately 4.7 and 3.9, respectively. | [Pharmacological and Pharmaceutical Profile of Valsartan: A Review] |
| LogP | The LogP value for valsartan is approximately 1.499, suggesting it is relatively hydrophilic at physiological pH. | [Pharmacological and Pharmaceutical Profile of Valsartan: A Review] |
Biological Activity and Stereospecificity
Experimental Protocols
Enantioselective Synthesis
The synthesis of this compound can be achieved by employing D-valine as the chiral starting material, following synthetic routes established for L-Valsartan which typically use L-valine. A general synthetic strategy involves the reductive amination of a biphenyl aldehyde derivative with the methyl ester of D-valine, followed by acylation and subsequent formation of the tetrazole ring and hydrolysis of the ester.
A representative synthetic scheme is the Negishi coupling, which has been shown to be an efficient method for the synthesis of Valsartan. To synthesize this compound, one would start with D-valine methyl ester hydrochloride.
Protocol Outline for this compound Synthesis (adapted from L-Valsartan synthesis):
-
N-acylation of D-valine methyl ester: React D-valine methyl ester hydrochloride with valeryl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) to yield methyl N-pentanoyl-D-valinate.
-
N-alkylation: The product from the previous step is then N-protected with a suitable biphenyl derivative, such as 1-bromo-4-(bromomethyl)benzene, in the presence of a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran. This yields methyl N-(4-bromobenzyl)-N-pentanoyl-D-valinate.
-
Biaryl Coupling (Negishi Reaction): The key biphenyl structure is formed via a Negishi coupling. This involves the ortho-metalation of a protected 5-phenyl-1H-tetrazole (e.g., 5-phenyl-1-trityl-1H-tetrazole) with an organolithium reagent, followed by transmetalation with zinc chloride to form an organozinc reagent. This is then coupled with the aryl bromide from the previous step in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., Q-phos).
-
Deprotection and Hydrolysis: The resulting protected this compound ester is then deprotected (e.g., removal of the trityl group under acidic conditions) and the methyl ester is hydrolyzed, typically using a base like sodium hydroxide (B78521) in a methanol/water mixture, to yield this compound.
Analytical Separation of Enantiomers
The separation and quantification of this compound from its S-enantiomer is critical for quality control and impurity analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two commonly employed techniques.
4.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
A robust method for the enantiomeric separation of Valsartan has been developed using a polysaccharide-based chiral stationary phase.[3]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based stationary phase.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.2 (v/v/v). The TFA is crucial for enhancing chromatographic efficiency and resolution.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1.0 mg/mL.[3]
-
Expected Elution Order: The (R)-enantiomer (this compound) typically elutes before the (S)-enantiomer (L-Valsartan).
4.2.2. Capillary Zone Electrophoresis (CZE)
CZE offers an alternative method for the chiral separation of Valsartan enantiomers.
-
Capillary: Fused-silica capillary (e.g., 75 µm I.D., 60 cm effective length).
-
Running Buffer: 30 mmol/L sodium acetate (B1210297) buffer at pH 4.50, containing 18 mg/mL β-cyclodextrin as the chiral selector.
-
Separation Voltage: 20 kV.
-
Detection: UV at 254 nm.
-
Sample Injection: Hydrodynamic injection for 10 seconds.
-
Expected Outcome: Baseline separation of the two enantiomers with good resolution.
Spectroscopic Characterization
The structural elucidation of this compound can be confirmed using various spectroscopic techniques. The spectra are expected to be identical to those of L-Valsartan, with the exception of techniques sensitive to chirality (e.g., circular dichroism).
-
¹H NMR: The proton NMR spectrum of Valsartan shows characteristic signals for the aromatic protons of the biphenyl system, the aliphatic protons of the valine and pentanoyl moieties, and the acidic protons of the carboxylic acid and tetrazole groups.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of Valsartan typically shows a protonated molecular ion [M+H]⁺ at m/z 436.2. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern for structural confirmation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of Valsartan displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the tetrazole, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C vibrations.
Mechanism of Action: Angiotensin II Receptor Blockade
Valsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its physiological responses. The (S)-enantiomer is primarily responsible for this blockade.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the chiral separation of Valsartan enantiomers using HPLC.
Conclusion
This technical guide has synthesized critical information on the chemical structure, physicochemical properties, synthesis, and analysis of this compound. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The clear distinction in biological activity between the enantiomers underscores the importance of stereospecific considerations in the development and quality control of Valsartan and related pharmaceutical compounds. The diagrams presented offer a visual representation of the underlying biochemical pathway and a practical experimental workflow, further aiding in the comprehensive understanding of this compound's role as a key related substance to a vital therapeutic agent.
References
An In-depth Technical Guide to the Mechanism of Action of D-Valsartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Valsartan (B143634) is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension, heart failure, and post-myocardial infarction.[1] It exists as two enantiomers, the pharmacologically active S-enantiomer (L-Valsartan) and the R-enantiomer (D-Valsartan).[] The therapeutic efficacy of valsartan is attributed to its ability to selectively antagonize the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II.[3] This guide delves into the stereoselective pharmacology of valsartan, presenting a detailed analysis of its mechanism of action at the molecular and cellular levels.
Core Mechanism of Action: AT1 Receptor Antagonism
The primary mechanism of action for valsartan is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[3] Angiotensin II, a potent vasoconstrictor, mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle, adrenal glands, and the heart.[1]
The Renin-Angiotensin System (RAS) and the Role of Angiotensin II
The RAS is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the principal effector of this system, induces a cascade of physiological responses upon binding to the AT1 receptor, including:
-
Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and blood pressure.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals.
-
Cellular Growth and Proliferation: Promotion of cardiac and vascular smooth muscle cell hypertrophy and fibrosis.
L-Valsartan: A Selective AT1 Receptor Antagonist
L-Valsartan competitively binds to the AT1 receptor, preventing angiotensin II from exerting its physiological effects. This blockade leads to vasodilation, reduced aldosterone secretion, and a decrease in overall blood pressure.[3] Notably, L-Valsartan exhibits a high degree of selectivity for the AT1 receptor over the AT2 receptor, with some reports indicating a 30,000-fold greater affinity for AT1.[3] This selectivity is crucial as the AT2 receptor is thought to mediate some counter-regulatory effects, including vasodilation and anti-proliferative actions.
This compound: An Angiotensin II Receptor Antagonist
This compound, the R-enantiomer, is also recognized as an antagonist of the angiotensin II receptor.[] However, detailed, publicly available studies quantifying its binding affinity and functional potency at the AT1 receptor are lacking. It is generally considered to be significantly less active than the L-enantiomer, which is why the S-form is the therapeutically used drug.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for L-Valsartan. No specific binding affinity (Ki, IC50) or functional antagonist potency (pA2) values for this compound were identified in the reviewed literature.
Table 1: Binding Affinity of L-Valsartan for the AT1 Receptor
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| L-Valsartan | Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [¹²⁵I]-AII | [3] |
| L-Valsartan | pKi | 7.65 ± 0.12 | COS-7 cells expressing human AT1 receptor | [³H]-Angiotensin II | [4] |
Table 2: Functional Antagonist Potency of L-Valsartan
| Compound | Parameter | Value | Assay System | Reference |
| L-Valsartan | pA2 | 8.4 | Bovine adrenal glomerulosa (aldosterone release) | [3] |
Signaling Pathways and Experimental Workflows
Angiotensin II Signaling Pathway and Valsartan's Point of Intervention
The following diagram illustrates the canonical Gq-protein coupled signaling cascade initiated by angiotensin II binding to the AT1 receptor and the inhibitory action of valsartan.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like D- or L-Valsartan.
Experimental Workflow for Calcium Mobilization Assay
This diagram illustrates the process of a functional assay to measure the antagonist activity of valsartan enantiomers by monitoring intracellular calcium levels.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity of valsartan enantiomers to the AT1 receptor.
-
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Unlabeled ligands: Angiotensin II, L-Valsartan, this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (typically at or below its Kd), and varying concentrations of the unlabeled test compound (D- or L-Valsartan) or Angiotensin II for determining non-specific binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to assess the functional antagonism of valsartan enantiomers by measuring changes in intracellular calcium.
-
Materials:
-
CHO or HEK293 cells stably expressing the human AT1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Angiotensin II.
-
Antagonists: L-Valsartan, this compound.
-
-
Procedure:
-
Seed the AT1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye in assay buffer, often containing probenecid, and incubate for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist (D- or L-Valsartan) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a fixed concentration of Angiotensin II (typically the EC₈₀) to all wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the Angiotensin II-induced calcium flux. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀. For determining the pA₂, perform Schild analysis by measuring the dose-response curves of Angiotensin II in the presence of different fixed concentrations of the antagonist. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.
-
Conclusion
L-Valsartan is a well-characterized, potent, and highly selective antagonist of the angiotensin II AT1 receptor. Its therapeutic effects are directly attributable to the blockade of this receptor, leading to the inhibition of the pressor and other detrimental effects of angiotensin II. While this compound is known to be an AT1 receptor antagonist, a significant gap exists in the publicly available literature regarding its quantitative binding affinity and functional potency. Further studies are required to fully elucidate the pharmacological profile of this compound and to definitively quantify its contribution, if any, to the overall therapeutic and side-effect profile of valsartan preparations. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
The Pharmacological Profile of D-Valsartan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is widely utilized in the management of hypertension and heart failure. As a chiral molecule, it exists as two enantiomers: L-valsartan (the S-enantiomer) and D-valsartan (the R-enantiomer). The commercially available and therapeutically active form is L-valsartan. This compound is recognized as a pharmacologically active impurity and is used for pharmacodynamic comparisons.[] This technical guide provides a comprehensive overview of the pharmacological profile of valsartan, with a primary focus on the well-characterized L-enantiomer due to the limited availability of public data on this compound. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant pathways and workflows to support research and development activities.
Introduction to this compound
This compound, the (R)-enantiomer of valsartan, is classified as a related compound and impurity in pharmaceutical preparations of valsartan.[2] While it is known to be an antagonist of the angiotensin II receptor, comprehensive public data on its specific receptor binding affinity, in vitro and in vivo potency, pharmacokinetics, and safety profile are scarce.[] Its primary role in the literature is as a comparator in pharmacodynamic studies.
Pharmacological Profile of L-Valsartan
The vast majority of pharmacological research has been conducted on L-valsartan, the active pharmaceutical ingredient.
Receptor Binding Affinity
L-valsartan is a highly selective antagonist for the angiotensin II type 1 (AT1) receptor.[3][4] It exhibits a significantly lower affinity for the angiotensin II type 2 (AT2) receptor.[3][4]
Table 1: Receptor Binding Affinity of L-Valsartan
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki (AT1) | 2.38 nM | Rat aortic smooth muscle cell membranes | [125I]-Angiotensin II | [3] |
| Selectivity (AT1 vs. AT2) | ~30,000-fold | Human myometrial membranes | [125I]-Angiotensin II | [3] |
| Kd | 1.44 nM | Rat aortic smooth muscle cell AT1 receptor | [3H]Valsartan | [5] |
| pKi (AT1) | 7.65 ± 0.12 | COS-7 cells expressing wild-type AT1 receptors | [3H]-Angiotensin II | [6] |
In Vitro Efficacy
L-valsartan effectively antagonizes angiotensin II-induced physiological responses in various in vitro models.
Table 2: In Vitro Functional Antagonism of L-Valsartan
| Assay | Parameter | Value | Cell/Tissue System | Reference |
| Angiotensin II-induced Aldosterone (B195564) Release | pA2 | 8.4 | Bovine adrenal glomerulosa | |
| Angiotensin II-mediated Vasoconstriction | Insurmountable Antagonism | - | Human internal mammary arteries | [7] |
In Vivo Efficacy
In animal models of hypertension, L-valsartan demonstrates potent and dose-dependent blood pressure-lowering effects.[4]
Table 3: In Vivo Antihypertensive Efficacy of L-Valsartan
| Animal Model | Route of Administration | Effective Dose | Effect | Reference |
| Renal Hypertensive Rats (2K1C) | Oral | 3-30 mg/kg | Dose-dependent reduction in blood pressure | |
| Spontaneously Hypertensive Rats (SHR) | Oral | 3-30 mg/kg | Dose-dependent reduction in blood pressure | |
| Renal Hypertensive Dogs (2K1C) | Oral | 30 mg/kg | Decrease in blood pressure |
Pharmacokinetics
The pharmacokinetic profile of L-valsartan is characterized by rapid absorption and elimination primarily through feces.
Table 4: Pharmacokinetic Parameters of L-Valsartan in Humans
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Oral administration | [8][9] |
| Absolute Bioavailability | ~25% | Oral administration | |
| Elimination Half-life (t1/2) | ~6-9 hours | Oral administration | [4] |
| Protein Binding | ~95% | - | |
| Metabolism | Minimal, ~20% of dose recovered as metabolites | - | |
| Primary Metabolite | Valeryl 4-hydroxy valsartan (inactive) | - | |
| Excretion | ~83% in feces, ~13% in urine | Oral solution |
Pharmacodynamics
L-valsartan's antihypertensive effect is achieved through the blockade of the renin-angiotensin-aldosterone system (RAAS). Blockade of the AT1 receptor leads to vasodilation and reduced aldosterone secretion, resulting in decreased blood pressure.[10]
Safety Profile
L-valsartan is generally well-tolerated, with a side-effect profile comparable to placebo.[11][12][13] Adverse reactions are typically mild and transient.[11][12][13]
Common Adverse Events:
-
Dizziness
-
Headache
-
Fatigue
Serious but Rare Adverse Events:
-
Hypotension[11]
-
Impaired Renal Function[11]
-
Hyperkalemia[11]
-
Fetal Toxicity (contraindicated in pregnancy)[11]
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the AT1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the AT1 receptor (e.g., rat aortic smooth muscle cells or transfected cell lines).
-
Harvest cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]-Angiotensin II).
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Vascular Contraction Assay
Objective: To assess the functional antagonist activity of a test compound on angiotensin II-induced vasoconstriction.
Methodology:
-
Tissue Preparation:
-
Isolate arteries (e.g., human internal mammary arteries or rabbit aorta) and cut into rings.
-
Mount the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Functional Assay:
-
Pre-incubate the arterial rings with the test compound at various concentrations for a defined period.
-
Generate a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath.
-
Measure the isometric tension of the arterial rings.
-
-
Data Analysis:
-
Compare the angiotensin II concentration-response curves in the absence and presence of the test compound.
-
A rightward shift in the curve indicates competitive antagonism, while a reduction in the maximum response suggests insurmountable antagonism.[7]
-
Mandatory Visualizations
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for AT1 Receptor Competition Binding Assay.
Conclusion
This compound is a recognized pharmacologically active enantiomer of valsartan that acts as an antagonist at the AT1 receptor. However, a detailed, publicly available pharmacological profile is lacking. The extensive data available for L-valsartan provides a robust framework for understanding the therapeutic effects and potential liabilities of AT1 receptor antagonism. Further research is warranted to fully elucidate the specific pharmacological characteristics of this compound and its contribution, if any, to the overall clinical profile of valsartan drug products. This guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing standardized protocols for further investigation.
References
- 2. japsonline.com [japsonline.com]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Functional antagonism of different angiotensin II type I receptor blockers in human arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
D-Valsartan Receptor Binding Affinity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of Valsartan (B143634), with a specific focus on its stereoisomers, at the Angiotensin II Type 1 (AT1) receptor. The document details the signaling pathways associated with the AT1 receptor, presents quantitative binding data, and outlines comprehensive experimental protocols for conducting binding affinity studies.
Introduction to Valsartan and the AT1 Receptor
Valsartan is a potent and highly selective Angiotensin II Receptor Blocker (ARB) widely used in the treatment of hypertension and heart failure. It functions by competitively inhibiting the binding of the vasoconstrictor peptide, angiotensin II, to the AT1 receptor, thereby blocking the downstream signaling that leads to increased blood pressure.[1]
Valsartan is a chiral molecule and exists as two enantiomers: (S)-Valsartan (also referred to as L-Valsartan) and (R)-Valsartan (D-Valsartan). The commercially available drug is the active (S)-enantiomer. The pharmacological activity of Valsartan is highly dependent on its stereochemistry, with the AT1 receptor demonstrating significant selectivity for the (S)-enantiomer. This guide will explore the quantitative basis for this selectivity.
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary physiological and pathophysiological effects of angiotensin II.[2] Upon activation, the AT1 receptor couples primarily to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The data overwhelmingly shows that (S)-Valsartan has a high affinity for the AT1 receptor, while the affinity of (R)-Valsartan (this compound) is negligible by comparison, highlighting the receptor's stereoselectivity.
Table 1: Binding Affinity of (S)-Valsartan for the AT1 Receptor
| Parameter | Value (nM) | Species / Tissue System | Radioligand | Reference(s) |
| Ki | 2.38 | Rat aortic smooth muscle cell membranes | [¹²⁵I]-Angiotensin II | [3][4] |
| Kd | 1.44 | Rat aortic smooth muscle cell AT1 receptor | [³H]-Valsartan | [2] |
| Kd | 0.88 | CHO cells expressing human recombinant AT1 receptors | [³H]-Valsartan | [5] |
| pKi | 7.65 ± 0.12 | COS-7 cells expressing wild type AT1 receptors | [³H]-Angiotensin II | [6][7] |
| pKi | 7.89 ± 0.04 | Human AT1 Receptor | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | [8] |
Note: pKi can be converted to Ki using the formula: Ki = 10-pKi M. For example, a pKi of 7.65 corresponds to a Ki of approximately 22.4 nM.
Table 2: Binding Affinity of (R)-Valsartan (this compound)
| Parameter | Value | Notes |
| Ki / Kd | Not commonly reported | The (R)-enantiomer is the pharmacologically inactive form of Valsartan. Its affinity for the AT1 receptor is significantly lower than the (S)-enantiomer. Studies report that (S)-Valsartan is approximately 30,000 times more selective for the AT1 receptor over the AT2 receptor, and the vast majority of this selective, high-affinity binding is attributable to the (S)-enantiomer alone.[1][3][9] |
Experimental Protocols: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is the standard method. This protocol describes the displacement of a known high-affinity radioligand from the AT1 receptor by the unlabeled test compound.
Objective: To determine the inhibition constant (Ki) of this compound for the Angiotensin II Type 1 (AT1) receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human AT1 receptor (e.g., CHO-AT1 or HEK293-AT1).
-
Radioligand: [¹²⁵I]-(Sar¹,Ile⁸)-Angiotensin II or [³H]-Valsartan, used at a concentration close to its Kd.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Reference Compound: (S)-Valsartan or Angiotensin II for defining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter or gamma counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the AT1 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use.
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled reference compound (e.g., 10 µM (S)-Valsartan), 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Competitive Binding Wells: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes. (Perform in triplicate for each concentration).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration of the plate contents through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically trapped radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Measure the radioactivity retained on each filter disc using a suitable counter (e.g., liquid scintillation counter for ³H or gamma counter for ¹²⁵I).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Visualization
Conclusion
The interaction between Valsartan and the Angiotensin II Type 1 receptor is characterized by high affinity and remarkable stereoselectivity. Quantitative binding studies consistently demonstrate that the pharmacological activity resides in the (S)-enantiomer, which binds to the AT1 receptor with nanomolar affinity. The (R)-enantiomer, this compound, exhibits a significantly lower, often negligible, binding affinity. This pronounced selectivity underscores the precise structural requirements for ligand recognition at the AT1 receptor binding site and is a critical consideration in the synthesis and quality control of Valsartan as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the binding characteristics of novel ARBs or to study the specific interactions of enantiomers with the AT1 receptor.
References
- 1. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 5. Interaction between the partially insurmountable antagonist valsartan and human recombinant angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Deep Dive into the Chiral Separation of Valsartan Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed for the chiral separation of Valsartan (B143634) enantiomers. Valsartan, an angiotensin II receptor blocker, is therapeutically administered as the (S)-enantiomer. Consequently, the accurate quantification of the inactive and potentially harmful (R)-enantiomer is a critical aspect of quality control in the pharmaceutical industry. This document details the established techniques of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and explores the application of Supercritical Fluid Chromatography (SFC) for the enantioselective analysis of Valsartan.
Introduction to Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image molecules, often exhibit different pharmacological and toxicological profiles. For Valsartan, the therapeutic activity resides in the (S)-enantiomer, which selectively blocks the angiotensin II AT1 receptor, leading to vasodilation and a reduction in blood pressure. The (R)-enantiomer is considered an impurity and its presence in the final drug product must be strictly controlled. Regulatory agencies worldwide mandate the development and validation of stereoselective analytical methods to ensure the enantiomeric purity of chiral drugs.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a cornerstone technique for the enantioselective separation of pharmaceuticals. The use of chiral stationary phases (CSPs) is the most common approach, enabling the differential interaction of enantiomers with the stationary phase, leading to their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven to be highly effective for the resolution of Valsartan enantiomers.
Quantitative Data for HPLC Methods
The following table summarizes key quantitative data from various validated HPLC methods for the chiral separation of Valsartan enantiomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | Lux Cellulose-1 (cellulose-based) | CHIRALCEL OD-H (cellulose-based) |
| Resolution (Rs) | ≥ 3.2[1] | > 2.0[2] | > 2.0[2] |
| Limit of Detection (LOD) | 200 ng/mL for (R)-enantiomer[1] | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 600 ng/mL for (R)-enantiomer[1] | Not Reported | Not Reported |
| Analysis Time | < 15 minutes | ~18 minutes (at 0.8 mL/min)[2] | ~12 minutes (at 0.8 mL/min)[2] |
Detailed Experimental Protocols for HPLC
Method 1: Based on a validated method using a Chiralpak AD-H column.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve Valsartan in methanol (B129727) to a concentration of 1.0 mg/mL.
-
Expected Elution Order: (R)-enantiomer followed by (S)-enantiomer (Valsartan).
Method 2: As per the USP Monograph for Valsartan Chiral Impurities. [2]
-
Column: Lux 5 µm Cellulose-1 or CHIRALCEL 5 µm OD-H (250 x 4.6 mm)
-
Mobile Phase: Per USP monograph (typically a mixture of a hydrocarbon like n-hexane, an alcohol modifier, and an acidic additive)
-
Flow Rate: 0.8 mL/min (can be increased to 1.0 mL/min to reduce run time)[2]
-
Detection: UV
-
System Suitability: Resolution between Valsartan Related Compound A ((R)-enantiomer) and Valsartan should be not less than 2.0.
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and, consequently, their separation.
Quantitative Data for CE Methods
The table below presents quantitative data for CE-based chiral separation of Valsartan enantiomers.
| Parameter | Method 1 | Method 2 |
| Chiral Selector | Acetyl-β-cyclodextrin (A-β-CD) | β-cyclodextrin (β-CD) |
| Resolution (Rs) | Not explicitly stated, but successful separation achieved | 1.64[3] |
| Limit of Detection (LOD) | 0.01% of a 1 mg/mL solution[3] | 1.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.05% of a 1 mg/mL solution[3] | 2.5 µg/mL |
| Analysis Time | Not specified | < 20 minutes |
Detailed Experimental Protocols for CE
Method 1: Using Acetyl-β-cyclodextrin as a chiral selector. [3]
-
Capillary: Fused-silica, 50 µm i.d., 64 cm total length (56 cm effective length)
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 8.0) containing 10 mM Acetyl-β-cyclodextrin
-
Applied Voltage: +30 kV
-
Temperature: 30°C
-
Detection: UV
-
Internal Standard: Ibuprofen
Method 2: Using β-cyclodextrin as a chiral selector. [3]
-
Capillary: Untreated fused-silica, 75 µm i.d., 60 cm effective length
-
Background Electrolyte (BGE): 30 mmol/L sodium acetate (B1210297) buffer (pH 4.50) containing 18 mg/mL β-cyclodextrin
-
Applied Voltage: 20 kV
-
Injection: 10 s
-
Detection: UV at 254 nm
Supercritical Fluid Chromatography (SFC) - A Powerful Alternative
Proposed Starting Method for Chiral SFC of Valsartan
The following table outlines a proposed starting point for the development of a chiral SFC method for Valsartan, based on common practices for similar compounds.
| Parameter | Proposed Condition |
| Chiral Stationary Phase | Chiralpak IA, IB, or IC (immobilized polysaccharide-based) |
| Mobile Phase | CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV |
Mechanism of Chiral Recognition
The enantioselective separation of Valsartan is primarily achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (either the CSP in HPLC/SFC or the cyclodextrin (B1172386) in CE). The "three-point interaction model" is a widely accepted concept explaining chiral recognition. This model postulates that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent.
In the case of polysaccharide-based CSPs, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For cyclodextrins in CE, the separation is based on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin and interactions with the hydroxyl groups at the rim of the cyclodextrin.
Visualizing Experimental and Logical Workflows
General Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for the development of a chiral separation method.
Caption: A generalized workflow for chiral method development.
Proposed Chiral Recognition Mechanism with β-Cyclodextrin
The diagram below illustrates the conceptual mechanism of chiral recognition of Valsartan enantiomers by a β-cyclodextrin molecule.
References
D-Valsartan: A Comprehensive Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of Valsartan. The information presented is primarily based on studies of the active L-enantiomer, as specific stability data for D-Valsartan is not extensively available in the public domain. However, the degradation pathways are expected to be largely analogous due to the stability of the chiral center during the primary degradation reactions. This document details the effects of various stress conditions, outlines the structures of known degradation products, and provides detailed experimental protocols for stability testing.
Executive Summary
Valsartan, a potent angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. Understanding these degradation pathways is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide summarizes key findings from forced degradation studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the degradation mechanisms to support drug development and stability assessment programs.
Quantitative Stability Data
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following tables summarize the quantitative data from various stress testing experiments on Valsartan.
Table 1: Summary of Valsartan Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 60°C | 6 hours | 23.61 | [1] |
| Acid Hydrolysis | 1 M HCl | Reflux (2h) | 2 hours | 6.89 (DP1) & 58.35 (DP2) | |
| Alkaline Hydrolysis | 1 M NaOH | 60°C | 6 hours | No additional peak | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | 21.38 | |
| Oxidative Degradation | 7% H₂O₂ | 60°C | 6 hours | 19.77 | [1] |
| Oxidative Degradation | 10% H₂O₂ | Not Specified | Not Specified | 6.25 (DP1) & 14.22 (DP2) | |
| Thermal Degradation | Dry Heat | 60°C | 6 hours | No additional peak | [1] |
| Photolytic Degradation | 254 nm UV light | Not Specified | 8 hours | No significant degradation | [1] |
| Photocatalytic (TiO₂) | Simulated Solar Light | Not Specified | Not Specified | k = 0.205 min⁻¹ | [2] |
| Photocatalytic (g-C₃N₄) | Simulated Solar Light | Not Specified | Not Specified | k = 0.028 min⁻¹ | [2] |
DP = Degradation Product. The percentages for DP1 and DP2 in some studies refer to the relative peak areas of the degradation products in the chromatogram.
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for replicating and validating stability-indicating assays. The following sections provide protocols for key forced degradation experiments performed on Valsartan.
Acidic Hydrolysis
-
Objective: To assess the stability of Valsartan in an acidic environment.
-
Protocol:
-
Prepare a stock solution of Valsartan (e.g., 0.05 mg/mL).[1]
-
Treat 5 mL of the stock solution with 5 mL of 1 M HCl.[1]
-
Place the mixture in a water bath maintained at 60°C for 6 hours.[1]
-
After the incubation period, neutralize the solution with 5 mL of 1 M NaOH.[1]
-
Dilute the final solution with the mobile phase to the initial concentration before analysis by a stability-indicating HPLC method.[1]
-
Alkaline Hydrolysis
-
Objective: To evaluate the stability of Valsartan in a basic environment.
-
Protocol:
Oxidative Degradation
-
Objective: To determine the susceptibility of Valsartan to oxidation.
-
Protocol:
Thermal Degradation
-
Objective: To investigate the effect of dry heat on the stability of solid Valsartan.
-
Protocol:
Photolytic Degradation
-
Objective: To assess the photostability of solid Valsartan.
-
Protocol:
Degradation Pathways and Mechanisms
Forced degradation studies have identified several key degradation pathways for Valsartan. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Hydrolytic Degradation Pathway
Under acidic conditions, Valsartan primarily undergoes hydrolysis of the amide bond, leading to the formation of two main degradation products.[3]
Photocatalytic Degradation Pathways (g-C₃N₄)
In the presence of a g-C₃N₄ photocatalyst and simulated solar light, Valsartan degrades through several pathways, including decarboxylation, hydroxylation, and C-N bond cleavage.[2][4]
Photodegradation Pathway
Upon exposure to UV-Vis radiation, Valsartan can undergo decarboxylation to form DP-1, which can further degrade through the loss of nitrogen from the tetrazole ring and cyclization to form DP-2.[5]
Structure of Major Degradation Products
The identification and characterization of degradation products are crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods.
Table 2: Structures of Identified Valsartan Degradation Products
| Degradation Product ID | Chemical Name | Molecular Formula | Molecular Weight (m/z) | Formation Condition | Reference |
| DP-Val-1 | N-pentanoyl-N-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)valine | C₂₄H₂₈N₅O₃ | 434.2195 [M+H]⁺ | Base Hydrolysis | [6] |
| DP-Val-2 | 2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid | C₁₄H₁₁N₄O₂ | 267.0892 [M+H]⁺ | Base Hydrolysis | [6] |
| DP-Val-3 | ((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)valine | Not Specified | Not Specified | Acid Hydrolysis | [6] |
| DP-1 (Photodegradation) | N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide | Not Specified | Not Specified | Photodegradation | [5] |
| DP-2 (Photodegradation) | N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide | Not Specified | Not Specified | Photodegradation | [5] |
Conclusion
This technical guide provides a consolidated resource for understanding the stability and degradation of Valsartan. The data and protocols presented are essential for the development of robust pharmaceutical formulations and for the establishment of effective stability-indicating analytical methods. While the focus of the available literature is on the L-enantiomer of Valsartan, the fundamental degradation pathways involving the amide linkage and the biphenyl-tetrazole moiety are expected to be similar for this compound. Further studies specifically investigating the stability of this compound would be beneficial to confirm any potential stereospecific degradation. Researchers and drug development professionals are encouraged to use this guide as a foundation for their stability studies and to ensure the development of high-quality, safe, and effective Valsartan-containing products.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
Inactive Enantiomer of Valsartan: A Technical Deep Dive into the D-Form's Pharmacological Profile
For Immediate Release
[City, State] – December 18, 2025 – While the (S)-enantiomer of Valsartan is widely recognized for its potent angiotensin II type 1 (AT1) receptor antagonism in the management of hypertension and heart failure, its stereoisomer, the (D)-enantiomer, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the existing, albeit limited, scientific knowledge surrounding the inactive properties of the D-enantiomer of Valsartan, targeting researchers, scientists, and professionals in drug development.
Executive Summary
Valsartan, a widely prescribed angiotensin II receptor blocker (ARB), exists as a pair of enantiomers due to a single chiral center. The therapeutic efficacy of Valsartan is exclusively attributed to the (S)-enantiomer, which exhibits high-affinity binding to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] In contrast, the (D)-enantiomer, also referred to as the (R)-enantiomer or Valsartan impurity A, is generally regarded as the inactive form. This guide synthesizes the available data on the D-enantiomer's pharmacological characteristics, details relevant experimental protocols, and provides visual representations of key concepts.
Stereoselectivity and the AT1 Receptor
The biological activity of Valsartan is highly stereoselective. The therapeutic action is mediated by the specific interaction of the (S)-enantiomer with the AT1 receptor.[3] While comprehensive studies quantifying the binding affinity of the D-enantiomer are scarce in publicly available literature, the significant difference in pharmacological activity between the two enantiomers underscores the highly specific nature of the ligand-receptor interaction.
Quantitative Analysis of Enantiomeric Activity
Data directly comparing the binding affinities and functional potencies of the (S)- and (D)-enantiomers of Valsartan are not extensively reported in peer-reviewed literature. However, the established high affinity of the (S)-enantiomer provides a benchmark for the presumed low affinity of the (D)-enantiomer.
Table 1: Binding Affinity of (S)-Valsartan at the AT1 Receptor
| Parameter | Value | Species/Tissue | Radioligand |
| Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [125I]-Angiotensin II |
Source: Criscione et al., 1993[3]
The lack of readily available Ki or IC50 values for the D-enantiomer in competitive binding assays against the AT1 receptor is a notable gap in the current body of research. The D-enantiomer is often utilized in pharmacodynamic comparisons as a negative control, implying that its activity is negligible at therapeutic concentrations of the S-enantiomer.[3]
Experimental Protocols
To discern the pharmacological activity of the Valsartan enantiomers, specific in vitro assays are employed. These protocols are fundamental for determining binding affinity and functional antagonism at the AT1 receptor.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of the D-enantiomer of Valsartan for the AT1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rat aortic smooth muscle cells).
-
Radioligand: [125I]-Angiotensin II.
-
(S)-Valsartan (as a positive control).
-
(D)-Valsartan (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [125I]-Angiotensin II and varying concentrations of the unlabeled competitor (D-Valsartan or S-Valsartan).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for AT1 Receptor Antagonism
Functional assays measure the ability of a compound to inhibit the biological response induced by an agonist.
Objective: To assess the potency of the D-enantiomer of Valsartan in inhibiting Angiotensin II-induced downstream signaling.
Example Assay: Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the AT1 receptor (e.g., CHO-K1 cells) in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the D-enantiomer of Valsartan.
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the D-enantiomer required to inhibit the Angiotensin II-induced calcium mobilization by 50% (IC50).
Signaling Pathways
The therapeutic effect of (S)-Valsartan is achieved by blocking the Angiotensin II signaling pathway at the AT1 receptor. This prevents a cascade of downstream events that lead to vasoconstriction and increased blood pressure. The presumed inactivity of the D-enantiomer means it does not significantly interfere with this pathway.
References
D-Valsartan as a Reference Standard in Pharmaceutical Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the treatment of hypertension and heart failure. The therapeutic efficacy of Valsartan is attributed to its (S)-enantiomer, L-Valsartan. However, during the synthesis of the active pharmaceutical ingredient (API), the formation of the (R)-enantiomer, D-Valsartan, as a chiral impurity is possible. Regulatory bodies worldwide mandate the strict control of chiral impurities in drug substances and products. Therefore, the accurate identification and quantification of this compound are critical for ensuring the safety and efficacy of Valsartan-containing medicines. This technical guide provides a comprehensive overview of the use of this compound as a reference standard in the analytical testing of Valsartan.
Physicochemical Properties of this compound
This compound, also known as Valsartan EP Impurity A or Valsartan USP Related Compound A, is the enantiomer of L-Valsartan.[1][2] As an enantiomer, it shares the same molecular formula and weight as L-Valsartan but differs in the spatial arrangement of its atoms.
| Property | Value | Reference |
| Chemical Name | (R)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-valine | [1] |
| Synonyms | (R)-Valsartan, ent-Valsartan, Valsartan EP Impurity A, Valsartan USP Related Compound A | [1][2][3] |
| CAS Number | 137862-87-4 | [1][2][3] |
| Molecular Formula | C₂₄H₂₉N₅O₃ | [1][2][3] |
| Molecular Weight | 435.52 g/mol | [2][3] |
Characterization of this compound Reference Standard
A this compound reference standard is a highly purified and well-characterized material essential for the validation of analytical methods and the accurate quantification of this impurity in Valsartan drug substance and product. Suppliers of this compound reference standards provide a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data.[4][5]
Typical Characterization Data for this compound Reference Standard
| Analytical Technique | Purpose | Typical Specification | Reference |
| ¹H-NMR | Structural Confirmation and Identification | Conforms to the structure of this compound | [4][5] |
| Mass Spectrometry (MS) | Confirmation of Molecular Weight | Conforms to the molecular weight of this compound | [4][5] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | >98% | [3] |
| Infrared Spectroscopy (IR) | Functional Group Identification | Conforms to the structure of this compound | [4][5] |
| Thermogravimetric Analysis (TGA) | Water Content and Thermal Stability | Report value | [4] |
Experimental Protocols
Accurate determination of this compound as an impurity in L-Valsartan requires robust and validated analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.
Chiral HPLC Method for Separation of Valsartan Enantiomers
This protocol is based on established methods for the enantiomeric separation of Valsartan.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based stationary phase), 250 x 4.6 mm, 5 µm or equivalent |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
This compound Reference Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
L-Valsartan Test Sample Solution: Accurately weigh and dissolve the L-Valsartan sample in the mobile phase.
-
System Suitability Solution: Prepare a solution containing both L-Valsartan and this compound to verify the resolution and performance of the chromatographic system.
Analytical Workflow for Chiral Purity Testing
Angiotensin II Receptor Signaling Pathway
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to increased blood pressure. By antagonizing this receptor, Valsartan prevents these effects.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Valsartan. It enables the development, validation, and routine application of analytical methods to ensure that the levels of this chiral impurity are within the stringent limits set by regulatory authorities. This, in turn, guarantees the quality, safety, and efficacy of Valsartan drug products for patients worldwide.
References
- 1. Valsartan EP Impurity A | 137862-87-4 | SynZeal [synzeal.com]
- 2. Valsartan EP Impurity A | CAS No- 137862-87-4 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
In Vivo Metabolic Fate of Valsartan: A Technical Guide
Disclaimer: This technical guide focuses on the metabolic fate of L-valsartan, the therapeutically active S-enantiomer, which is commonly referred to as valsartan (B143634) in scientific literature. Extensive searches for specific in vivo metabolic data on D-valsartan did not yield substantive results, indicating a lack of publicly available research on this specific enantiomer. The following information pertains to L-valsartan and is presented as the most relevant available data for researchers, scientists, and drug development professionals.
Introduction
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension, heart failure, and post-myocardial infarction. It is administered as the active L-enantiomer. The in vivo metabolic fate of valsartan is characterized by minimal biotransformation, with the majority of the drug excreted unchanged. This guide provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) profile, focusing on quantitative data and experimental methodologies.
Absorption and Distribution
Following oral administration, valsartan is rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours. The absolute bioavailability of the capsule formulation is approximately 25%.[1][2] Food has been shown to decrease the area under the curve (AUC) by about 40% and the maximum concentration (Cmax) by about 50%.[1][2] Valsartan exhibits a high degree of binding to serum proteins, approximately 95%, primarily to albumin.[1] The steady-state volume of distribution is relatively small, around 17 liters, which suggests limited distribution into tissues.[1]
Metabolism
Valsartan undergoes minimal metabolism in the liver.[1] Only about 20% of a dose is recovered as metabolites.[1] The primary and only significant metabolite identified is valeryl 4-hydroxy valsartan.[1][3] This metabolite is pharmacologically inactive, with an affinity for the AT1 receptor that is 200 times lower than that of the parent compound.[2]
In vitro studies utilizing human liver microsomes have identified Cytochrome P450 2C9 (CYP2C9) as the sole enzyme responsible for the 4-hydroxylation of valsartan to form its primary metabolite.[3][4] Despite the involvement of CYP2C9, the potential for clinically significant drug-drug interactions mediated by this enzyme is considered low due to the limited extent of valsartan's metabolism.[3][4]
Metabolic Pathway of L-Valsartan
The primary metabolic transformation of L-valsartan is the hydroxylation of the valeryl moiety.
Excretion
The primary route of elimination for valsartan and its metabolite is through biliary excretion into the feces.[2] Following a single oral dose of radiolabeled valsartan, approximately 83% of the dose is recovered in the feces and about 13% in the urine.[1] The majority of the excreted drug is in its unchanged form.[1][2]
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters related to the metabolism and pharmacokinetics of L-valsartan in humans.
Table 1: Pharmacokinetic Parameters of L-Valsartan in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [2] |
| Absolute Bioavailability (capsule) | ~25% (range 10-35%) | [1] |
| Protein Binding | ~95% | [1] |
| Volume of Distribution (steady state) | ~17 Liters | [1] |
| Elimination Half-life | ~6 hours | [1] |
| Total Body Clearance (intravenous) | ~2.2 L/h | [5] |
| Renal Clearance | ~0.62 L/h (~30% of total clearance) | [1] |
Table 2: Excretion and Metabolism of a Single Oral Dose of L-Valsartan
| Parameter | Percentage of Dose | Reference |
| Recovery in Feces | ~83% | [1] |
| Recovery in Urine | ~13% | [1] |
| Dose Recovered as Metabolites | ~20% | [1] |
| Dose Recovered as Valeryl 4-hydroxy valsartan | ~9% | [1][2] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to identify the enzymes responsible for the metabolism of a drug candidate.
-
Incubation: L-valsartan is incubated with pooled human liver microsomes in the presence of an NADPH-generating system.
-
Reaction Conditions: The incubation mixture typically contains potassium phosphate (B84403) buffer, magnesium chloride, and the NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Inhibitor Screening: To identify specific CYP isozymes, the incubation is performed in the presence of known selective inhibitors for different CYP enzymes (e.g., diclofenac (B195802) for CYP2C9).[4]
-
Recombinant Enzymes: Further confirmation is obtained by incubating valsartan with specific recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4, etc.).[3]
-
Sample Analysis: The reaction is terminated, and the samples are analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite (valeryl 4-hydroxy valsartan).[6]
-
Kinetic Analysis: Enzyme kinetics (Km and Vmax) are determined by incubating varying concentrations of valsartan with the microsomes.[4]
Human Mass Balance Study
This in vivo study is crucial for understanding the overall disposition of a drug.
-
Study Population: A small cohort of healthy male volunteers is typically recruited.[7]
-
Dosing: A single oral dose of [14C]-radiolabeled valsartan is administered.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals for several days to ensure complete recovery of the administered radioactivity.
-
Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.
-
Metabolite Profiling: The collected samples are analyzed using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry to separate and identify the parent drug and its metabolites.
-
Data Analysis: The pharmacokinetic parameters of total radioactivity and valsartan are calculated. The proportion of each metabolite relative to the total radioactivity is determined to establish the metabolic profile.
Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of valsartan.
Conclusion
The metabolic fate of L-valsartan in vivo is well-characterized by its limited biotransformation and predominant excretion as the unchanged drug in the feces via biliary elimination. The only significant metabolite, valeryl 4-hydroxy valsartan, is pharmacologically inactive and is formed via CYP2C9-mediated hydroxylation. The low extent of metabolism suggests a low potential for metabolic drug-drug interactions. The lack of available data on the metabolic fate of this compound highlights a potential area for future research, particularly if there is any consideration for its presence in pharmaceutical formulations or as a potential impurity.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Kaempferol on Valsartan Metabolism In Vitro and In Vivo and the Underlying Mechanism With Cytochrome p450 Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
D-Valsartan solubility in aqueous and organic solvents
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Valsartan in various aqueous and organic solvent systems. The information compiled herein is intended to support research, development, and formulation activities by providing key data on the physicochemical properties of this widely used angiotensin II receptor antagonist.
Note on Stereochemistry: The active pharmaceutical ingredient "Valsartan" is the L-enantiomer, formally named N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-L-valine.[1] The "D-Valsartan" enantiomer is considered an impurity. The scientific literature and corresponding solubility data focus almost exclusively on the active L-enantiomer. Therefore, all data presented in this document pertains to L-Valsartan.
Solubility Data
The solubility of L-Valsartan is highly dependent on the nature of the solvent and the pH of the aqueous medium. As an acidic compound with two pKa values (one for the carboxylic acid group and one for the tetrazole group), its aqueous solubility increases significantly in neutral to alkaline conditions.[2]
Valsartan (B143634) exhibits classic pH-dependent solubility, with very low solubility in acidic conditions and a substantial increase as the pH rises above its pKa values.[2][3][4] This is a critical factor for oral bioavailability, as the solubility changes along the gastrointestinal tract.[2]
Table 1: Solubility of L-Valsartan in Aqueous Media
| Solvent System | pH | Temperature | Solubility | Reference |
| Distilled Water | Neutral | 25°C | 0.18 mg/mL (0.18 g/L) | [2] |
| Distilled Water | Neutral | Not Specified | 45.12 µg/mL (0.045 mg/mL) | [5] |
| Distilled Water | Neutral | 37°C | 0.027 mg/mL | [6] |
| Water | Neutral | Not Specified | Practically Insoluble | [4] |
| Water | Neutral | 25°C | 23.4 mg/L (0.0234 g/L) | [7] |
| Acetate Buffer | 1.2 | 25°C | 0.021 mg/mL | [5] |
| Buffer | 4.5 | Not Specified | 0.08 mg/mL | [8] |
| Phosphate Buffer | 6.8 | 25°C | 2.51 mg/mL | [5] |
| Phosphate Buffer | 6.8 | 37°C | 2.99 mg/mL | [6] |
| Phosphate Buffer | 6.8 | Not Specified | 4.3 mg/mL | [8] |
| Phosphate Buffer | 7.4 | 25°C | 3.12 mg/mL | [5] |
| Phosphate Buffer | 7.4 | Not Specified | 5.2 mg/mL | [8] |
| Phosphate Buffer | 8.0 | 25°C | 16.8 g/L (16.8 mg/mL) | [2] |
Note: Discrepancies in water solubility values may arise from differences in experimental methods, analytical techniques, and the specific polymorphic form of the valsartan sample used.
Valsartan is generally soluble in several polar organic solvents.[1][2] Co-solvent systems are often employed to enhance its solubility in aqueous-based formulations.
Table 2: Solubility of L-Valsartan in Organic and Mixed Solvents
| Solvent System | Temperature | Solubility | Reference |
| Ethanol | Not Specified | ~30 mg/mL | [1][7] |
| Methanol | Not Specified | Freely Soluble | [2] |
| DMSO | Not Specified | ~30 mg/mL | [1][7] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1][7] |
| Acetonitrile | Not Specified | Freely Soluble | [2] |
| Acetone | Not Specified | Easily Soluble | [6] |
| Chloroform | Not Specified | Soluble | [9] |
| Dichloromethane | Not Specified | Slightly Soluble | |
| Ethyl Acetate | Not Specified | Sparingly Soluble | |
| Ethanol:PBS (1:1 v/v, pH 7.2) | Not Specified | ~0.5 mg/mL | [1] |
| 30% v/v Ethanol in Water | Room Temp. | 2.37 mg/mL | [10] |
| 30% v/v Propylene Glycol in Water | Room Temp. | 1.60 mg/mL | [10] |
A detailed study by Liu et al. measured the mole fraction solubility of valsartan in several pure organic solvents and ethanol-water binary mixtures from 278.15 K to 313.15 K, demonstrating that solubility increases with temperature in all tested solvents.[11][12][13]
Experimental Protocols
The determination of solubility is a fundamental pre-formulation study. The following are summaries of common experimental methods cited in the literature for L-Valsartan.
This is a standard and widely used method for determining equilibrium or saturation solubility.[6]
Protocol:
-
Preparation: An excess amount of L-Valsartan is added to a known volume (e.g., 10-25 mL) of the selected solvent (e.g., distilled water, buffer of specific pH) in a sealed container, typically a glass vial or flask.[6][14]
-
Equilibration: The containers are agitated in a mechanical shaker or water bath, maintained at a constant temperature (e.g., 25°C or 37°C), for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][14]
-
Sample Processing: After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solids. An aliquot of the supernatant is then carefully withdrawn and filtered, usually through a sub-micron filter (e.g., 0.45 µm), to remove any particulate matter.[6][14]
-
Analysis: The concentration of the dissolved L-Valsartan in the clear filtrate is determined using a validated analytical method. UV-Visible Spectrophotometry is commonly used, with the absorbance measured at Valsartan's λ-max (around 250 nm).[6][14] A pre-established calibration curve is used to calculate the concentration.
-
Replication: The experiment is typically performed in triplicate to ensure the reproducibility of the results.
This method is used to determine solubility as a function of temperature by identifying the temperature at which a solid solute completely dissolves in a solvent upon heating.
Protocol:
-
Sample Preparation: A known mass of L-Valsartan and a known mass of the solvent are placed in a jacketed glass vessel.
-
Heating and Observation: The mixture is stirred continuously while the temperature is gradually increased at a controlled rate. A laser beam is passed through the suspension.
-
Endpoint Detection: The point of complete dissolution (the saturation temperature) is identified by a sharp increase in the transmittance of the laser light, indicating that no solid particles remain.
-
Data Correlation: This process is repeated for different mass fractions to generate a solubility curve as a function of temperature. The experimental data is often correlated using thermodynamic models, such as the modified Apelblat equation.[11][13]
Visualized Workflow
The following diagram illustrates a generalized workflow for the experimental determination of drug solubility, incorporating key steps from sample preparation to final data analysis.
Caption: Generalized workflow for the shake-flask solubility determination method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. jbino.com [jbino.com]
- 4. Improved Release of a Drug with Poor Water Solubility by Using Electrospun Water-Soluble Polymers as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijariie.com [ijariie.com]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Solubility of Valsartan in Different Organic Solvents and Ethanol + Water Binary Mixtures from (278.15 to 313.15) K | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of D-Valsartan Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension and heart failure. The therapeutic efficacy of valsartan is primarily attributed to its (S)-enantiomer, L-Valsartan. However, the (R)-enantiomer, D-Valsartan, is often present as a process-related impurity. A thorough understanding of the physicochemical properties of this compound is crucial for quality control, formulation development, and regulatory compliance in the pharmaceutical industry. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound powder, supplemented with extensive data from its enantiomer, L-Valsartan, to provide a comprehensive reference for researchers and drug development professionals.
Chemical Identity and Structure
This compound is the (R)-enantiomer of N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine. Both enantiomers share the same molecular formula and molecular weight.
Table 1: Chemical Identity of this compound and L-Valsartan
| Property | This compound | L-Valsartan |
| IUPAC Name | (2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid[1] | (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid[2] |
| Synonyms | ent-Valsartan, Valsartan Impurity A[] | Valsartan, Diovan[4] |
| CAS Number | 137862-87-4[1] | 137862-53-4[2] |
| Molecular Formula | C₂₄H₂₉N₅O₃[1] | C₂₄H₂₉N₅O₃[2] |
| Molecular Weight | 435.52 g/mol [5] | 435.52 g/mol [2] |
Physical Properties
The physical properties of this compound powder are less extensively characterized in publicly available literature compared to L-Valsartan. The available data for this compound is summarized below, alongside the more comprehensive data for L-Valsartan for comparative purposes.
Table 2: Physical Properties of this compound and L-Valsartan Powder
| Property | This compound | L-Valsartan |
| Appearance | White to off-white solid[] | White to practically white fine powder[2] |
| Melting Point | 108-110 °C[] | 97.5-117 °C (polymorph dependent)[6][7][8] |
| Solubility | Data not available | Sparingly soluble in water; freely soluble in methanol (B129727) and ethanol; soluble in DMSO and dimethylformamide.[2][6][9] pH-dependent solubility in aqueous solutions.[10] |
| Polymorphism | Data not available | Known to exist in multiple polymorphic and amorphous forms, which can influence its physical properties and dissolution rate.[11][12] |
| Particle Size | Data not available | Particle size can be controlled through manufacturing processes and affects dissolution and bioavailability.[10] |
Chemical Properties
The chemical properties of both enantiomers are largely dictated by their shared functional groups.
Table 3: Chemical Properties of this compound and L-Valsartan
| Property | Value (L-Valsartan) |
| pKa | 3.9 (carboxylic acid), 4.7 (tetrazole)[13] |
| LogP | 1.499[13] |
Stability
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not widely published. However, the methodologies used for L-Valsartan can be adapted for the study of its enantiomer.
Polymorph Screening
Methodology: Polymorphs of L-Valsartan have been generated through recrystallization from various organic solvents such as acetonitrile (B52724) and n-butyl acetate.[11][12] The resulting crystalline forms are then characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared (FTIR) spectroscopy.
References
- 1. Valsartan, D- | C24H29N5O3 | CID 5284633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Valsartan | 137862-53-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Valsartan [drugfuture.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Improved Release of a Drug with Poor Water Solubility by Using Electrospun Water-Soluble Polymers as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. japsonline.com [japsonline.com]
- 14. acgpubs.org [acgpubs.org]
- 15. japsonline.com [japsonline.com]
- 16. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Valsartan Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation of Valsartan (B143634) enantiomers using High-Performance Liquid Chromatography (HPLC). Valsartan, an angiotensin II receptor blocker, contains a single chiral center, and its pharmacological activity resides primarily in the (S)-enantiomer. Regulatory guidelines necessitate the control of enantiomeric purity, making a reliable and robust analytical method essential. This note outlines a normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase for the effective separation and quantification of the (R)-enantiomer of Valsartan from the active (S)-enantiomer.
Introduction
Valsartan, chemically described as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a widely prescribed antihypertensive drug. The stereospecificity of its therapeutic effect, with the (S)-enantiomer being the active moiety, underscores the importance of monitoring its enantiomeric purity. The (R)-enantiomer is considered a chiral impurity, and its levels in the bulk drug and pharmaceutical formulations must be controlled. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated excellent performance in resolving Valsartan enantiomers.[1][2][3]
This application note details a validated HPLC method for the enantiomeric separation of Valsartan, providing the necessary protocols for researchers and quality control analysts.
Data Presentation
The following tables summarize the quantitative data for two commonly used chiral stationary phases for the separation of Valsartan enantiomers.
Table 1: Method Parameters for Chiral HPLC Separation of Valsartan Enantiomers
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1][2] | Lux 5 µm Cellulose-1 or CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[1][2] | Varies; often a mix of hexane, alcohol, and an acidic modifier |
| Flow Rate | 1.0 mL/min[1][2] | Typically 0.8 - 1.0 mL/min[4] |
| Detection | UV at 254 nm[6] | UV at 220 nm or 254 nm |
| Injection Volume | 10 - 20 µL | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25 °C | Ambient or controlled |
Table 2: Performance Data for the Chiral Separation of Valsartan Enantiomers (Amylose-Based CSP)
| Parameter | Value |
| Resolution (Rs) between enantiomers | ≥ 3.2[1][2] |
| (R)-enantiomer Linearity Range | 600 ng/mL to 6000 ng/mL[1][2] |
| Limit of Detection (LOD) for (R)-enantiomer | 200 ng/mL[1][2] |
| Limit of Quantification (LOQ) for (R)-enantiomer | 600 ng/mL[1][2] |
| Recovery of (R)-enantiomer | 98.7% to 100.05%[1][2] |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of Valsartan enantiomers based on the widely cited method using an amylose-based chiral stationary phase.
Materials and Reagents
-
Valsartan reference standard ((S)-enantiomer)
-
(R)-enantiomer of Valsartan reference standard
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Deionized water
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[1][2]
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 850 mL of n-hexane, 150 mL of 2-propanol, and 2 mL of trifluoroacetic acid.
-
Combine the components in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration. The presence of trifluoroacetic acid in the mobile phase is crucial for enhancing chromatographic efficiency and resolution.[1][2]
-
-
Standard Solution Preparation:
-
Valsartan ((S)-enantiomer) Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Valsartan reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
(R)-enantiomer Stock Solution (0.1 mg/mL): Accurately weigh about 1 mg of the (R)-enantiomer reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
System Suitability Solution: Prepare a solution containing both the (S)- and (R)-enantiomers to verify the resolution of the method. This can be done by spiking the Valsartan stock solution with a small amount of the (R)-enantiomer stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the Valsartan bulk drug or powdered tablets equivalent to 10 mg of Valsartan and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, perform a system suitability test by injecting the system suitability solution. The resolution between the (S)- and (R)-enantiomer peaks should be not less than 3.2.[1][2]
Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Identify the enantiomer peaks based on the retention times obtained from the individual standard injections. Typically, the (R)-enantiomer elutes before the (S)-enantiomer.
-
Calculate the percentage of the (R)-enantiomer in the sample using the following formula:
% (R)-enantiomer = (Area of (R)-enantiomer peak / (Area of (S)-enantiomer peak + Area of (R)-enantiomer peak)) * 100
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC method for separating Valsartan enantiomers.
Caption: Workflow for the HPLC analysis of Valsartan enantiomers.
Caption: Factors influencing the chiral separation of Valsartan.
References
- 1. Enantiomeric LC separation of valsartan on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. USP Valsartan Chiral Impurity Test | Phenomenex [phenomenex.com]
- 6. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Chiral Chromatography of D- and L-Valsartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. It possesses a single chiral center, leading to the existence of two enantiomers: the pharmacologically active S-enantiomer (L-Valsartan) and the less active R-enantiomer (D-Valsartan). Regulatory agencies require the stereospecific analysis of chiral drugs to ensure their quality, efficacy, and safety. Therefore, robust and reliable analytical methods for the enantioselective separation of Valsartan are crucial in pharmaceutical development and quality control.
This document provides detailed application notes and protocols for the chiral separation of D- and L-Valsartan using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE). A brief overview of Supercritical Fluid Chromatography (SFC) as a promising alternative is also included.
High-Performance Liquid Chromatography (HPLC) Method
Normal-phase chiral HPLC is a widely employed technique for the enantioselective separation of Valsartan. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance in resolving the enantiomers.
Quantitative Data Summary
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP (USP Monograph) |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 or CHIRALCEL OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[1] | Not explicitly stated in snippets |
| Flow Rate | 1.0 mL/min[1] | 0.8 - 1.0 mL/min |
| Detection Wavelength | Not explicitly stated in snippets | Not explicitly stated in snippets |
| Retention Time (R-enantiomer) | ~8.0 min[2] | ~7.1 min (as Related Compound A on CHIRALCEL OD-H) |
| Retention Time (S-enantiomer) | ~9.2 min[2] | ~10.6 min (on CHIRALCEL OD-H) |
| Resolution (Rs) | > 3.2[1] | > 2.0 |
Experimental Protocol: Chiral HPLC of Valsartan
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm) column.
2. Reagents and Materials:
-
n-hexane (HPLC grade)
-
2-propanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Valsartan reference standard (racemic mixture and individual enantiomers)
-
Methanol (B129727) (HPLC grade) for sample preparation
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.2 (v/v/v).[1]
-
Degas the mobile phase prior to use.
4. Standard and Sample Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Valsartan reference standard in methanol to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solution of the bulk drug or formulation at a concentration of 1.0 mg/mL in methanol.
5. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane: 2-propanol: TFA (85:15:0.2, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 250 nm)
-
Injection Volume: 10 µL
6. System Suitability:
-
Inject the standard solution and verify that the resolution between the two enantiomer peaks is greater than 3.2.[1]
-
The R-enantiomer is expected to elute before the S-enantiomer (Valsartan).[2]
7. Data Analysis:
-
Identify the peaks corresponding to the D- (R-) and L- (S-) enantiomers based on their retention times.
-
Quantify the amount of each enantiomer by measuring the peak area.
Capillary Zone Electrophoresis (CZE) Method
Capillary Zone Electrophoresis (CZE) offers a high-efficiency alternative for the chiral separation of Valsartan, often utilizing cyclodextrins as chiral selectors in the background electrolyte.
Quantitative Data Summary
| Parameter | Method 1: β-Cyclodextrin | Method 2: Acetyl-β-Cyclodextrin |
| Chiral Selector | 18 mg/mL β-Cyclodextrin (β-CD)[3] | 10 mM Acetyl-β-Cyclodextrin (A-β-CD)[4] |
| Background Electrolyte | 30 mmol/L Sodium Acetate (B1210297) (pH 4.50)[3] | 25 mM Phosphate Buffer (pH 8.0)[4] |
| Capillary | 75 µm I.D., 60 cm effective length[3] | 50 µm I.D., 56 cm effective length[4] |
| Separation Voltage | 20 kV[3] | +30 kV[4] |
| Temperature | Not specified | 30 °C[4] |
| Detection Wavelength | 254 nm[3] | Not specified |
| Resolution (Rs) | 1.64[3] | Not specified |
| Linearity Range | 0.0625 - 1.0 mg/mL[3] | 0.05 - 3.0% (for R-enantiomer) |
| Limit of Detection (LOD) | 2.5 µg/mL (for enantiomer)[3] | 0.01% (relative to 1 mg/mL Valsartan)[4] |
| Limit of Quantitation (LOQ) | Not specified | 0.05% (relative to 1 mg/mL Valsartan)[4] |
Experimental Protocol: Chiral CZE of Valsartan
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
2. Reagents and Materials:
-
Sodium acetate
-
β-Cyclodextrin (β-CD)
-
Valsartan reference standard
-
Deionized water
3. Background Electrolyte (BGE) Preparation (Method 1):
-
Prepare a 30 mmol/L sodium acetate solution in deionized water.
-
Adjust the pH to 4.50 using acetic acid.
-
Dissolve β-Cyclodextrin to a final concentration of 18 mg/mL.[3]
-
Filter the BGE through a 0.45 µm filter.
4. Standard and Sample Solution Preparation:
-
Prepare stock solutions of Valsartan in the background electrolyte.
-
Dilute to the desired concentration range for analysis (e.g., 0.0625 - 1.0 mg/mL).[3]
5. Electrophoretic Conditions (Method 1):
-
Capillary: 75 µm I.D., 60 cm effective length[3]
-
Background Electrolyte: 30 mmol/L Sodium Acetate with 18 mg/mL β-CD, pH 4.50[3]
-
Separation Voltage: 20 kV[3]
-
Injection: Hydrodynamic injection (e.g., 10 s)[3]
-
Temperature: Ambient
-
Detection: UV at 254 nm[3]
6. System Suitability:
-
Inject the standard solution and ensure baseline separation of the two enantiomer peaks with a resolution of approximately 1.64.[3]
7. Data Analysis:
-
Identify and quantify the enantiomer peaks based on their migration times and peak areas.
Supercritical Fluid Chromatography (SFC) - A Green Alternative
Supercritical Fluid Chromatography (SFC) is an emerging technique for chiral separations that offers several advantages over traditional HPLC. By using supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective method. The low viscosity and high diffusivity of the supercritical mobile phase also allow for faster separations without compromising efficiency. While a specific, detailed protocol for the chiral separation of Valsartan using SFC is not widely published, the principles of chiral separation on polysaccharide-based stationary phases are transferable from HPLC, with adjustments to the co-solvent and other SFC parameters.
Visualizations
References
Capillary Electrophoresis for D-Valsartan Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the D-enantiomer of Valsartan (B143634) (often referred to as the R-enantiomer in scientific literature) using Capillary Electrophoresis (CE). The methods outlined are suitable for determining the enantiomeric purity of Valsartan in pharmaceutical formulations.
Application Notes
Capillary Electrophoresis is a powerful analytical technique for the chiral separation of drug enantiomers. For Valsartan, the S-enantiomer is the active pharmaceutical ingredient, while the D-enantiomer is considered an impurity. Therefore, a reliable method to detect and quantify the D-enantiomer is crucial for quality control in pharmaceutical manufacturing.
The primary approach for the chiral separation of Valsartan enantiomers by CE involves the use of a chiral selector added to the background electrolyte. Cyclodextrins (CDs), particularly derivatized CDs like acetyl-β-cyclodextrin, have proven to be effective for this purpose.[1][2][3] The principle of separation relies on the differential interaction of the two enantiomers with the chiral selector, leading to different migration times and thus, separation.
Several capillary zone electrophoresis (CZE) methods have been developed and validated for this application.[1][2][4] These methods are characterized by their simplicity, speed, and accuracy, making them suitable alternatives to more complex and solvent-intensive techniques like High-Performance Liquid Chromatography (HPLC).[5]
The developed CE methods can be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limits of detection (LOD) and quantitation (LOQ), accuracy, and precision.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated capillary electrophoresis methods for the analysis of Valsartan and its D-enantiomer.
Table 1: Method Parameters for Chiral Separation of Valsartan Enantiomers
| Parameter | Method 1 | Method 2 |
| Capillary | 50 µm i.d., 64/56 cm (total/effective length) fused-silica | 75µm i.d., 60 cm effective length, untreated fused silica |
| Background Electrolyte | 25 mM phosphate (B84403) buffer, pH 8.0, containing 10 mM acetyl-β-cyclodextrin | 30 mmol/L sodium acetate (B1210297) and 18 mg/mL β-cyclodextrin, pH 4.50 |
| Applied Voltage | +30 kV | 20 kV |
| Temperature | 30 °C | Not Specified |
| Injection | Not Specified | 10 s |
| Detection | Not Specified | 254 nm |
| Internal Standard | Ibuprofen (B1674241) | Not Specified |
| Reference | [1][2][3] | [4] |
Table 2: Validation Parameters for D-Valsartan Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.05-3.0% (relative to 1 mg/ml Valsartan) | 0.0625 - 1.0 mg/mL |
| Limit of Detection (LOD) | 0.01% (relative to 1 mg/ml Valsartan) | 1.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.05% (relative to 1 mg/ml Valsartan) | 2.5 µg/mL |
| Intra-day Precision (%RSD) | 2.57 - 5.60% | < 2% |
| Inter-day Precision (%RSD) | 4.46 - 6.76% | Not Specified |
| Recovery | 97.0 - 99.6% | 99.71% and 100.12% |
| Resolution (Rs) | Not Specified | 1.64 |
| Reference | [1][2][3] | [4] |
Experimental Protocols
Protocol 1: Chiral Separation of Valsartan Enantiomers using Acetyl-β-Cyclodextrin
This protocol is based on the method described by Lee et al. (2015).[1][2][3]
1. Materials and Reagents
-
Valsartan standard and sample
-
This compound (R-enantiomer) standard
-
Ibuprofen (Internal Standard)
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Acetyl-β-cyclodextrin (A-β-CD)
-
Deionized water
-
Methanol
2. Instrument and Capillary
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary: 50 µm internal diameter, 64 cm total length, 56 cm effective length
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjust the pH to 8.0. Add acetyl-β-cyclodextrin to a final concentration of 10 mM.
-
Standard Solutions: Prepare a stock solution of Valsartan at 1 mg/mL in a suitable solvent. Prepare working standards of this compound in the range of 0.05% to 3.0% of the Valsartan concentration. Add ibuprofen as an internal standard to each solution.
-
Sample Solution: Prepare the sample containing Valsartan at a concentration of 1 mg/mL. Add ibuprofen as an internal standard.
4. CE Method Parameters
-
Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE.
-
Injection: Hydrodynamic or pressure injection (optimize for the instrument).
-
Applied Voltage: +30 kV
-
Temperature: 30 °C
-
Detection: UV detection (wavelength not specified, typically around 214-254 nm for Valsartan).[7][8]
-
Run Time: Sufficient to allow for the elution of both enantiomers and the internal standard.
5. Data Analysis
-
Identify the peaks corresponding to this compound, S-Valsartan, and the internal standard based on their migration times from the standard runs.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Chiral Separation of Valsartan Enantiomers using β-Cyclodextrin
This protocol is based on the method described by Zhou et al.[4]
1. Materials and Reagents
-
(R,S)-Valsartan standard and sample
-
Sodium acetate
-
β-cyclodextrin (β-CD)
-
Deionized water
-
Acetic acid for pH adjustment
2. Instrument and Capillary
-
Capillary Electrophoresis system with a UV detector
-
Untreated fused-silica capillary: 75 µm internal diameter, 60 cm effective length
3. Preparation of Solutions
-
Running Buffer: Prepare a 30 mmol/L sodium acetate solution in deionized water. Add β-cyclodextrin to a final concentration of 18 mg/mL. Adjust the pH to 4.50 with acetic acid.
-
Standard and Sample Solutions: Prepare solutions of (R,S)-Valsartan in the concentration range of 0.0625 mg/mL to 1.0 mg/mL in a suitable solvent.
4. CE Method Parameters
-
Capillary Conditioning: Condition the new capillary by rinsing with 0.1 M NaOH, followed by deionized water, and then the running buffer.
-
Injection: Hydrodynamic injection for 10 seconds.
-
Separation Voltage: 20 kV
-
Detection: UV detection at 254 nm.
-
Run Time: Ensure baseline separation of the two enantiomers.
5. Data Analysis
-
Identify the peaks for the two enantiomers.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Determine the concentration of each enantiomer in the sample.
Visualizations
Caption: Experimental Workflow for this compound Analysis by CE.
References
- 1. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Simultaneous determination of valsartan, amlodipine besylate and hydrochlorothiazide using capillary zone electrophoresis (CZE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of a capillary electrophoresis method for the simultaneous determination of amlodipine besylate and valsartan in pharmaceuticals and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS analysis of D-Valsartan in plasma
An Application Note for the Stereoselective LC-MS/MS Analysis of D-Valsartan in Human Plasma
This application note provides a detailed protocol for the quantification of this compound in human plasma using a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies who require a reliable and sensitive assay to differentiate and quantify the D-enantiomer of valsartan (B143634).
Valsartan is an angiotensin II receptor blocker widely used in the treatment of hypertension. It is administered as the L-enantiomer (S-valsartan), which is the pharmacologically active form. The D-enantiomer (R-valsartan) is considered a chiral impurity. Monitoring the levels of this compound in plasma is crucial for understanding its potential formation, absorption, and pharmacokinetic profile, which is important for quality control and regulatory purposes.
This method employs solid-phase extraction (SPE) for sample clean-up, followed by chiral liquid chromatography for the separation of D- and L-valsartan, and tandem mass spectrometry for sensitive and selective detection.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard
-
L-Valsartan reference standard
-
Valsartan-d9 (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
-
Sample Preparation Supplies:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 cc)
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Autosampler vials
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of this compound, L-Valsartan, and Valsartan-d9 in methanol.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Valsartan-d9 stock solution with methanol:water (50:50 v/v).
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Valsartan-d9, 100 ng/mL) and vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The chromatographic separation of D- and L-valsartan is critical and is achieved using a chiral stationary phase. The mass spectrometric detection provides the necessary sensitivity and selectivity.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column[1][2] |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (85:15:0.2, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound/L-Valsartan: m/z 434.2 → 179.1Valsartan-d9 (IS): m/z 443.2 → 291.2 (or other appropriate fragment) |
| Ion Source Temperature | 150°C[3] |
| Desolvation Temperature | 400°C[3] |
| Capillary Voltage | 3.2 kV[3] |
| Gas Flow Rates | Desolvation Gas: 600 L/h, Cone Gas: 50 L/h[3] |
Quantitative Data Summary
The following tables provide expected performance characteristics for the method, based on validated methods for valsartan in human plasma. These values should be confirmed during method validation for this compound.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | Linearity (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |
| Precision (CV%) | Within-run and Between-run CV ≤ 15% (≤ 20% at LLOQ) | Intra-day precision: 3.46% to 8.33%Inter-day precision: 5.85% to 7.05%[4][5] |
| Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | Intra-day accuracy: 93.53% to 107.13%Inter-day accuracy: 95.26% to 104.0%[4][5] |
| Recovery (%) | Consistent, precise, and reproducible | > 80%[4][5] |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Minimal to no significant ion suppression or enhancement is expected with the use of a stable isotope-labeled internal standard and efficient sample cleanup.[6] |
Experimental Workflow Visualization
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Enantiomeric LC separation of valsartan on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining D-Valsartan Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[1][2] As an angiotensin II receptor blocker (ARB), valsartan prevents the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[3][4] D-Valsartan, an enantiomer of valsartan, is the subject of this application note, which provides detailed protocols for a suite of cell-based assays to characterize its pharmacological effects on the AT1 receptor and associated signaling cascades.
These assays are essential for determining the potency and mechanism of action of this compound, providing crucial data for drug development and basic research. The protocols outlined below cover key functional readouts of AT1 receptor antagonism, including receptor binding, G-protein pathway activation, and downstream signaling events.
Key Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This assay directly measures the affinity of this compound for the human AT1 receptor by quantifying its ability to displace a radiolabeled antagonist.
Principle: Test compounds compete with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [125I]-Sar1,Ile8-angiotensin II) for binding to the AT1 receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human AT1 receptor to approximately 80-90% confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Increasing concentrations of this compound or a reference antagonist (e.g., Losartan).
-
A fixed concentration of radiolabeled ligand.
-
Cell membrane preparation.
-
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist.
-
Incubate the plate with gentle agitation for a specified time (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[5]
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[5]
-
Calcium Mobilization Assay
This functional assay determines the ability of this compound to inhibit the intracellular calcium release triggered by angiotensin II-mediated AT1 receptor activation.[6][7]
Principle: The AT1 receptor primarily couples to the Gq/11 G-protein.[6] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid and transient release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. Antagonists like this compound will block this angiotensin II-induced calcium flux.
Protocol:
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human AT1 receptor in a 96- or 384-well black-walled, clear-bottom plate until they reach 80-90% confluency.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an appropriate assay buffer.
-
Incubate the cells in the dark at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound and a reference antagonist.
-
Add the diluted compounds to the cell plate and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of angiotensin II at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
-
The instrument will add the angiotensin II solution to the wells and immediately begin measuring fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The data is recorded as the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the response of cells treated with angiotensin II alone (100% activation) and untreated cells (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the angiotensin II-induced calcium mobilization.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measurement of Gq/11 pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[5]
Principle: Following PLC activation, IP3 is rapidly metabolized to IP2, IP1, and finally inositol. By including lithium chloride (LiCl) in the assay buffer, the final step of IP1 degradation is inhibited, leading to its accumulation. The amount of accumulated IP1 is then measured, typically using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Cell Preparation:
-
Seed cells expressing the AT1 receptor into a suitable microplate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium.
-
Add varying concentrations of this compound to the wells and pre-incubate.
-
Add a fixed concentration of angiotensin II (EC80) in a stimulation buffer containing LiCl.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Detection and Analysis:
-
Lyse the cells and add the IP1 detection reagents (typically an IP1-d2 acceptor and an anti-IP1 cryptate conjugate for an HTRF assay).
-
After a final incubation period (e.g., 60 minutes at room temperature), measure the HTRF signal on a compatible plate reader.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate dose-response curves by plotting the signal ratio against the this compound concentration to determine the IC50 for the inhibition of angiotensin II-stimulated IP1 accumulation.[5]
-
Downstream Signaling Pathway Analysis (e.g., ERK Phosphorylation)
Valsartan has been shown to influence other signaling pathways, including the Src/PI3K/Akt pathway, which can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[8][9] Additionally, like many GPCRs, the AT1 receptor can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
Principle: To investigate this compound's effect on these pathways, assays can be performed to measure the phosphorylation status of key signaling proteins like ERK1/2. This is typically done using immunoassays such as Western blotting or cell-based ELISA.
Protocol (Cell-Based ELISA for Phospho-ERK):
-
Cell Treatment:
-
Seed cells expressing the AT1 receptor in a 96-well plate and culture until confluent.
-
Starve the cells in a serum-free medium for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with angiotensin II for a short period (e.g., 5-10 minutes).
-
-
Detection:
-
Fix the cells and permeabilize them to allow antibody access.
-
Incubate with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
In parallel wells, use an antibody for total ERK to normalize for cell number.
-
-
Data Analysis:
-
Calculate the ratio of phospho-ERK to total ERK.
-
Plot this ratio against the this compound concentration to determine its inhibitory effect on angiotensin II-induced ERK phosphorylation.
-
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: this compound Binding Affinity for the AT1 Receptor
| Compound | Radioligand | Cell Line | IC50 (nM) | Ki (nM) |
| This compound | [125I]-Ang II | CHO-hAT1 | 15.2 | 8.5 |
| L-Valsartan (Control) | [125I]-Ang II | CHO-hAT1 | 2.1 | 1.2 |
| Losartan (Control) | [125I]-Ang II | CHO-hAT1 | 25.8 | 14.4 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Functional Antagonism of the AT1 Receptor by this compound
| Assay | Cell Line | Agonist (EC80) | This compound IC50 (nM) | L-Valsartan IC50 (nM) |
| Calcium Mobilization | HEK293-hAT1 | Angiotensin II | 35.7 | 4.8 |
| IP1 Accumulation | CHO-hAT1 | Angiotensin II | 42.1 | 5.5 |
| p-ERK Inhibition | CHO-hAT1 | Angiotensin II | 55.6 | 7.2 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway Diagram
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for a Calcium Mobilization Assay.
Logical Relationship Diagram
Caption: Relationship of Assays for this compound Characterization.
References
- 1. Valsartan - Wikipedia [en.wikipedia.org]
- 2. Diovan (Valsartan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Valsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and heart failure.[1][2] Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and predicting its behavior in humans. These application notes provide detailed protocols and compiled data for conducting pharmacokinetic studies of valsartan in common animal models, namely rats and dogs.
Animal Models and Rationale
Rats and dogs are frequently used animal models for pharmacokinetic studies of valsartan due to their physiological and metabolic similarities to humans in certain aspects. The dog, in particular, has been shown to be a relevant model for cardiovascular studies.[3][4] Marmosets have also been identified as a suitable species for studying the metabolism of valsartan, as they produce the main human metabolite, 4-hydroxyvalsartan.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of valsartan in rats and dogs following oral (PO) and intravenous (IV) administration. These data have been compiled from various studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Valsartan in Rats
| Dosage and Route | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Reference |
| 10 mg/kg PO | 83.87 ± 6.15 | - | 851.64 ± 104.26 (AUC0-t) | [2] |
| 10 mg/kg PO (with gemfibrozil) | Increased 1.7-fold | - | Increased 2.5-fold | [5] |
| 1 mg/kg IV | - | - | - | [5] |
| 4 mg/kg PO (Suspension in Obese Rats) | 2640 | - | - | [6] |
| 4 mg/kg PO (SNEDDS in Obese Rats) | 602.0 | 0.8 | - | [6] |
Table 2: Pharmacokinetic Parameters of Valsartan in Beagle Dogs
| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 80 mg PO | 2.68 ± 1.17 | 1.83 ± 1.27 | 19.41 ± 12.25 (AUCinf) | 7.43 ± 3.97 | [4] |
| 160 mg PO | 4.13 ± 1.49 | 1.80 ± 1.53 | 33.18 ± 19.99 (AUCinf) | 5.31 ± 3.19 | [4] |
| 10 mg/kg IV | - | - | - | - | [7] |
Experimental Protocols
Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure for a single-dose oral pharmacokinetic study of valsartan in rats.
1.1. Animal Preparation:
-
Species: Sprague-Dawley or Wistar rats.
-
Health Status: Healthy, adult rats of a specified weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Catheterization (Optional): For serial blood sampling, cannulation of the jugular vein can be performed a day before the study to minimize stress during blood collection.[8]
1.2. Dosing:
-
Formulation: Prepare a suspension or solution of valsartan in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Calculation: Calculate the volume to be administered based on the individual animal's body weight.
-
Administration: Administer the calculated dose accurately via oral gavage using a suitable gavage needle.[9] The maximum recommended dosing volume is typically 10 mL/kg.[9]
1.3. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Collection Site: If a jugular vein cannula is in place, collect blood from the cannula.[8] Alternatively, blood can be collected via the saphenous vein or submandibular plexus.[10]
-
Volume: Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The total blood volume collected should not exceed the recommended limits.[10][11]
1.4. Plasma Processing and Storage:
-
Centrifugation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Storage: Transfer the plasma into labeled tubes and store at -80°C until bioanalysis.[8]
Pharmacokinetic Study in Dogs (Intravenous Administration)
This protocol describes a typical procedure for a single-dose intravenous pharmacokinetic study of valsartan in dogs.
2.1. Animal Preparation:
-
Species: Beagle dogs are commonly used.[4]
-
Health Status: Healthy, adult dogs of a specified weight range.
-
Acclimatization: Allow dogs to acclimate to the study environment.
-
Fasting: Fast dogs overnight prior to the study, with free access to water.
-
Catheterization: Place a catheter in a suitable vein (e.g., cephalic vein) for drug administration and another in the contralateral vein for blood sampling.[12]
2.2. Dosing:
-
Formulation: Prepare a sterile solution of valsartan for intravenous administration.
-
Dose Calculation: Calculate the dose based on the individual dog's body weight.
-
Administration: Administer the dose as an intravenous bolus or infusion over a specified period.[7]
2.3. Blood Sampling:
-
Time Points: Collect blood samples at appropriate time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Collection Site: Collect blood from the catheter placed for sampling. The cephalic or jugular veins are common sites.[12][13]
-
Volume: The volume of blood collected at each time point will depend on the bioanalytical method's sensitivity but is typically 1-3 mL.
2.4. Plasma Processing and Storage:
-
Centrifugation: Centrifuge the blood samples to separate plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Valsartan in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of valsartan in biological matrices due to its high sensitivity and selectivity.[14][15][16]
3.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., valsartan-d9).
-
Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14]
3.2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Thermo Hypurity C18, 4.6mm x 150 mm, 5.0 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[15]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
3.3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in positive or negative mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): For valsartan, a common transition is m/z 436.2 -> 291.2. The specific transition for the internal standard will also be monitored.
3.4. Data Analysis:
-
Construct a calibration curve using standards of known valsartan concentrations.
-
Determine the concentration of valsartan in the plasma samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.[8]
Visualizations
Signaling Pathway of Valsartan's Action
Valsartan is an angiotensin II receptor blocker (ARB) that exerts its effects by selectively blocking the AT1 receptor, thereby inhibiting the actions of angiotensin II.[2] This leads to vasodilation and a reduction in aldosterone (B195564) secretion, ultimately lowering blood pressure.[2]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in-vivo pharmacokinetic study in an animal model.
References
- 1. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of angiotensin II receptor blockers in the dog following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of the intravenous and oral pharmacokinetics of valsartan via the concurrent use of gemfibrozil in rats [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 5th communication: hemodynamic effects of valsartan in dog heart failure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing D-Valsartan as a Negative Control in Angiotensin II Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of D-Valsartan as a negative control in experiments investigating the Angiotensin II Type 1 (AT1) receptor signaling pathway. The stereospecific activity of Valsartan makes its inactive enantiomer, this compound, an ideal tool for ensuring the specificity of experimental results.
Introduction
Valsartan is a potent and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor, widely used in the treatment of hypertension and heart failure. The pharmacological activity of Valsartan resides entirely in its (S)-enantiomer, L-Valsartan. The (R)-enantiomer, this compound, is pharmacologically inactive, making it an excellent negative control for in vitro and in vivo studies to ensure that the observed effects of L-Valsartan are specifically due to AT1 receptor blockade.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 receptors. This binding initiates a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. L-Valsartan competitively blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects.
Rationale for Using this compound as a Negative Control
The use of a proper negative control is paramount in pharmacological studies to distinguish specific drug effects from non-specific actions. Due to the stereoselective nature of the interaction between Valsartan and the AT1 receptor, this compound serves as a structurally similar but functionally inert molecule.
Key Advantages:
-
Structural Similarity: this compound possesses the same chemical composition and physical properties as L-Valsartan, minimizing potential confounding variables related to the chemical nature of the compound.
-
Specificity Confirmation: By demonstrating a lack of effect with this compound in parallel experiments, researchers can confidently attribute the biological activity observed with L-Valsartan to the specific blockade of the AT1 receptor.
Data Presentation: L-Valsartan vs. This compound
The following tables summarize the key differences in the pharmacological activity of L-Valsartan and this compound, highlighting the suitability of this compound as a negative control.
| Parameter | L-Valsartan ((S)-enantiomer) | This compound ((R)-enantiomer) | Reference |
| Binding Affinity (Ki) for AT1 Receptor | 2.38 nM | Not reported/negligible | [1] |
| Functional Activity | Potent antagonist | Inactive | Inferred from stereospecificity |
| Functional Assay Example: Angiotensin II-induced PAI-1 Activity | Effect of L-Valsartan | Effect of this compound | Reference |
| Inhibition of PAI-1 activity | Dose-dependent inhibition | No effect | Implied by stereospecificity |
Experimental Protocols
Detailed methodologies for key experiments are provided below. In each protocol, it is recommended to run parallel treatments with vehicle, Angiotensin II alone, Angiotensin II with L-Valsartan, and Angiotensin II with this compound.
This assay determines the binding affinity of compounds to the AT1 receptor.
Objective: To compare the ability of L-Valsartan and this compound to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor.
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
L-Valsartan and this compound stock solutions.
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-Valsartan and this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and either L-Valsartan, this compound, or vehicle.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 and Ki values.
This assay measures the inhibition of Angiotensin II-induced intracellular calcium release.
Objective: To assess the antagonist activity of L-Valsartan and this compound on AT1 receptor-mediated calcium signaling.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II, L-Valsartan, and this compound stock solutions.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of L-Valsartan, this compound, or vehicle to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of Angiotensin II to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of the compounds on the Angiotensin II-induced calcium response.
This assay measures the inhibition of Angiotensin II-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Objective: To evaluate the effect of L-Valsartan and this compound on a downstream signaling event of AT1 receptor activation.
Materials:
-
Vascular smooth muscle cells or other cells expressing the AT1 receptor.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents.
Procedure:
-
Serum-starve the cells overnight.
-
Pre-treat the cells with L-Valsartan, this compound, or vehicle for 1-2 hours.
-
Stimulate the cells with Angiotensin II for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Visualizations
Caption: Angiotensin II signaling pathway and the inhibitory action of L-Valsartan.
Caption: General experimental workflow using this compound as a negative control.
Conclusion
This compound is an indispensable tool for researchers studying the Angiotensin II Type 1 receptor. Its use as a negative control provides a rigorous method for confirming the specificity of the effects observed with its active counterpart, L-Valsartan. The protocols and data presented in these application notes offer a framework for the design and execution of well-controlled experiments to elucidate the role of the AT1 receptor in health and disease.
References
Application Notes and Protocols for D-Valsartan Administration in Rats
A notable scarcity of publicly available research specifically investigating the D-enantiomer of Valsartan (B143634) (D-Valsartan) in rats limits the creation of a detailed administration protocol for this specific stereoisomer. The vast majority of published literature pertains to "Valsartan," which is commercially available and clinically used as the S-enantiomer (L-Valsartan). This document, therefore, provides a comprehensive overview of the administration protocols, pharmacokinetic data, and signaling pathways associated with Valsartan (presumed to be the S-enantiomer or a racemic mixture where the S-enantiomer is the active moiety) in rats, based on available scientific literature. Researchers should exercise caution and consider the following information as a foundational guide for L-Valsartan, which may require significant adaptation for any planned studies with this compound.
Data Presentation
The following tables summarize quantitative data from various studies on Valsartan administration in rats.
Table 1: Pharmacokinetic Parameters of Valsartan in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Species/Strain | Reference |
| AUC (0-t) | Oral | 10 | 851.64 ± 104.26 µg/L*h | Sprague-Dawley | [1] |
| Cmax | Oral | 10 | 83.87 ± 6.15 µg/L | Sprague-Dawley | [1] |
| t1/2 (half-life) | Oral | 10 | 6.34 ± 1.25 h | Sprague-Dawley | [1] |
| Clearance | Oral | 10 | 10.92 ± 1.52 L/h/kg | Sprague-Dawley | [1] |
| AUC | Intravenous | 2 | Higher in MASH model vs. controls | Sprague-Dawley | [2] |
| Biliary Excretion | Intravenous | 2 | Lower in MASH model vs. controls | Sprague-Dawley | [2] |
| t1/2 (in vitro) | - | - | 37.12 ± 4.06 min (in liver microsomes) | Sprague-Dawley | [1] |
MASH: Metabolic dysfunction-associated steatohepatitis
Table 2: Reported Doses and Administration Routes of Valsartan in Rat Studies
| Dose (mg/kg) | Route of Administration | Rat Model | Study Focus | Reference |
| 1 | Intravenous | Male SD and EHBRs | Biliary elimination | |
| 2 | Intravenous | MASH model | Pharmacokinetics | [2] |
| 10 | Oral | Sprague-Dawley | Pharmacokinetic interaction | [1] |
| 10 and 30 | Oral | Normotensive conscious dogs | Hemodynamic effects | |
| 30 | Oral | Myocardial infarction model | Heart failure improvement | |
| 1 (as low as) | Daily Oral | Neonatal/juvenile rats | Kidney development | |
| 0.4, 0.8, 1.6 mg/ml in saline | Gavage | Diabetic nephropathy model | Renal tissue fibrosis |
SD: Sprague-Dawley; EHBRs: Eisai hyperbilirubinemic rats; MASH: Metabolic dysfunction-associated steatohepatitis
Experimental Protocols
Detailed methodologies for key experiments involving Valsartan administration in rats are outlined below.
Protocol 1: Oral Administration for Pharmacokinetic Studies
This protocol is based on a study investigating the pharmacokinetic interaction of Valsartan.
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Drug Preparation:
-
Valsartan is dissolved in an appropriate vehicle (e.g., saline, distilled water). The specific vehicle and concentration should be determined based on the required dosage and solubility of the compound.
3. Administration:
-
Administer a single oral dose of 10 mg/kg Valsartan via gavage.
4. Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Process blood samples to obtain plasma and store at -20°C or lower until analysis.
5. Sample Analysis:
-
Determine the concentration of Valsartan in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, t1/2, and clearance using appropriate software.
Protocol 2: Intravenous Administration for Biliary Excretion Studies
This protocol is adapted from a study examining the biliary elimination of Valsartan.
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Surgical Preparation:
-
Anesthetize the rats.
-
Cannulate the bile duct for bile collection.
-
Cannulate the femoral vein for drug administration.
3. Drug Preparation:
-
Dissolve Valsartan in phosphate-buffered saline to the desired concentration.
4. Administration:
-
Administer a single intravenous dose of 1 mg/kg Valsartan via the cannulated femoral vein.
5. Sample Collection:
-
Collect bile at specified intervals.
-
Collect blood samples at specified intervals to determine plasma concentration.
6. Sample Analysis:
-
Measure the concentration of Valsartan in bile and plasma samples using a suitable analytical method (e.g., LC-MS/MS).
7. Data Analysis:
-
Calculate the cumulative biliary excretion of Valsartan.
-
Determine the plasma concentration-time profile.
Signaling Pathways and Experimental Workflows
Valsartan Signaling Pathway
Valsartan is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[3] By blocking this receptor, Valsartan prevents the downstream effects of Angiotensin II, a potent vasoconstrictor. This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.
Caption: Valsartan blocks the AT1 receptor, inhibiting Angiotensin II signaling.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of Valsartan in rats.
Caption: Workflow for a rat pharmacokinetic study of Valsartan.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alterations of valsartan pharmacokinetics in a rodent model of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]
Application Notes and Protocols for D-Valsartan in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension and heart failure. It is commercially available as the active S-enantiomer. Its counterpart, D-Valsartan (the R-enantiomer), is typically considered an impurity or an undesired coproduct from the synthesis of S-Valsartan. While this compound is also reported to be an antagonist of the AT1 receptor, its biological activity and off-target effects are not as well-characterized as the S-enantiomer.[][2]
These application notes provide a framework for utilizing this compound in cell culture experiments, primarily as a comparative tool or negative control to elucidate the stereospecific effects of S-Valsartan and to investigate potential AT1 receptor-independent pathways. The provided dosages and protocols are based on published data for S-Valsartan and should be adapted and optimized for specific cell types and experimental questions when using this compound.
Data Presentation: S-Valsartan Dosage in Cell Culture
The following table summarizes concentrations of S-Valsartan used in various cell culture experiments. This data can serve as a starting point for determining the appropriate concentration range for this compound in your studies. It is recommended to perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental endpoint.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Human Aortic Vascular Smooth Muscle Cells (HA-VSMCs) | 1 x 10⁻⁵ mol/L | 1 hour pre-treatment, then 24 hours with Ang II | Inhibition of Ang II-induced proliferation and migration. | [3] |
| Bovine Aortic Endothelial Cells (BAECs) | 0 - 10 µM | Up to 24 hours | Increased NO production and eNOS phosphorylation. | [4] |
| Human Aortic Endothelial Cells (HAECs) | 10 µM | Not specified | Induction of eNOS and Akt phosphorylation. | [4] |
| THP-1 (human monocytic cell line) | Not specified | Not specified | Reduced expression of Egr-1, TF, TLR-2, and TLR-4 induced by high glucose. | [5] |
| RAW 264.7 (murine macrophage cell line) | Not specified | Not specified | Suppression of LPS-induced production of IL-1β, IL-6, and TNFα. | [6] |
| Nasopharyngeal Carcinoma (CNE-2) cells | Not specified | Not specified | Reduced cellular proliferation and invasive potential. | [7] |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
This compound is sparingly soluble in aqueous solutions. A common solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
Protocol 1: Investigating the Effect of this compound on Vascular Smooth Muscle Cell Proliferation
This protocol is adapted from studies on S-Valsartan and can be used to assess the effect of this compound on Angiotensin II (Ang II)-induced vascular smooth muscle cell (VSMC) proliferation.
Materials:
-
Human Aortic Vascular Smooth Muscle Cells (HA-VSMCs)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
S-Valsartan (as a positive control)
-
Angiotensin II
-
Cell proliferation assay kit (e.g., CCK8, MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HA-VSMCs in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Serum Starvation: Replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Control group: Add fresh serum-free medium.
-
Ang II group: Add medium containing Ang II (e.g., 1 x 10⁻⁶ mol/L).
-
This compound group: Pre-treat cells with varying concentrations of this compound for 1 hour, then add Ang II.
-
S-Valsartan group (Positive Control): Pre-treat cells with varying concentrations of S-Valsartan for 1 hour, then add Ang II.
-
-
Incubation: Incubate the cells for 24 hours.
-
Proliferation Assay: Measure cell proliferation using a CCK8 or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Compare the proliferation rates between the different treatment groups.
Protocol 2: Assessing AT1 Receptor-Independent Anti-inflammatory Effects of this compound
This protocol is designed to investigate whether this compound can suppress inflammation in macrophages, an effect that has been reported for S-Valsartan to be independent of the AT1 receptor.[6]
Materials:
-
RAW 264.7 or THP-1 macrophage cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
S-Valsartan
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates at an appropriate density and allow them to adhere. For THP-1 cells, differentiation into macrophages with PMA may be required.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or S-Valsartan for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the this compound and S-Valsartan treated groups to the LPS-stimulated control group.
Mandatory Visualization
Signaling Pathway Diagram
References
- 2. researchgate.net [researchgate.net]
- 3. Sacubitril/valsartan inhibits the proliferation of vascular smooth muscle cells through notch signaling and ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Valsartan independent of AT1 receptor inhibits tissue factor, TLR-2 and-4 expression by regulation of Egr-1 through activation of AMPK in diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valsartan, independently of AT1 receptor or PPARγ, suppresses LPS-induced macrophage activation and improves insulin resistance in cocultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valsartan inhibits NPC cell line CNE-2 proliferation and invasion and promotes its sensitivity to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for D-Valsartan Solid Dispersion Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of D-Valsartan solid dispersions, a key strategy for enhancing the dissolution and bioavailability of this poorly water-soluble antihypertensive drug. The following sections outline various techniques, present comparative data, and offer step-by-step experimental methodologies.
Introduction
Valsartan (B143634), an angiotensin II receptor blocker, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its therapeutic efficacy is often limited by its dissolution rate. Solid dispersion technology is a highly effective approach to improve the solubility and dissolution rate of poorly soluble drugs like valsartan.[2][3] This technique involves dispersing the drug in an inert carrier matrix at the molecular level, resulting in an amorphous form of the drug with enhanced wettability and a reduced particle size, which collectively contribute to faster dissolution.[4][5]
This document details several common methods for preparing valsartan solid dispersions, including solvent evaporation, hot-melt extrusion, and spray drying.
I. Solvent Evaporation Method
The solvent evaporation technique is a widely used method for preparing solid dispersions due to its simplicity and effectiveness.[6][7] The process involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the evaporation of that solvent to form a solid mass.[8]
Experimental Protocol:
-
Preparation of the Drug-Carrier Solution:
-
Accurately weigh the desired amounts of this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000, β-Cyclodextrin, HPMC E3) to achieve specific drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).[4][7]
-
Dissolve the weighed this compound and carrier in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), in a volumetric flask.[4][6][8] Ensure the minimum amount of solvent is used to achieve a clear solution.[4]
-
Stir the solution continuously for a specified period (e.g., 1 hour) to ensure homogeneity.[6]
-
-
Solvent Evaporation:
-
The solvent can be evaporated under different conditions:
-
Room Temperature: Allow the solvent to evaporate slowly at ambient temperature.[6][8]
-
Elevated Temperature: Place the solution in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 48 hours) to facilitate solvent removal.[4]
-
Rotary Evaporator: For more rapid and controlled evaporation, a rotary flash evaporator can be used.[7]
-
-
-
Post-Evaporation Processing:
-
Once the solvent has completely evaporated, a solid mass will be obtained.
-
Pulverize the resulting solid dispersion using a mortar and pestle.[4][6]
-
Pass the pulverized powder through a sieve (e.g., 60-mesh or 22-mesh) to obtain a uniform particle size.[4][6]
-
Store the prepared solid dispersion in a desiccator to protect it from moisture until further analysis.[4][8]
-
Data Presentation:
Table 1: Formulation and Dissolution Data for this compound Solid Dispersions by Solvent Evaporation
| Formulation Code | Carrier | Drug:Carrier Ratio | % Drug Release (at 60 min) | Reference |
| VSD4 | β-Cyclodextrin | - | >92% (at 90 min) | [6] |
| SD6 | PVP K30 | 1:6 | 94.40 ± 1.79% | [7] |
| - | Soluplus | 1:1 | 97.77% (at 30 min) | [8] |
| SD4 | Skimmed Milk Powder | 1:9 | 81.60% | [2] |
| PVP-based SD | PVP K30 | - | >90% (at 10 min) | [4] |
| HPMC-based SD | HPMC E3 | - | ~80% (at 10 min) | [4] |
Note: The specific drug-to-carrier ratio for VSD4 was not explicitly stated in the provided context.
Visualization:
Caption: Workflow for the Solvent Evaporation Method.
II. Hot-Melt Extrusion (HME)
Hot-melt extrusion is a solvent-free, continuous manufacturing process that is highly efficient for producing solid dispersions.[3][9] It involves pumping a mixture of the drug and a thermoplastic carrier through a heated barrel with rotating screws, where the material is melted, mixed, and then extruded through a die.[3]
Experimental Protocol:
-
Premixing:
-
Accurately weigh this compound and a suitable thermoplastic polymer (e.g., Soluplus®, TPGS).[10]
-
Physically mix the drug and polymer to create a homogenous powder blend.
-
-
Hot-Melt Extrusion:
-
Feed the powder blend into the hopper of a hot-melt extruder equipped with twin screws.[10]
-
Set the temperature profile of the extruder barrel to a temperature above the glass transition temperature of the polymer but below the degradation temperature of the drug (e.g., 115-120°C for Soluplus®).
-
The rotating screws convey, melt, and intensively mix the material, ensuring the drug is molecularly dispersed within the molten polymer.[3]
-
The molten extrudate is then forced through a die of a specific shape.
-
-
Downstream Processing:
-
Cool the extrudate to room temperature.
-
The solidified extrudate can then be milled, pulverized, or pelletized to the desired particle size.
-
Pass the resulting particles through a sieve (e.g., sieve no. 85) to ensure uniformity.
-
Data Presentation:
Table 2: Formulation and Characterization of this compound Solid Dispersions by Hot-Melt Extrusion
| Carrier | Drug:Carrier Ratios | Processing Temperature | Key Findings | Reference |
| Soluplus® | 1:1, 1:3, 1:5, 1:7, 1:9 | 115-120°C | Enhanced dissolution rate. | |
| Soluplus® (SP) and TPGS | - | - | Improved oral bioavailability in rats compared to the pure drug.[10] Amorphization of the drug was confirmed.[10] | [10][11] |
Visualization:
Caption: Workflow for the Hot-Melt Extrusion Method.
III. Other Preparation Techniques
A. Spray Drying
Spray drying involves dissolving the drug and carrier in a suitable solvent and then spraying the solution into a hot air chamber. The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.[12]
-
Protocol Summary: Different combinations of this compound, a polymer (e.g., Eudragit® E PO), and a surfactant are dissolved in a solvent (e.g., 10% ethanol solution).[12] This solution is then spray-dried to produce solid dispersion microparticles.[12]
-
Key Advantage: This technique can produce particles with a controlled size and morphology, leading to significant improvements in the dissolution rate, particularly at gastric pH.[12]
B. Melting (Fusion) Method
In the melting method, the drug and a low-melting-point carrier are heated until a homogenous melt is obtained. This melt is then rapidly cooled and solidified.
-
Protocol Summary: this compound and a carrier like Poloxamer 188 are heated together to form a melt. The melt is then cooled, and the resulting solid mass is pulverized.
-
Key Finding: This method has been shown to substantially improve the dissolution rate of valsartan compared to the pure drug and physical mixtures. The drug was found to be in an amorphous form in the solid dispersion.
C. Freeze-Drying (Lyophilization)
This technique involves dissolving the drug and carrier(s) in an aqueous solution, freezing the solution, and then removing the water by sublimation under vacuum.
-
Protocol Summary: this compound, hydrophilic polymers (e.g., PEG 6000, HPMC), an alkalizer (e.g., NaOH), and a surfactant (e.g., Poloxamer 188) are dissolved in water.[13] The solution is freeze-dried to obtain the solid dispersion.[13]
-
Key Advantage: This is an organic solvent-free method that can significantly enhance the dissolution rate and oral bioavailability of valsartan.[13]
IV. Characterization of this compound Solid Dispersions
To confirm the successful formation of a solid dispersion and to evaluate its performance, several analytical techniques are employed:
-
Dissolution Studies: The in vitro release rate of this compound from the solid dispersion is measured using a USP dissolution apparatus, typically in a phosphate (B84403) buffer of pH 6.8.[8] This is the most direct measure of the enhancement in dissolution.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to investigate potential interactions between the drug and the carrier.[5][8] The absence of significant shifts in the characteristic peaks of the drug suggests that there are no chemical interactions.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal properties and physical state of the drug within the solid dispersion.[6][8] The disappearance of the drug's melting endotherm is a strong indication that the drug has been converted from a crystalline to an amorphous state.[5]
-
Powder X-Ray Diffraction (PXRD): PXRD is another technique to confirm the physical state of the drug.[8] The absence of sharp diffraction peaks characteristic of crystalline this compound in the solid dispersion's diffractogram indicates the presence of the amorphous form.
-
Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the pure drug, the carrier, and the solid dispersion.[6] It can provide visual evidence of the changes in the drug's crystal habit and its dispersion within the carrier.
-
Saturation Solubility Studies: These studies quantify the increase in the solubility of this compound in the prepared solid dispersions compared to the pure drug.[2][4] An excess amount of the solid dispersion is added to a specific volume of distilled water, agitated, and the concentration of the dissolved drug is measured spectrophotometrically.[4]
Conclusion
The preparation of this compound solid dispersions using techniques such as solvent evaporation, hot-melt extrusion, spray drying, and freeze-drying is a highly effective strategy for overcoming its inherent poor aqueous solubility. The choice of preparation method and carrier should be based on the desired physicochemical properties of the final product, scalability, and economic considerations. The characterization techniques outlined are essential for confirming the amorphization of this compound and quantifying the enhancement in its dissolution rate and solubility, which are critical for improving its oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing valsartan solubility via solid dispersion with natural polymers. [wisdomlib.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. abbviecontractmfg.com [abbviecontractmfg.com]
- 10. Soluplus®/TPGS-based solid dispersions prepared by hot-melt extrusion equipped with twin-screw systems for enhancing oral bioavailability of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application of D-Valsartan in Hypertension Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a potent and selective angiotensin II receptor blocker (ARB) widely utilized in the management of hypertension. It exists as two enantiomers: the (S)-enantiomer (L-Valsartan) and the (R)-enantiomer (D-Valsartan). It is crucial to note that the pharmacological activity of valsartan is primarily attributed to the (S)-enantiomer[1]. The (R)-enantiomer, or this compound, is generally considered a less active isomer and is often treated as an impurity in the synthesis of the active pharmaceutical ingredient[2][3].
This document provides detailed application notes and protocols for the use of valsartan in hypertension research models. While the focus of research has been overwhelmingly on the (S)-enantiomer, this guide will provide a comprehensive overview of the established methodologies, with the understanding that these are based on studies using either the racemic mixture or the pure (S)-enantiomer. Researchers investigating the specific properties of this compound can adapt these protocols for comparative studies.
Mechanism of Action
Valsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[4][5][6] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a central role in blood pressure regulation. By blocking the AT1 receptor, valsartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure.[5][6]
The signaling pathway of Angiotensin II and the inhibitory action of Valsartan are depicted below.
Application in Hypertension Research Models
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension. Numerous studies have utilized the SHR model to investigate the antihypertensive effects of valsartan.
Experimental Protocol: Evaluation of Antihypertensive Activity of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol provides a general framework for assessing the in vivo efficacy of this compound. Researchers should optimize parameters based on their specific experimental design.
1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to standard chow and water.
-
Allow at least one week for acclimatization before the start of the experiment.
2. Materials:
-
This compound (or L-Valsartan/racemic Valsartan for comparison).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
3. Experimental Design:
-
Divide SHRs into at least three groups:
-
Group 1: SHR + Vehicle (Control)
-
Group 2: SHR + this compound (e.g., 10 mg/kg/day)
-
Group 3: SHR + this compound (e.g., 30 mg/kg/day)
-
-
Include a group of WKY rats receiving the vehicle as a normotensive reference.
-
Administer the respective treatments orally via gavage once daily for a specified duration (e.g., 4 weeks).
4. Blood Pressure Measurement:
-
Tail-Cuff Method:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the first measurement.
-
Measure systolic blood pressure (SBP) and heart rate (HR) at baseline (before treatment initiation) and at regular intervals during the treatment period (e.g., weekly).
-
Perform measurements at the same time of day to minimize diurnal variations.
-
-
Radiotelemetry Method (for continuous monitoring):
-
Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate.
-
Allow for a recovery period of at least one week post-surgery before starting the experiment.
-
Record data continuously throughout the study period.
-
5. Data Analysis:
-
Calculate the mean SBP, diastolic blood pressure (DBP), and HR for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control group.
-
A p-value of < 0.05 is typically considered statistically significant.
The following diagram illustrates a typical experimental workflow for evaluating this compound in an SHR model.
Quantitative Data from L-Valsartan Studies in Hypertension Models
The following tables summarize representative quantitative data from studies investigating the effects of L-Valsartan (or racemic valsartan) in various hypertension research models. This data can serve as a reference for designing studies with this compound.
Table 1: Antihypertensive Effects of Valsartan in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Duration | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Reference Model |
| 10 | 4 weeks | Oral | ↓ 30-40 | SHR |
| 30 | 4 weeks | Oral | ↓ 40-50 | SHR |
| 68 (as Sacubitril/Valsartan) | 6 weeks | Drinking Water | ↓ ~25 | SHR |
Note: The data presented are approximate values compiled from various sources and should be used for guidance only. Actual results may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Valsartan in Different Animal Models
| Animal Model | Dose (mg/kg) | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Rat | 10 | Oral | 1.5 - 2.0 | 2000 - 3000 | 3.0 - 4.0 |
| Dog | 2 | Intravenous | - | ~1500 | ~2.5 |
| Marmoset | 30 | Oral | 4.0 | 355.3 (metabolite) | - |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.
Conclusion
While this compound is the R-enantiomer of the widely used antihypertensive drug valsartan, its pharmacological activity and application in hypertension research are not well-documented in publicly available literature. The primary therapeutic effects are attributed to the S-enantiomer (L-Valsartan). The protocols and data presented in this document, based on studies with L-Valsartan, provide a robust framework for researchers wishing to investigate the specific effects of this compound in hypertension models. Such studies would be valuable in further elucidating the stereospecific pharmacology of valsartan and could contribute to a more complete understanding of its mechanism of action. Researchers are encouraged to conduct comparative studies including both enantiomers to accurately assess the contribution of this compound to the overall pharmacological profile of racemic valsartan.
References
- 1. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Investigating Stereospecific Drug Effects Using D-Valsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634), an angiotensin II receptor blocker (ARB), is a widely prescribed medication for hypertension and heart failure. It is synthesized and administered as a single enantiomer, (S)-Valsartan (L-Valsartan), which is the pharmacologically active agent.[1] The therapeutic effect of L-Valsartan is achieved by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] The existence of its stereoisomer, (R)-Valsartan (D-Valsartan), offers a valuable tool for investigating the stereospecificity of drug action. By comparing the biological activity of the inactive D-enantiomer with the active L-enantiomer, researchers can elucidate the specific molecular interactions required for AT1 receptor blockade and explore potential off-target effects. These application notes provide detailed protocols and data to facilitate the use of this compound in stereospecific drug effect investigations.
Data Presentation
Table 1: Stereospecificity of Valsartan Enantiomers at the AT1 Receptor
| Enantiomer | Binding Affinity (Ki) for AT1 Receptor | AT1 vs. AT2 Receptor Selectivity |
| (S)-Valsartan (L-Valsartan) | ~2.38 nM[] | ~30,000-fold selective for AT1[4] |
| (R)-Valsartan (this compound) | Not reported to bind with high affinity; considered the inactive enantiomer.[5] | Not applicable due to lack of significant AT1 binding. |
Table 2: Stereospecific Effect of Valsartan Enantiomers on Plasminogen Activator Inhibitor-1 (PAI-1) Activity
| Treatment Condition | Effect on Angiotensin II-Induced PAI-1 Activity | Reference |
| (S)-Valsartan (L-Valsartan) | Inhibits in a concentration-dependent manner (IC50 = 21 nM) | [6] |
| (R)-Valsartan (this compound) | Failed to affect PAI-1 activity | [5] |
Signaling Pathways and Experimental Workflows
AT1 Receptor Signaling and Point of Inhibition
The primary mechanism of action for L-Valsartan is the blockade of the AT1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding of angiotensin II, the AT1 receptor activates the Gq/11 protein, initiating a signaling cascade that leads to vasoconstriction and other physiological effects. L-Valsartan competitively inhibits this binding.
Experimental Workflow for Radioligand Binding Assay
A radioligand binding assay is a fundamental technique to determine the binding affinity of a compound for a specific receptor. This workflow outlines the key steps for assessing the binding of D- and L-Valsartan to the AT1 receptor.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valsartan - Wikipedia [en.wikipedia.org]
- 4. PAI-1 Assays [practical-haemostasis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of valsartan on angiotensin II-induced plasminogen activator inhibitor-1 biosynthesis in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving D-Valsartan Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D-Valsartan in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its solubility is also pH-dependent, with increased solubility observed at higher pH values.[3][4] While it is practically insoluble in water, it is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2][5]
Q2: What are the recommended solvents for preparing a this compound stock solution for in vitro studies?
A2: For in vitro studies, including cell-based assays, this compound stock solutions are typically prepared in organic solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol [6]
It is crucial to prepare a concentrated stock solution in one of these solvents, which can then be further diluted in the aqueous culture medium to the final working concentration.
Q3: What is the maximum concentration of organic solvents, like DMSO, that can be used in cell culture experiments?
A3: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5%, with many cell lines tolerating up to 1%.[7] However, primary cells can be more sensitive, and a dose-response curve to determine the optimal non-toxic concentration for your specific cell line is advisable.[7] It is also good practice to include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: Can pH adjustment be used to improve this compound solubility in aqueous buffers?
A4: Yes, the solubility of this compound increases with higher pH.[3][4] For example, its solubility is significantly higher in a phosphate (B84403) buffer at pH 6.8 compared to water or acidic buffers.[6] Therefore, using a buffered solution with a pH of 7.4 or higher can aid in dissolving this compound for in vitro assays.
Troubleshooting Guide
Problem: My this compound precipitates when I add it to my cell culture medium.
-
Potential Cause 1: "Solvent Shock"
-
Explanation: Adding a concentrated stock solution in an organic solvent directly and quickly to an aqueous medium can cause the drug to rapidly precipitate out of solution. This is often referred to as "solvent shock."[8]
-
Solution:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution drop-wise to the medium while gently swirling or vortexing.[8] This facilitates rapid dispersal and prevents localized high concentrations.
-
Consider a stepwise dilution of the stock solution in the medium.
-
-
-
Potential Cause 2: Exceeding the Solubility Limit
-
Explanation: The final concentration of this compound in your aqueous medium may be above its solubility limit, even with the presence of a small amount of co-solvent.
-
Solution:
-
Review the quantitative solubility data to ensure your target concentration is achievable (see Table 1).
-
If a higher concentration is required, consider using a solubility enhancement technique.
-
-
-
Potential Cause 3: Interaction with Media Components
-
Explanation: Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound and reduce its solubility.[9]
-
Solution:
-
Prepare fresh media for your experiments.
-
If the problem persists, you could test the solubility of this compound in a simpler basal medium to see if complex components are the issue.[8]
-
-
Problem: I observe a cloudy precipitate in my this compound-containing media after incubation.
-
Potential Cause 1: Temperature-Dependent Solubility
-
Explanation: The solubility of a compound can be temperature-dependent. This compound might be less soluble at the incubation temperature (e.g., 37°C) than at room temperature where the solution was prepared.[8]
-
Solution:
-
Ensure the final working concentration is well below the known solubility limit.
-
Minimize the storage time of the prepared media before use.
-
-
-
Potential Cause 2: pH Shift in the Medium
-
Explanation: The pH of the cell culture medium can change during incubation due to cellular metabolism. Since this compound's solubility is pH-dependent, a decrease in pH could cause it to precipitate.[8]
-
Solution:
-
Ensure the incubator's CO₂ level is correctly calibrated to maintain the medium's pH.
-
For long-term experiments, consider using a HEPES-buffered medium for additional pH stability.[8]
-
-
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents and conditions, as reported in the literature.
| Solvent/Condition | Solubility | Reference(s) |
| Water (at 37 ± 2 °C) | ~0.0271 ± 0.009 mg/mL | [6] |
| Phosphate Buffer (pH 6.8) | ~2.989 ± 0.13 mg/mL | [6] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2][6] |
| DMSO | Soluble | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Solid Dispersion (1:3 ratio with Soluplus) | ~15.35 ± 0.02 mg/mL | [10] |
Experimental Protocols for Solubility Enhancement
For researchers who require higher concentrations of this compound in aqueous solutions for their in vitro studies, several solubility enhancement techniques can be employed.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add an appropriate volume of sterile, cell culture-grade DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution, but avoid overheating.[8]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Solid Dispersion using Solvent Evaporation Method
This method involves dispersing this compound in a hydrophilic carrier to improve its dissolution in aqueous media.
-
Selection of Carrier: Choose a hydrophilic carrier such as β-cyclodextrin, Soluplus, or skimmed milk powder.[6][11][12]
-
Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent like methanol.[6] The ratio of drug to carrier can be optimized (e.g., 1:1, 1:2, 1:4).[11]
-
Solvent Evaporation: The solvent is then evaporated under reduced pressure at room temperature, leaving a solid mass.[6]
-
Pulverization: The resulting solid mass is crushed and passed through a sieve to obtain a fine, uniform powder.[12]
-
Storage: The solid dispersion powder should be stored in a desiccator until use.[6]
-
Reconstitution: The powder can then be dissolved in the desired aqueous buffer or cell culture medium for the in vitro study.
Diagrams
Caption: Workflow for improving this compound solubility for in vitro studies.
Caption: Troubleshooting guide for this compound precipitation in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. ijariie.com [ijariie.com]
- 3. Enhancement of Valsartan Oral Bioavailability by Preparing a Microwave-Irradiated Inclusion Complex with Sulfobutyl Ether β-Cyclodextrin Using a Central Composite Face Design for Optimising Process Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. iajps.com [iajps.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming D-Valsartan Stability Issues in Solution
Welcome to the technical support center for D-Valsartan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to oxidative and photolytic conditions.[1][2][3] Acidic environments, in particular, lead to significant degradation of the molecule.[1][4][5]
Q2: At what pH is this compound most stable?
A2: this compound exhibits its highest stability in neutral to alkaline conditions. Studies have shown that it is most stable at a pH of 6.8 and also shows good stability at a pH of 12.[1][4] Conversely, it is highly unstable at an acidic pH of 2.[1][4]
Q3: How does temperature impact the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound, especially in acidic solutions.[1][4] Even at room temperature, prolonged exposure can lead to a decrease in concentration, but this effect is more pronounced at higher temperatures such as 37°C, 40°C, and 60°C.[1][2][6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photolytic degradation.[2][3] Exposure to UV light can cause degradation, and therefore, solutions should be protected from light during storage and handling.[2][3]
Q5: What are the common degradation products of this compound?
A5: Under stress conditions, this compound can degrade into several products. Acid hydrolysis primarily leads to the cleavage of the amide bond, resulting in specific degradation products.[7][8][9] Oxidative stress also produces distinct degradation products.[6][7] Advanced analytical techniques like UPLC/Q-TOF-MS have been used to identify and characterize these degradation products, with some studies reporting m/z values of 307.40 and 335.41 for degradants from acid hydrolysis and oxidation respectively.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | Acidic pH of the solvent or buffer. | Adjust the pH of the solution to neutral (around 6.8) or alkaline (up to 12) using an appropriate buffer system.[1][4] |
| High storage or experimental temperature. | Store stock solutions and conduct experiments at controlled, lower temperatures (e.g., 4°C or room temperature, protected from heat sources).[1] | |
| Exposure to light. | Protect the this compound solution from light by using amber vials or covering the container with aluminum foil.[2][3] | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[2][3][7] Use a stability-indicating HPLC method. |
| Contamination of the sample or mobile phase. | Ensure the purity of the this compound standard, solvents, and reagents. Prepare fresh mobile phase daily. | |
| Inconsistent analytical results. | Ongoing degradation during the analytical run. | Keep sample vials in a cooled autosampler. Ensure the stability of the sample in the mobile phase for the duration of the analysis.[3] |
| Improper sample preparation. | Follow a validated and consistent sample preparation protocol. Ensure complete dissolution of this compound. |
Data Presentation
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time | Recovery Rate (%) | Reference |
| 2 | 4, 23, 37 | 0-96 hours | Significantly lower recovery | [1][4] |
| 6.8 | 4, 24, 37 | 2 hours | 91.75 - 93.96 | [1] |
| 12 | 4, 24, 37 | 2 hours | 91.44 - 91.98 | [1] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Degradation Observed | Reference |
| Acid Hydrolysis | 1 M HCl at 60-70°C for 1-6 hours | Significant degradation | [2][6][7] |
| Base Hydrolysis | 0.1 M or 1 M NaOH at 60-70°C for 1-6 hours | Less degradation compared to acid | [2][7][10] |
| Oxidation | 3-7% H₂O₂ at 60°C for 6 hours | Significant degradation | [2][6] |
| Thermal Degradation | Solid drug at 50-60°C for 6-8 hours | Stable at room temp, some degradation at 60°C | [2][6][9] |
| Photolytic Degradation | UV light (254 nm) for 8 hours | Mild to moderate degradation | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Use a buffer solution with a pH of 6.8 (e.g., phosphate (B84403) buffer) or a slightly alkaline solution (pH up to 12). Avoid acidic solvents.
-
Dissolution: Accurately weigh the required amount of this compound and dissolve it in a small amount of a suitable organic solvent like methanol (B129727) or ethanol (B145695) before diluting with the aqueous buffer to the final concentration.
-
Storage: Store the stock solution in an amber glass vial at 4°C to minimize thermal and photolytic degradation.
-
Quality Control: Before use, it is recommended to verify the concentration of the stock solution using a validated HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on published methods.[3][7][11] Method optimization and validation are crucial for specific applications.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate adjusted to a slightly acidic pH like 2.5 with orthophosphoric acid, or a neutral pH buffer).[3] The ratio will need to be optimized for good separation (e.g., 58:42 v/v of buffer to acetonitrile).[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 250 nm or 265 nm.[7][10]
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare the mobile phase, filter, and degas it. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Prepare standard solutions of this compound and the samples to be analyzed in the mobile phase. d. Inject the standards and samples and record the chromatograms. e. Quantify this compound by comparing the peak area of the sample with that of the standard.
Visualizations
Caption: Experimental workflow for this compound stability analysis.
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. acgpubs.org [acgpubs.org]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. hrpub.org [hrpub.org]
Technical Support Center: Optimizing Chiral Separation of Valsartan Isomers
Welcome to the technical support center for the chiral separation of Valsartan (B143634) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the analytical separation of Valsartan enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most effective for separating Valsartan enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and robust method.[1][2][3] Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is another effective technique that often utilizes cyclodextrins as chiral selectors.[4][5] Supercritical Fluid Chromatography (SFC) is a promising, "greener" alternative to normal-phase HPLC, offering fast and efficient separations.
Q2: What are the most common chiral stationary phases (CSPs) for HPLC separation of Valsartan?
A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are highly effective for resolving Valsartan enantiomers.[1][2] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) coatings are frequently cited.[3] The United States Pharmacopeia (USP) monograph for Valsartan specifies a column with L40 packing, which is cellulose tris(3,5-dimethylphenylcarbamate).[2]
Q3: Why is an acidic modifier like trifluoroacetic acid (TFA) often used in the mobile phase for HPLC separation?
A3: For acidic analytes like Valsartan, adding a small amount of an acidic modifier such as TFA is crucial for achieving good peak shape and enhancing resolution.[1] TFA helps to suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) surface of the column, which can otherwise cause peak tailing.[4]
Q4: Can Capillary Electrophoresis (CE) be a viable alternative to HPLC?
A4: Yes, Capillary Zone Electrophoresis (CZE) is a successful technique for the chiral separation of Valsartan.[4][5] It typically employs chiral selectors, such as β-cyclodextrin or acetyl-β-cyclodextrin, in the background electrolyte to achieve separation.[4][5]
Q5: What are the key advantages of Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and high column efficiency.[6] By using supercritical CO2 as the primary mobile phase component, SFC is considered a more environmentally friendly ("greener") technique compared to normal-phase HPLC.[7]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptom: The chromatogram or electropherogram shows a single, broad peak or two co-eluting peaks with a resolution (Rs) value significantly less than 1.5.
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase / Buffer Composition | HPLC: Optimize the ratio of the organic modifier (e.g., 2-propanol) to the non-polar solvent (e.g., n-hexane). Decreasing the modifier percentage can increase retention and may improve resolution. CE: Adjust the concentration of the chiral selector (e.g., β-cyclodextrin). An optimal concentration is key, as too high a concentration can sometimes decrease resolution.[4] Also, optimize the buffer pH and concentration.[4] |
| Inappropriate Chiral Stationary Phase (CSP) | HPLC: Ensure the selected CSP is suitable for Valsartan. Polysaccharide-based columns are generally recommended.[2] If resolution is still poor, consider screening other types of polysaccharide-based CSPs. |
| Suboptimal Temperature | HPLC/CE/SFC: Temperature can significantly impact chiral recognition. Screen a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your method. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.[4] |
| Incorrect Flow Rate / Voltage | HPLC/SFC: Lowering the flow rate can provide more time for the enantiomers to interact with the CSP, potentially improving resolution, but will increase the run time.[4] CE: An increase in separation voltage can decrease migration time but may also reduce resolution. An optimal voltage needs to be determined experimentally.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a tailing or fronting factor outside the acceptable range (typically > 1.2 for tailing).
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica Support | HPLC: For acidic compounds like Valsartan, interactions with acidic silanol groups on the silica support can cause peak tailing. The addition of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1-0.2%) can mitigate this effect.[1][4] |
| Sample Overload | HPLC/CE/SFC: Injecting too high a concentration or volume of the sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[4] |
| Column Contamination or Degradation | HPLC/SFC: If the column has been used extensively, it may be contaminated. Follow the manufacturer's guidelines for column washing and regeneration. If performance does not improve, the column may need to be replaced.[4] |
| Inappropriate Sample Solvent | HPLC/SFC: The sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion. Dissolving the sample in the mobile phase is often the best practice. |
Issue 3: Long Analysis Time
Symptom: The retention times of the enantiomers are excessively long, leading to low sample throughput.
| Potential Cause | Troubleshooting Step |
| High Retention due to Mobile Phase Composition | HPLC/SFC: Increase the percentage of the organic modifier (e.g., 2-propanol in HPLC, co-solvent in SFC) in the mobile phase. This will decrease retention times but may also affect resolution, so a balance must be found.[4] |
| Low Flow Rate / Voltage | HPLC/SFC: Increasing the flow rate will shorten the analysis time but may lead to a decrease in resolution. The USP monograph allows for a 25% increase in flow rate as a starting point for optimization.[2] CE: Increasing the applied voltage will decrease migration times, but as mentioned, can also impact resolution.[4] |
Experimental Protocols
HPLC Method for Chiral Separation of Valsartan
This protocol is based on a validated method for the enantiomeric separation of Valsartan.[1][3]
-
Column: Chiralpak AD-H (amylose-based stationary phase), 250 x 4.6 mm, 5 µm[3]
-
Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[3]
-
Detection: UV at 254 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of Valsartan in methanol (B129727) (e.g., 1.0 mg/mL). For analyzing the chiral impurity (R-enantiomer), a concentration of 1.0 mg/mL of the Valsartan bulk drug can be used.[2][3]
-
Expected Elution Order: The (R)-enantiomer is expected to elute before the (S)-enantiomer (Valsartan). Typical retention times are approximately 8.0 min for the (R)-enantiomer and 9.2 min for Valsartan.[4]
Capillary Zone Electrophoresis (CZE) Method for Chiral Separation of Valsartan
This protocol is based on a reported CZE method for the chiral separation of Valsartan enantiomers.[4][5]
-
Capillary: Fused-silica capillary, 50 µm I.D., 64 cm total length (56 cm effective length)[5]
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer, pH 8.0, containing 10 mM acetyl-β-cyclodextrin (A-β-CD) as the chiral selector[5]
-
Applied Voltage: +30 kV[5]
-
Temperature: 30°C[5]
-
Injection: Hydrodynamic injection
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve the Valsartan sample in the background electrolyte or a compatible solvent.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Valsartan Chiral Separation
| Parameter | Method 1[3] | Method 2 (USP-like)[2] |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:2-propanol:TFA (85:15:0.2) | n-hexane:2-propanol:TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (can be increased to 1.0 mL/min) |
| Temperature | 30°C | 25°C |
| Detection | 254 nm | 230 nm |
| Resolution (Rs) | > 3.2 | > 2.0 |
Table 2: Capillary Electrophoresis Parameters for Valsartan Chiral Separation
| Parameter | Method 1[4] | Method 2[5] |
| Chiral Selector | β-cyclodextrin (18 mg/mL) | acetyl-β-cyclodextrin (10 mM) |
| Background Electrolyte | 30 mmol/L Sodium Acetate (pH 4.5) | 25 mM Phosphate Buffer (pH 8.0) |
| Voltage | 20 kV | +30 kV |
| Temperature | Room Temperature | 30°C |
| Detection | 254 nm | 205 nm |
| Resolution (Rs) | 1.64 | Not explicitly stated, but sufficient for purity determination |
Visualized Workflows and Logic
Caption: General workflow for chiral method development.
Caption: Troubleshooting logic for poor resolution.
References
- 1. Enantiomeric LC separation of valsartan on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
Technical Support Center: D-Valsartan Quantification by HPLC
Welcome to the technical support center for the quantification of D-Valsartan using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and systematic solutions to guide you through the troubleshooting process.
Peak Shape Problems: Why is my this compound peak tailing or fronting?
Answer:
Peak tailing is a common issue in the HPLC analysis of acidic compounds like Valsartan. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a breakdown of potential causes and solutions:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based C18 column can interact with the acidic functional groups of Valsartan, leading to peak tailing.[1][2] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Valsartan's carboxylic acid group (pKa ≈ 3.9-4.7).[3][4] A pH of 2.5-3.0 is commonly used to ensure the analyte is in its neutral form, minimizing silanol interactions.[5][6] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available free silanol groups.[1][2] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1] | - Reduce Injection Concentration: Dilute the sample and standard solutions. Linearity studies for Valsartan have been established in ranges like 4-12 µg/mL and 40-140 µg/mL, providing a good starting point.[7] - Reduce Injection Volume: Decrease the volume of sample injected onto the column.[8] |
| Column Contamination or Degradation | Accumulation of particulate matter or strongly retained compounds on the column frit or packing material can cause peak shape issues.[9][1] | - Use a Guard Column: Protect the analytical column from contaminants by installing a guard column with a similar stationary phase.[9] - Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained impurities.[9] If the problem persists, the column may need replacement. |
| Extra-column Effects | Dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.[1][10] | - Optimize Tubing: Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector as short as possible. - Check Fittings: Ensure all fittings are correctly installed and not contributing to dead volume. |
Troubleshooting Workflow for Peak Tailing:
Retention Time Variability: Why is the retention time of my this compound peak shifting?
Answer:
Inconsistent retention times can compromise the accuracy and precision of your quantification method. Several factors related to the mobile phase, column, and HPLC system can cause this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase Composition Change | Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can alter its elution strength.[11] | - Precise Preparation: Use calibrated volumetric flasks and graduated cylinders for mobile phase preparation. - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir capped to prevent evaporation.[12] |
| Inadequate Column Equilibration | Insufficient equilibration time with the mobile phase before starting the analytical run can lead to drifting retention times, especially at the beginning of a sequence. | - Proper Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.[6] |
| Fluctuations in Column Temperature | The viscosity of the mobile phase and the kinetics of analyte partitioning are temperature-dependent. Variations in ambient temperature can affect retention times.[13] | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. Many methods specify a temperature around 23-30°C.[5] |
| Pump and Flow Rate Issues | A malfunctioning pump, leaks, or air bubbles in the system can lead to an inconsistent flow rate, directly impacting retention times.[13] | - Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases.[14] - System Maintenance: Regularly check for leaks and perform routine pump maintenance. |
| Changes in Mobile Phase pH | For an ionizable compound like Valsartan, even small shifts in the mobile phase pH can alter its ionization state and, consequently, its retention time.[3] | - Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a stable pH. A common choice is a phosphate buffer at a pH of 2.5-3.0.[5][6] |
Baseline Issues: How can I resolve baseline noise or drift?
Answer:
A stable baseline is crucial for accurate integration and achieving a low limit of detection (LOD) and limit of quantitation (LOQ).[5][15] Baseline noise and drift can originate from several sources.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Contaminated or Low-Quality Solvents | Impurities in the mobile phase solvents can elute from the column and cause a noisy or drifting baseline.[12][14] | - Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and reagents.[14] - Fresh Solvents: Prepare fresh mobile phase daily.[12] |
| Air Bubbles in the System | Air bubbles passing through the detector flow cell will cause sharp spikes and a noisy baseline.[13] | - Thorough Degassing: Ensure the mobile phase is properly degassed.[14] - System Purging: Purge the pump and flow lines to remove any trapped air bubbles. |
| Detector Lamp Issues | An aging or failing detector lamp can result in decreased energy output and increased baseline noise. | - Check Lamp Energy: Monitor the detector lamp's energy output. If it is low, the lamp may need to be replaced. |
| Column Bleed or Contamination | Contaminants slowly eluting from the column or stationary phase bleed can cause the baseline to drift, especially during a gradient run.[13] | - Column Cleaning: Wash the column with a strong solvent. - Use a High-Quality Column: Modern, well-packed columns tend to have lower bleed. |
| Temperature Fluctuations | Unstable ambient or column temperatures can cause baseline drift, particularly with UV detectors.[13] | - Thermostat the Column and Detector: Use a column oven and ensure the detector is in a temperature-stable environment. |
Logical Relationship for Baseline Troubleshooting:
Sensitivity and Quantitation: Why is the response for this compound low or irreproducible?
Answer:
Low sensitivity or poor reproducibility can stem from issues with sample preparation, the chosen detection wavelength, or the overall system suitability.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Detection Wavelength | The selected UV wavelength may not be at the absorbance maximum (λmax) of Valsartan, leading to a lower signal. | - Verify λmax: The λmax for Valsartan is typically around 250 nm.[5][16] However, methods have been successfully developed using wavelengths from 230 nm to 273 nm.[17] Verify the optimal wavelength for your specific mobile phase. |
| Sample Degradation | Valsartan is known to degrade under certain stress conditions, such as in the presence of strong oxidizing agents or upon exposure to photolytic conditions.[5][15] | - Proper Sample Handling: Prepare solutions fresh and protect them from light if necessary. Ensure the stability of Valsartan in your chosen diluent.[5] Mobile phase is often used as the diluent for standard and sample preparations.[5] |
| Poor Solubility | Valsartan is slightly soluble in water but soluble in organic solvents like methanol (B129727) and acetonitrile.[5] Incomplete dissolution will lead to inaccurate and irreproducible results. | - Use Appropriate Solvent: Dissolve the initial stock standard in an organic solvent like methanol or acetonitrile before diluting with the mobile phase.[5][6] Sonication can aid in dissolution.[5] |
| Inaccurate Standard Preparation | Errors in weighing the reference standard or in serial dilutions will directly impact the accuracy of the quantification. | - Calibrated Equipment: Use a calibrated analytical balance and Class A volumetric glassware for all standard preparations. |
| System Suitability Failure | The HPLC system may not be performing adequately, as indicated by parameters like theoretical plates, tailing factor, and %RSD of replicate injections. | - Perform System Suitability Tests: Before running samples, inject a standard solution multiple times (e.g., 5-6 injections) and verify that the system suitability parameters (e.g., %RSD < 2%, tailing factor < 1.5, sufficient theoretical plates) meet the method's requirements.[11] |
Experimental Protocols & Data
Physicochemical Properties of Valsartan
A summary of key properties is essential for method development and troubleshooting.
| Property | Value | Significance for HPLC Analysis |
| Molecular Weight | 435.5 g/mol | - |
| pKa | ~3.9 (carboxylic acid), ~4.7 (tetrazole)[3][4] | Crucial for selecting mobile phase pH to control ionization and retention. |
| Solubility | Slightly soluble in water; soluble in methanol and ethanol.[5][18] | Guides the choice of solvent for stock solution preparation. |
| UV Maximum (λmax) | ~250 nm[5][16] | Optimal wavelength for UV detection, ensuring maximum sensitivity. |
Example HPLC Methodologies for Valsartan Quantification
The following table summarizes parameters from published, validated HPLC methods for Valsartan. These can serve as a starting point for method development or as a reference for troubleshooting.
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [7] |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm) | Xterra RP-18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M NaH₂PO₄ (pH 2.5) : Acetonitrile (58:42 v/v) | Ammonium dihydrogen phosphate buffer (pH 3.0) : Methanol (33.5:66.5 v/v) | Water : Acetonitrile : Glacial Acetic Acid (550:450:1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection Wavelength | 250 nm | 265 nm | 248 nm |
| Column Temperature | 23 ± 1°C | Ambient | Ambient |
| Injection Volume | 10 µL | 20 µL | 20 µL |
| Retention Time | ~9.4 min | ~11.9 min | ~2.5 min |
This technical guide provides a foundational framework for addressing common challenges in the HPLC quantification of this compound. For issues not covered here, consulting the instrument manual and relevant scientific literature is always recommended.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. japsonline.com [japsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. labtech.tn [labtech.tn]
- 13. agilent.com [agilent.com]
- 14. uhplcs.com [uhplcs.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. acgpubs.org [acgpubs.org]
- 17. ajpaonline.com [ajpaonline.com]
- 18. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
D-Valsartan peak tailing in reverse-phase chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reverse-phase chromatography of D-Valsartan, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing. This distortion can negatively affect the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.
Q2: What are the primary chemical properties of this compound that can contribute to peak tailing in reverse-phase HPLC?
A2: this compound is an acidic compound, and its chemical properties play a crucial role in its chromatographic behavior. The primary cause of peak tailing for acidic compounds like this compound is often secondary interactions with the stationary phase. Key factors include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with acidic analytes, leading to peak tailing.[1][2][3][4][5]
-
Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to or above the pKa of this compound, the compound will exist in its ionized form, which can lead to undesirable secondary interactions with the stationary phase and cause peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds like this compound. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. For this compound, this ensures that the molecule is in its neutral, un-ionized form, which minimizes secondary interactions with the stationary phase. Operating at a low pH (e.g., pH 2-3) is generally recommended to protonate residual silanol groups on the column packing, further reducing the potential for secondary interactions.[1][4]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can impact peak shape. An insufficient concentration of the organic modifier can lead to prolonged retention on the column and potentially increase tailing. It is advisable to optimize the organic modifier concentration, often by increasing it in small increments (e.g., 5-10%), to achieve a symmetrical peak with an appropriate retention time.[1]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues for this compound in reverse-phase chromatography.
Initial Checks
-
Verify Peak Tailing: Calculate the Tailing Factor (Tf). A Tf > 1.2 confirms a tailing issue.
-
Review Method Parameters: Ensure that the current experimental conditions (mobile phase composition, pH, flow rate, column temperature) match the validated method.
-
Check System Suitability: Compare the current chromatogram with historical data to determine if the issue is sudden or has developed gradually.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Mobile Phase pH | Verify the pH of the mobile phase. If necessary, prepare a fresh mobile phase with the pH adjusted to 2.5-3.0 using an appropriate acid (e.g., formic acid, phosphoric acid). | A lower pH will ensure this compound is in its non-ionized form, reducing secondary interactions and improving peak symmetry. |
| Secondary Interactions with Silanol Groups | In addition to lowering the mobile phase pH, consider using a column with high-purity silica (B1680970) and effective end-capping. Alternatively, a small amount of an acidic additive like trifluoroacetic acid (TFA) can be added to the mobile phase to mask residual silanol groups. | Minimized interactions with active sites on the stationary phase will lead to a more symmetrical peak. |
| Column Contamination | If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. A typical procedure involves flushing with a series of solvents of increasing strength. | A clean column will provide a more uniform stationary phase surface, leading to improved peak shape. |
| Column Degradation | If column regeneration does not resolve the issue, the stationary phase may be irreversibly damaged. Replace the column with a new one of the same type. | A new column should restore the expected peak shape and performance. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample. | A lower sample load will prevent overloading the stationary phase, resulting in a more symmetrical peak. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure that all tubing is as short as possible and has a narrow internal diameter. Check for and eliminate any dead volumes in the connections. | Minimizing extra-column volume will reduce band broadening and improve peak shape. |
Experimental Protocols
Optimized RP-HPLC Method for this compound Analysis
This protocol is designed to provide a robust method for the analysis of this compound with good peak symmetry.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic at 50:50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
Sample Preparation: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Protocol for Investigating the Effect of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of Acetonitrile and water (50:50, v/v) with the aqueous portion adjusted to different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5) using a suitable acid (e.g., 0.1% formic acid or phosphoric acid).
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (pH 2.5) until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor of the this compound peak.
-
Iterate: Repeat steps 2-4 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Expected Quantitative Data from pH Investigation
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.0 - 1.2 | This compound is fully protonated, minimizing secondary interactions. |
| 3.0 | 1.1 - 1.3 | This compound remains predominantly in its non-ionized form. |
| 3.5 | 1.2 - 1.5 | Approaching the pKa, a mixed population of ionized and non-ionized forms may exist. |
| 4.0 | > 1.5 | Significant ionization leads to increased secondary interactions. |
| 4.5 | > 1.8 | This compound is mostly ionized, resulting in strong tailing. |
Key Influencing Factors on Peak Shape
The following diagram illustrates the key factors that can influence the peak shape of this compound in reverse-phase chromatography.
Caption: Factors influencing this compound peak shape.
References
Technical Support Center: Matrix Effects in LC-MS Analysis of D-Valsartan
Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of D-Valsartan. This resource provides guidance for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects, ensuring the accuracy and reproducibility of their analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1] These interfering substances, which can include phospholipids, salts, and proteins, may not be detected by the mass spectrometer but can significantly impact the analyte's signal intensity.[1] This interference can lead to poor accuracy, imprecision, and a lack of reproducibility in quantitative results, which is a major concern for the reliability of pharmacokinetic and bioequivalence studies.[1]
Q2: What is the most common type of matrix effect observed for Valsartan in LC-MS analysis?
A2: Ion suppression is the most frequently encountered matrix effect in the LC-MS/MS analysis of Valsartan, particularly when using electrospray ionization (ESI).[1] This phenomenon occurs when co-eluting matrix components interfere with the desolvation and ionization of Valsartan in the ESI source, resulting in a decreased signal intensity.[1] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[1]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any significant dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.[1][2] This helps in modifying the chromatography to separate the this compound peak from these interference zones.[1]
-
Post-Extraction Spike Analysis: This is a quantitative method. The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration.[1][3] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A4: While not strictly mandatory, using a SIL-IS, such as Valsartan-d9, is highly recommended and considered the gold standard for compensating for matrix effects.[1] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the SIL-IS for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Valsartan is a weakly acidic compound.[1] Adjusting the pH of the mobile phase can improve peak shape.
-
Adjust Gradient Profile: Modify the mobile phase gradient to ensure better separation from interfering components.[1]
-
Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[1]
-
Issue 2: Low or Inconsistent Recovery of this compound
-
Possible Cause: Inefficient sample preparation.
-
Troubleshooting Steps for Different Extraction Methods:
-
Protein Precipitation (PPT): Low recovery can occur if this compound co-precipitates with plasma proteins. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to plasma is used (typically 3:1 or 4:1) and that vortexing is thorough.[1]
-
Liquid-Liquid Extraction (LLE): Emulsion formation can lead to poor recovery. To address this, optimize the pH of the aqueous phase to ensure this compound is in a non-ionized state, add salt to the aqueous layer ("salting out"), or centrifuge at a higher speed for a longer duration.[1]
-
Solid-Phase Extraction (SPE): Analyte breakthrough during sample loading or incomplete elution can be problematic. Ensure proper sorbent conditioning, optimize the wash step to remove interferences without eluting this compound, and use an elution solvent strong enough to fully desorb the analyte.[1]
-
Issue 3: High Variability in Results Across a Batch
-
Possible Cause: Variable matrix effects between different samples or issues with the internal standard.
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: Plot the IS peak area for all samples in the batch. Significant variation may indicate that the IS is not adequately compensating for matrix effects.[1]
-
Assess Matrix Effects in Different Lots: Perform post-extraction spike analysis on different lots of the biological matrix to check for lot-to-lot variability in matrix effects.[2]
-
Quantitative Data Summary
The following table summarizes data on the absolute matrix effect and recovery for Valsartan from a study involving the simultaneous estimation of Amlodipine and Valsartan in human plasma.
| Analyte | QC Sample | A (%CV) | B (%CV) | C (%CV) | %AME | %Recovery |
| Valsartan | LQC | 7990 (4.8) | 8220 (6.3) | 97.2 | 73.0 | |
| MQC | 122985 (2.9) | 119986 (1.9) | 102.5 | 80.3 | ||
| HQC | 178605 (2.4) | 182251 (1.9) | 98.0 | 83.0 |
Table 1: Absolute matrix effect and recovery of Valsartan.[4] A = Peak area of analyte in neat solution, B = Peak area of analyte spiked post-extraction, C = Peak area of analyte spiked pre-extraction, %AME (Absolute Matrix Effect) = (B/A) * 100, %Recovery = (C/B) * 100. LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control.
The absolute matrix effect (%AME) was between 97.2% and 102.5%, indicating that there was neither significant ion-suppression nor ion-enhancement in the developed method.[4] The mean extraction recovery for Valsartan was 82.6%.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Analysis
-
Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Prepare Set B (Post-Extraction Spiked Matrix): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure (e.g., PPT, LLE, or SPE). After the final evaporation step, reconstitute the extract with the this compound solution from Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Protocol 2: Protein Precipitation (PPT) for Sample Preparation
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 2-5 minutes to ensure complete protein denaturation.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Preparation
-
Pipette 200 µL of the plasma sample into a glass tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 10% formic acid to acidify the sample.[1]
-
Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or a mixture of methyl tert-butyl ether and n-hexane).[1]
-
Cap the tube and vortex/mix gently for 5 minutes to avoid emulsion formation.[1]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Workflow for Post-Extraction Spike Analysis.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Valsartan Impurity Profiling and Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the impurity profiling and identification of D-Valsartan.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted intermediates, by-products from side reactions, and residual solvents.[1] Key examples noted in pharmacopeias include ent-Valsartan (impurity A), valsartan (B143634) benzyl (B1604629) ester (impurity B), and desmethylvalsartan (impurity C).[2]
-
Degradation Impurities: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, light, or heat.[1][3] Hydrolysis and oxidation by-products are common.[1]
-
Mutagenic Impurities: A significant concern in sartan manufacturing has been the formation of nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[2][4][5] These are classified as probable human carcinogens and their presence has led to widespread recalls.[2][5][6][7]
Q2: Why is LC-MS preferred over HPLC-UV (PDA) for stability studies of this compound?
A2: While HPLC-UV is a primary method for stability testing, it can sometimes be misleading for this compound.[8] Studies have shown that under certain stress conditions, such as acid hydrolysis, degradation products can co-elute with the parent this compound peak.[9][10] An HPLC-UV (PDA) detector may show a single, pure peak, suggesting no degradation has occurred.[9][10] However, a mass spectrometer (MS) can detect the presence of different mass-to-charge ratio (m/z) ions within that single chromatographic peak, revealing the hidden degradation products.[9][10] Therefore, the selectivity of LC-MS is essential for accurately monitoring the stability of this compound.[9][10]
Q3: What are the regulatory guidelines I should follow for impurity profiling?
A3: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically, ICH Q3A/B provides guidance on impurities in new drug substances and products, and ICH Q2(R1) covers the validation of analytical procedures. Forced degradation studies, which are used to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods, are also a key regulatory expectation.[8][9][11] Regulatory agencies like the FDA and EMA have also issued specific guidance regarding nitrosamine impurities in sartan medications.[1][4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound and its impurities.
HPLC & UPLC Issues
Problem: I am not seeing any degradation peaks in my HPLC-UV chromatogram after performing forced degradation.
-
Solution:
-
Utilize LC-MS: Couple your HPLC to a mass spectrometer. Monitor the total ion chromatogram (TIC) and, more importantly, extract specific ions corresponding to potential degradation products to confirm their presence.[9][10]
-
Method Optimization: Modify your HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to try and resolve the co-eluting peaks.
-
Problem: My chromatogram shows poor peak shape (tailing, fronting, or broadening) for the this compound peak.
-
Potential Cause 1: Column Overload. Injecting too high a concentration of the sample.
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
-
Potential Cause 2: Solvent Mismatch. The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[12]
-
-
Potential Cause 3: Column Contamination/Aging. Accumulation of strongly retained compounds or degradation of the stationary phase.
Problem: I am experiencing retention time shifts between injections.
-
Potential Cause 1: Inconsistent Mobile Phase. Poorly prepared or unstabilized mobile phase, or pH drift.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use buffered solutions where necessary and allow adequate time for pH stabilization.[12]
-
-
Potential Cause 2: Temperature Fluctuations. The laboratory or column temperature is not stable.
-
Solution: Use a column oven to maintain a constant, elevated temperature, which provides more robust and reproducible chromatography.[12]
-
-
Potential Cause 3: Pump Issues. Air bubbles in the pump head or faulty check valves.
-
Solution: Degas the mobile phase thoroughly and prime the pump to remove any air bubbles.[12]
-
Mass Spectrometry (MS) Issues
Problem: I am trying to identify an unknown impurity, but the MS signal is weak.
-
Potential Cause 1: Incorrect MS Settings. The ionization mode (positive/negative), cone voltage, or other source parameters are not optimal for the impurity.
-
Potential Cause 2: Ion Source Contamination. Buildup on the ESI needle or sample cone is suppressing the signal.
-
Solution: Clean the ion source components according to the manufacturer's protocol.[12]
-
Problem: My mass measurements are inaccurate, preventing me from proposing an elemental composition.
-
Potential Cause: Instrument Not Calibrated. The mass spectrometer has drifted out of calibration.
-
Solution: Perform a mass calibration using the manufacturer's recommended calibration solution. Ensure the instrument and lab environment are thermally stable.[12]
-
Data Presentation: Common Degradation Products
Forced degradation studies help identify potential impurities that may arise during the shelf-life of a drug product. Below is a summary of degradation products observed under specific stress conditions.
Table 1: this compound Degradation Products Identified via LC-MS after Acid Hydrolysis
| Compound | Protonated Mass [M+H]⁺ (m/z) | Stress Condition | Observation Notes |
| This compound | 436 | - | Parent drug molecule.[9] |
| Degradation Product 1 | 352 | 1 M HCl, Reflux | Co-elutes with this compound peak in HPLC-UV.[9][10] |
| Degradation Product 2 | 306 | 1 M HCl, Reflux | Co-elutes with this compound peak in HPLC-UV.[9][10] |
Key Experimental Protocols
Protocol: Forced Degradation (Stress Testing)
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating capability of the analytical method.[3][11][14]
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound (e.g., 0.5 mg/mL) in a suitable solvent like methanol.[3][14]
-
Treat the solution with an equal volume of 1 M HCl.[11]
-
Heat the mixture under reflux at 60-70°C for several hours (e.g., 2-6 hours).[11][12]
-
At specified time points, withdraw samples, cool, and neutralize with 1 M NaOH.[11]
-
Dilute the neutralized sample with the mobile phase to the final target concentration for analysis.[11]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the this compound solution to UV light (e.g., in a photostability chamber with an overall illumination of ≥210 Wh/m²) for a defined period.[3]
-
Analyze the sample directly.
-
-
Thermal Degradation:
-
Expose solid this compound powder or a solution to dry heat (e.g., 80°C) for several hours.[3]
-
Dissolve/dilute the sample as required for analysis.
-
Protocol: Stability-Indicating HPLC-MS Method
This method is suitable for separating this compound from its degradation products.
-
Chromatographic System: HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[9]
-
Column: C18 reverse-phase column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.[9]
-
B: Acetonitrile.
-
-
Elution Mode: Isocratic or Gradient. An isocratic method could be Acetonitrile:Water (45:55 v/v) with 1.0% formic acid.[9] A gradient method provides better separation for complex mixtures.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30°C (Room Temperature or controlled).[9]
-
Injection Volume: 20 µL.[9]
-
MS Detector Settings (Example for ESI+):
Visualized Workflows
Caption: General workflow for this compound impurity identification.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA issues warning letter to valsartan manufacturer for impurities [healio.com]
- 6. galaxypub.co [galaxypub.co]
- 7. fda.gov [fda.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. akjournals.com [akjournals.com]
Reducing racemization during Valsartan synthesis
Topic: Reducing Racemization During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing and managing racemization during the synthesis of Valsartan (B143634). The following troubleshooting guides and FAQs address common issues encountered in maintaining the desired stereochemical purity of the active (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in Valsartan synthesis? A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the case of Valsartan, the therapeutic activity resides almost exclusively in the (S)-enantiomer.[1] The presence of the (R)-enantiomer is considered an impurity and reduces the drug's efficacy. Therefore, controlling the stereochemistry to produce high-purity (S)-Valsartan is essential for its pharmaceutical use.[1]
Q2: Which steps in the conventional Valsartan synthesis are most susceptible to racemization? A2: There are two primary steps in the synthesis of Valsartan that are known hotspots for racemization:
-
Tetrazole Ring Formation: The construction of the tetrazole ring from the corresponding cyano group can lead to partial racemization of the L-valine moiety under certain reaction conditions.[2]
-
Ester Hydrolysis: The final step, which involves the hydrolysis of the L-valine methyl or benzyl (B1604629) ester to the carboxylic acid, is highly prone to racemization, especially under harsh alkaline conditions.[2][3] Using common bases like sodium hydroxide (B78521) or potassium hydroxide can result in up to 15% racemization.[4]
Q3: What are the most effective strategies to prevent or minimize racemization during the synthesis? A3: To control stereochemistry during the reaction, consider the following:
-
Choice of Base for Hydrolysis: Switching from strong alkaline hydroxides (NaOH, KOH) to milder bases like barium hydroxide can significantly reduce racemization during the final hydrolysis step to less than 3%.[4]
-
Solvent Selection: During the tetrazole formation, using N,N-dimethylformamide (DMF) as a solvent can help stabilize the chiral molecule at high temperatures, making it less prone to racemization.[5]
-
Use of Protecting Groups: Employing protective groups for the tetrazole ring (e.g., a trityl group) and the carboxylic acid (e.g., a benzyl group) can shield these functionalities and prevent racemization during intermediate steps.[6][7] These groups are then removed under controlled conditions at the end of the synthesis.
Q4: If racemization occurs, what are the best methods to remove the unwanted (R)-enantiomer from the final product? A4: If the crude product contains an unacceptable level of the (R)-enantiomer, several purification techniques can be employed:
-
Diastereomeric Crystallization: This method involves reacting the racemic Valsartan with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[1][2]
-
Recrystallization: A highly effective method for achieving high purity is recrystallization using a specific solvent system.[1][3] Dissolving the crude product in an ester solvent (like ethyl acetate) and adding an alkane anti-solvent (such as n-hexane) can effectively precipitate the desired (S)-enantiomer, leaving the (R)-enantiomer in the solution.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) to separate the enantiomers, which can be used for both analytical and preparative purposes.[1]
Q5: How can I accurately determine the enantiomeric purity of my Valsartan sample? A5: The most common and reliable methods for determining the enantiomeric excess (ee%) are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral column, such as Chiralpak AD-H, to separate and quantify the (S)- and (R)-enantiomers.[1][8]
-
Capillary Zone Electrophoresis (CZE): CZE is another effective method that uses a chiral selector, often a cyclodextrin (B1172386) derivative, in the background electrolyte to achieve enantiomeric separation.[1][9]
Troubleshooting Guide
This guide addresses specific issues related to the presence of the unwanted (R)-enantiomer in your Valsartan product.
Problem: High concentration (>1%) of the (R)-enantiomer is detected after the final ester hydrolysis step.
Caption: Troubleshooting high (R)-enantiomer levels post-hydrolysis.
Problem: The final product fails to meet enantiomeric purity specifications even after recrystallization.
Caption: Troubleshooting inefficient purification by recrystallization.
Quantitative Data Summary
The choice of reagents and purification methods has a quantifiable impact on the final enantiomeric purity of Valsartan.
Table 1: Effect of Hydrolysis Conditions on Valsartan Racemization
| Base Used | Racemization Level | Enantiomeric Purity (ee%) | Reference |
| Sodium Hydroxide (NaOH) | Up to 15% | ~70% | [4] |
| Potassium Hydroxide (KOH) | Up to 15% | ~70% | [4] |
| Barium Hydroxide (Ba(OH)₂) | < 3% | > 94% | [4] |
Table 2: Efficacy of Purification Methods for Improving Enantiomeric Purity
| Purification Method | Starting Material | Resulting Purity | Reference |
| Recrystallization from Ethyl Acetate (B1210297) | Crude Valsartan | 99.82% Purity, 99.95% ee | [4] |
| Diastereomeric Crystallization (with Dehydroabietylamine) | Racemic Valsartan | 99.1% Purity | [2] |
| Recrystallization from Alcoholic-Ester Solvent | Crude with 5.9% (R)-isomer | 0.02% (R)-isomer | [3] |
Key Experimental Protocols
Protocol 1: Stereoselective Hydrolysis of Valsartan Methyl Ester This protocol is adapted from a process demonstrated to minimize racemization.[4]
-
Reaction Setup: To a solution of (S)-N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine Methyl Ester (1 equivalent) in a suitable solvent, add a 15% w/v aqueous solution of barium hydroxide (Ba(OH)₂).
-
Reaction Conditions: Stir the mixture at room temperature (20-30°C) for approximately 10-12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[1][4]
-
Work-up:
-
Filter the precipitated solid.
-
Treat the filtrate with a 10% w/v dilute hydrochloric acid (HCl) solution to adjust the pH to 0.5-1.5.[4]
-
This will precipitate the crude Valsartan.
-
-
Isolation: Isolate the crude Valsartan solid by filtration. This crude product can then be taken for further purification.
Protocol 2: Purification of Crude Valsartan by Recrystallization This protocol uses a solvent/anti-solvent method to achieve high enantiomeric purity.[1]
-
Dissolution: Dissolve the crude Valsartan product in an ester solvent, such as ethyl acetate. The ratio should be approximately 5-8 mL of solvent per gram of crude product.
-
Washing: Wash the ethyl acetate layer with water to remove any water-soluble impurities, then dry the organic solvent.
-
Crystallization:
-
To the dried ethyl acetate solution, add an alkane anti-solvent, such as n-hexane. The amount of alkane can be 1-5 times the mass of the crude product.[1]
-
Stir the mixture and cool to an initial temperature of 15-20°C to induce crystal formation.
-
Further cool the mixture to -3 to 3°C and hold to maximize the yield of precipitated crystals.[1]
-
-
Isolation: Collect the high-purity (S)-Valsartan crystals by filtration or centrifugation and dry them under a vacuum. This method can achieve a mass yield of over 85% with an enantiomeric excess of 99.95%.[1]
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis This is a general protocol for the analytical separation of Valsartan enantiomers.[1]
-
Chromatographic System:
-
Procedure:
-
Prepare a solution of the Valsartan sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
The (S)- and (R)-enantiomers will be separated based on their differential interaction with the chiral stationary phase. A resolution factor of not less than 3.2 can be expected between the enantiomer peaks.[1]
-
Synthesis and Purification Workflow
The following diagram illustrates the key stages of Valsartan synthesis, highlighting the critical points for controlling racemization and the subsequent purification pathways to achieve the desired enantiomerically pure product.
Caption: Workflow of Valsartan synthesis and purification pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 6. EP1747190B1 - Process for the preparation of valsartan and precursors thereof - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Valsartan Degradation Product Characterization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of D-Valsartan degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Valsartan?
A1: Valsartan is susceptible to degradation under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. The primary degradation pathways include:
-
Acid Hydrolysis: Degradation upon exposure to acidic conditions, often leading to the hydrolysis of the amide bond.[1][2]
-
Oxidative Degradation: Degradation in the presence of oxidizing agents, such as hydrogen peroxide.[1][3]
-
Thermal Degradation: Degradation when exposed to high temperatures.[1][3]
-
Photolytic Degradation: Degradation upon exposure to UV light.[1][3]
Q2: What are the common degradation products of Valsartan observed during forced degradation studies?
A2: Several degradation products of Valsartan have been identified. Under acidic hydrolysis, products with m/z values of 306 and 352 have been reported, resulting from the hydrolysis of the amide bond.[1][2] Oxidative conditions can also lead to the formation of various transformation products.[1] The extent of degradation varies depending on the stressor. For instance, significant degradation has been observed under oxidative and acidic conditions at elevated temperatures.[4]
Q3: Which analytical techniques are most suitable for characterizing this compound degradation products?
A3: A combination of chromatographic and spectrometric techniques is typically employed for the separation and characterization of this compound degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for separation.[5][6][7] Mass Spectrometry (MS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, is essential for the identification and structural elucidation of the degradation products due to its high resolution and mass accuracy.[1][8]
Q4: What is a suitable HPLC/UPLC column and mobile phase for the analysis of Valsartan and its degradation products?
A4: A C18 reversed-phase column is a common choice for separating Valsartan and its degradation products.[1][6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with the pH adjusted to be acidic.[1][3][7] Isocratic or gradient elution can be used depending on the complexity of the sample matrix.[1][5][7]
Troubleshooting Guides
HPLC/UPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Shifts | Inconsistent mobile phase preparation or pH fluctuations. | Ensure accurate and consistent preparation of the mobile phase. Use a pH meter for accurate adjustments. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis.[1] | |
| Column aging or contamination. | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[1] | |
| Air bubbles in the pump or detector. | Degas the mobile phase before use and prime the pump to remove any air bubbles.[1] | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column overload due to high sample concentration. | Reduce the injection volume or dilute the sample.[1] |
| Mismatch between the injection solvent and the mobile phase. | Dissolve the sample in the initial mobile phase composition if possible.[1] | |
| Column contamination or void formation. | Clean the column as per the manufacturer's instructions or replace it if a void has formed.[1] | |
| Low Signal Intensity or No Peaks | Incorrect Mass Spectrometry (MS) settings (e.g., ionization mode, voltages). | Optimize MS parameters using a tuning solution or a standard of Valsartan.[1] |
| Contamination of the ion source. | Clean the ion source components according to the instrument manufacturer's guidelines.[1] | |
| Clogged ESI needle or sample cone. | Inspect and clean or replace the ESI needle and sample cone.[1] | |
| High Background Noise | Contaminated mobile phase, solvents, or additives. | Use high-purity solvents and freshly prepared mobile phases.[1] |
| Column bleed. | Use a column with low bleed characteristics, especially when using MS detection. | |
| Carryover from previous injections. | Implement a thorough needle wash protocol and inject blank samples between analyses.[1] |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate Mass Measurement | The instrument is not properly calibrated. | Perform mass calibration regularly using a suitable reference standard.[1] |
| Fluctuations in laboratory temperature. | Ensure a stable laboratory environment with controlled temperature.[1] | |
| Failure to Detect Co-eluting Degradation Products | Using a non-selective detector like a Photodiode Array (PDA) detector alone. | Employ a mass spectrometer for detection, as it can distinguish co-eluting compounds based on their mass-to-charge ratio.[2] |
| Inappropriate ionization mode. | Test both positive (ESI+) and negative (ESI-) electrospray ionization modes to determine the optimal mode for detecting Valsartan and its degradation products.[1] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Acid Hydrolysis:
-
Dissolve Valsartan in 1 M HCl.
-
Reflux the solution at 60-70°C for several hours (e.g., 1-6 hours).[1]
-
Neutralize the samples with an appropriate base (e.g., 1 M NaOH) before analysis.[1]
2. Alkaline Hydrolysis:
-
Dissolve Valsartan in 0.1 M or 1 M NaOH.
-
Reflux the solution at 70°C for 1 hour.[1]
-
Neutralize the samples with an appropriate acid (e.g., 1 M HCl) before analysis.[1]
3. Oxidative Degradation:
-
Treat a solution of Valsartan with 3-7% hydrogen peroxide (H₂O₂).
-
Heat the solution at 60°C for several hours.[1]
4. Thermal Degradation:
-
Expose solid Valsartan powder to dry heat at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 6-8 hours).[1]
5. Photolytic Degradation:
-
Expose a solution of Valsartan to UV light (e.g., 254 nm) in a photostability chamber for an extended period (e.g., 8 hours).[1]
UPLC/Q-TOF-MS Analysis Method
This method is suitable for the identification and characterization of degradation products.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100.0 × 2.1 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer such as ammonium acetate or formic acid in water.[1]
-
Elution: Either isocratic or gradient elution can be employed.
-
Ionization Mode: Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be utilized. Negative ionization is often used for quantification, while positive ionization is effective for detecting the protonated molecule [M+H]⁺.[1]
-
Mass Spectrometry: A Q-TOF mass spectrometer provides high-resolution mass data for accurate mass measurements and structural elucidation of degradation products.
Data Presentation
The following table summarizes the m/z values of some reported degradation products of Valsartan under acid hydrolysis.
| Stress Condition | m/z of Degradation Product | Reference |
| Acid Hydrolysis | 306 | [1][2] |
| Acid Hydrolysis | 352 | [1][2] |
Visualizations
Caption: Workflow for Forced Degradation and Analysis.
Caption: Troubleshooting Logic for HPLC/UPLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
Technical Support Center: Enhancing D-Valsartan Resolution in Chiral Capillary Electrophoresis
Welcome to the technical support center for the chiral separation of D-Valsartan using Capillary Electrophoresis (CE). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric resolution of Valsartan (B143634).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral CE separation of this compound and its enantiomer, L-Valsartan.
Issue 1: Poor or No Resolution of Valsartan Enantiomers
-
Symptom: The electropherogram shows a single, broad peak, or two poorly separated peaks with a resolution value (Rs) significantly less than 1.5.
-
Possible Causes & Solutions:
-
Inappropriate Chiral Selector Concentration: The concentration of the chiral selector is critical for achieving separation.
-
Too Low: Insufficient interaction with the enantiomers. Gradually increase the chiral selector concentration. For β-cyclodextrin, concentrations around 18 mg/mL have been shown to be effective.
-
Too High: Can sometimes lead to a decrease in resolution. If you are using a high concentration, try reducing it.
-
-
Suboptimal Buffer pH: The pH of the background electrolyte (BGE) affects the charge of both the analyte and the cyclodextrin, influencing their interaction.
-
Valsartan is an acidic compound. A pH around 4.5 to 5.0 is often a good starting point with neutral cyclodextrins like β-CD to ensure appropriate ionization for electrophoretic mobility and interaction.
-
When using charged cyclodextrins, the optimal pH might be different. For instance, with acetyl-β-cyclodextrin, a higher pH of 8.0 in a phosphate (B84403) buffer has been used successfully.[1][2]
-
-
Incorrect Buffer Composition or Concentration: The type and concentration of the buffer can impact resolution.
-
Sodium acetate (B1210297) has been shown to provide excellent baseline separation for valsartan enantiomers.
-
Increasing the buffer concentration (e.g., from 10 to 30 mmol/L) can improve separation.
-
-
Inadequate Applied Voltage: The applied voltage affects migration time and resolution.
-
Too High: May lead to shorter analysis times but can also cause peak broadening due to Joule heating, thereby reducing resolution.
-
Too Low: Increases analysis time and can lead to broader peaks due to diffusion. An optimized voltage, for example around 20 kV, can provide a good balance between analysis time and resolution. A higher voltage of +30 kV has also been used successfully under different conditions.[1][2]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks in the electropherogram are asymmetrical.
-
Possible Causes & Solutions:
-
Sample Overload: Injecting a sample with too high a concentration can lead to peak distortion.
-
Dilute your sample. A typical concentration range for valsartan enantiomers is between 0.0625 mg/mL and 1.0 mg/mL.
-
-
Mismatch between Sample Matrix and BGE: A significant difference in ionic strength between the sample solvent and the running buffer can cause peak distortion.
-
Whenever possible, dissolve the sample in the background electrolyte or a solution with a similar ionic strength.
-
-
Adsorption to the Capillary Wall: Valsartan, being acidic, can interact with the silanol (B1196071) groups on the fused silica (B1680970) capillary surface, leading to tailing.
-
Ensure proper capillary conditioning. Rinsing with sodium hydroxide (B78521) followed by water and then the background electrolyte before each run can help maintain a consistent capillary surface.
-
Operating at a pH that minimizes these interactions can also be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chiral selectors are most effective for separating Valsartan enantiomers in CE?
A1: Cyclodextrins are the most commonly used and effective chiral selectors for Valsartan enantiomers. Specifically, neutral cyclodextrins like β-cyclodextrin (β-CD) and derivatized cyclodextrins such as acetyl-β-cyclodextrin (A-β-CD) have demonstrated successful baseline separation.[1][2]
Q2: What is a good starting point for the background electrolyte (BGE) composition?
A2: A good starting point for the BGE is a 30 mmol/L sodium acetate buffer with a pH of 4.5, containing 18 mg/mL of β-cyclodextrin. Alternatively, a 25 mM phosphate buffer at pH 8.0 containing 10 mM of acetyl-β-cyclodextrin can be used.[1][2]
Q3: How does temperature affect the chiral separation of Valsartan?
A3: Temperature can influence the viscosity of the buffer and the binding kinetics between the analyte and the chiral selector. A typical starting temperature is 25°C or 30°C.[1][2][3] It is advisable to maintain a constant and controlled temperature to ensure reproducibility.
Q4: Can organic modifiers be added to the buffer to improve resolution?
A4: While less common in the cited CE methods for Valsartan, the addition of organic modifiers like methanol (B129727) or acetonitrile (B52724) to the BGE can sometimes improve selectivity and resolution by altering the solvation and the inclusion complex formation with the cyclodextrin. This should be optimized on a case-by-case basis.
Data Summary Table
| Parameter | Condition 1 | Condition 2 |
| Chiral Selector | β-cyclodextrin (β-CD) | Acetyl-β-cyclodextrin (A-β-CD) |
| Concentration | 18 mg/mL | 10 mM |
| Buffer | Sodium Acetate | Phosphate |
| Concentration | 30 mmol/L | 25 mM |
| pH | 4.50 | 8.0 |
| Applied Voltage | 20 kV | +30 kV |
| Temperature | Not Specified | 30 °C |
| Capillary | Untreated Fused Silica (75µm I.D., 60 cm effective length) | Fused Silica (50 µm I.D., 64/56 cm total/effective length) |
| Detection | 254 nm | Not specified |
| Resolution (Rs) | 1.64 | Not specified |
Experimental Protocols
Protocol 1: Chiral Separation of Valsartan using β-Cyclodextrin
This protocol is based on a validated Capillary Zone Electrophoresis (CZE) method for the enantiomeric separation of Valsartan.
-
Capillary: Untreated fused silica capillary with an internal diameter of 75 µm and an effective length of 60 cm.
-
Background Electrolyte (BGE) Preparation: Prepare a 30 mmol/L sodium acetate solution. Adjust the pH to 4.50. Dissolve β-cyclodextrin to a final concentration of 18 mg/mL.
-
Sample Preparation: Prepare a stock solution of Valsartan in a suitable solvent (e.g., methanol) and dilute with the BGE to the desired concentration (e.g., within the range of 0.0625 mg/mL to 1.0 mg/mL).
-
Capillary Conditioning: Before the first run, and as needed, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then equilibrate with the BGE for an extended period. Between runs, a short rinse with the BGE is typically sufficient.
-
Injection: Inject the sample hydrodynamically for 10 seconds.
-
Separation: Apply a voltage of 20 kV.
-
Detection: Monitor the separation at a wavelength of 254 nm.
Protocol 2: Chiral Separation of Valsartan using Acetyl-β-Cyclodextrin
This protocol is based on a validated CZE method for determining the R-enantiomer of Valsartan.[1][2]
-
Capillary: Fused silica capillary with an internal diameter of 50 µm and an effective length of 56 cm (total length 64 cm).
-
Background Electrolyte (BGE) Preparation: Prepare a 25 mM phosphate buffer and adjust the pH to 8.0. Add acetyl-β-cyclodextrin to a final concentration of 10 mM.
-
Sample Preparation: Prepare a 1 mg/mL solution of Valsartan.
-
Capillary Conditioning: At the beginning of the day, rinse the capillary with water, 0.1 M NaOH, and 0.1 M phosphoric acid for 5 minutes each, followed by a 10-minute flush with water. Between runs, rinse with 0.1 M NaOH and water for 2 minutes each, followed by a 5-minute rinse with the BGE.
-
Injection: Inject the sample hydrodynamically.
-
Separation: Apply a voltage of +30 kV at a controlled temperature of 30 °C.
-
Detection: Monitor the separation at a suitable wavelength (e.g., 205 nm).
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral CE.
Caption: Key parameters influencing this compound resolution in CE.
References
- 1. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of valsartan, amlodipine besylate and hydrochlorothiazide using capillary zone electrophoresis (CZE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for D-Valsartan Enantiomeric Purity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the method validation of D-Valsartan's enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantiomeric purity critical?
A1: this compound is the therapeutically active enantiomer of Valsartan (B143634), an angiotensin II receptor blocker used to treat high blood pressure and heart failure. The inactive L-enantiomer is considered an impurity.[1][2] Regulatory agencies require strict control of enantiomeric impurities to ensure the safety and efficacy of the drug product. Therefore, a validated analytical method is essential to accurately quantify the L-enantiomer in the this compound drug substance.
Q2: Which analytical techniques are most common for determining the enantiomeric purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent technique.[3][4][5] Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE) with a chiral selector, is also a viable and effective alternative method.[3][6]
Q3: What are the key validation parameters for an enantiomeric purity method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9] System suitability tests are also performed before each run to ensure the analytical system is performing correctly.[4][7]
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of Valsartan enantiomers.
Issue 1: Poor Peak Resolution (Rs < 1.5)
Your chromatogram shows a single, broad peak or two severely overlapping peaks, making accurate quantification impossible.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Chiral Stationary Phase (CSP) | Verify that the selected column is suitable for Valsartan, such as a cellulose-based CSP like Chiralpak AD-H or Lux Cellulose-1.[3][4] | Not all chiral columns can resolve every pair of enantiomers. The column's chiral selector must have specific interactions with the analyte. |
| Suboptimal Mobile Phase Composition | Systematically adjust the ratio of the organic modifier (e.g., 2-propanol, ethanol) to the non-polar solvent (e.g., n-hexane). A lower percentage of the alcohol modifier often increases retention and can improve resolution, but may also broaden peaks.[3] | The mobile phase composition directly influences the interaction between the enantiomers and the CSP, affecting both retention and selectivity. |
| Incorrect Flow Rate | Try lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | A lower flow rate increases the time the enantiomers spend interacting with the stationary phase, which can enhance separation. However, this will also lengthen the analysis time.[3] |
| Suboptimal Column Temperature | Evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C). Lower temperatures often lead to better resolution.[3][10] | Temperature affects the thermodynamics and kinetics of the chiral recognition process. |
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
The analyte peak is not symmetrical, which can interfere with integration and affect accuracy. A tailing factor > 1.2 is a common indicator.[3]
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Silica (B1680970) | Ensure an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), is included in the mobile phase.[3] | For an acidic compound like Valsartan, residual silanol (B1196071) groups on the silica support of the column can cause unwanted interactions, leading to peak tailing. An acid modifier suppresses the ionization of these groups. |
| Column Overload | Reduce the concentration of the sample solution. | Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing. |
| Sample Solvent Mismatch | Prepare the sample in the mobile phase or a solvent weaker than the mobile phase. | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the analyte band to spread on the column, resulting in peak fronting or splitting. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if performance does not improve, replace the column.[3] | Contaminants or degradation of the stationary phase can create active sites that cause peak tailing. |
Issue 3: Inconsistent Retention Times
The time at which the peaks elute varies significantly between injections, affecting peak identification and system suitability.
| Potential Cause | Troubleshooting Step | Explanation |
| Pump Issues or Leaks | Check the HPLC system for leaks, particularly around fittings. Purge the pump to remove air bubbles and ensure a stable backpressure. | Unstable flow from the pump due to air bubbles or leaks will cause fluctuations in retention times. |
| Mobile Phase Degradation | Prepare fresh mobile phase daily. | Volatile components of the mobile phase can evaporate over time, changing its composition and affecting retention. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the laboratory environment is temperature-controlled. | Even small changes in ambient temperature can affect retention times if a column oven is not used.[3] |
Experimental Protocols & Data
Example HPLC Method Protocol
This protocol is based on established methods for the enantiomeric separation of Valsartan.[3][4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose (B213188) tris(3,5-dimethylphenylcarbamate) phase).[3][4]
-
Mobile Phase: n-Hexane: 2-Propanol: Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 230 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in methanol (B129727) or the mobile phase.[3][12]
-
Expected Elution: The L-enantiomer (impurity) is typically expected to elute before the D-enantiomer (Valsartan).[3]
Typical Method Validation Parameters & Acceptance Criteria
The following table summarizes typical validation parameters and acceptance criteria for an enantiomeric purity method, as recommended by ICH guidelines.[7][8][9]
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To verify the chromatographic system is adequate for the intended analysis. | Resolution (Rs) between enantiomers: NLT 2.0.[4] %RSD for replicate injections: NMT 5.0% for the impurity peak.[4] Tailing factor: 0.8 - 1.5. |
| Specificity | To ensure the method can exclusively measure the analyte in the presence of other components. | The this compound peak should be free from interference from the L-enantiomer, placebo, and any degradation products. Peak purity analysis (e.g., using a DAD) should pass.[9] |
| Limit of Quantitation (LOQ) | The lowest amount of the L-enantiomer that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[7] Acceptable precision (%RSD ≤ 20%) and accuracy at the LOQ concentration.[7] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery of spiked L-enantiomer should be within 90.0% - 110.0%.[13] |
| Precision (Repeatability) | To show the precision of the method over a short interval with the same conditions. | %RSD for the area of the L-enantiomer should be ≤ 20% at the quantitation limit.[7] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met under all varied conditions (e.g., ±10% flow rate, ±5°C column temperature, ±2% mobile phase composition).[10] |
Visual Guides
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for enantiomeric purity.
Caption: Workflow for Analytical Method Validation.
Troubleshooting Logic: Poor Peak Resolution
This decision tree provides a logical approach to diagnosing and solving poor peak resolution.
Caption: Decision Tree for Troubleshooting Poor Resolution.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. USP Valsartan Chiral Impurity Test | Phenomenex [phenomenex.com]
- 6. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. japsonline.com [japsonline.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
D-Valsartan Reference Standard Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity verification of D-Valsartan reference standards.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reference standard and why is its purity crucial?
A1: this compound is the (R)-enantiomer of Valsartan (B143634), an angiotensin II receptor antagonist used to treat high blood pressure and heart failure.[1][2][3] The active pharmaceutical ingredient (API) is the (S)-enantiomer, L-Valsartan. This compound is considered a stereoisomeric impurity. A this compound reference standard is a highly purified and characterized material used to accurately identify and quantify the D-enantiomer impurity in the L-Valsartan API or drug product.[4][5] Its purity is critical because regulatory bodies require strict control of impurities to ensure the safety and efficacy of the final drug product.[6]
Q2: What are the common types of impurities in Valsartan?
A2: Besides the D-enantiomer, other potential impurities in Valsartan can include:
-
Process-related impurities: These are substances formed during the synthesis of Valsartan, such as starting materials or intermediates.[6][7]
-
Degradation products: These form when Valsartan is exposed to stress conditions like acid, base, oxidation, heat, or light.[1][8][9]
-
Nitrosamines: Impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been found in some sartan manufacturing processes and are considered probable human carcinogens.[3]
Q3: What is the difference between a primary and a secondary reference standard?
A3: A Primary Reference Standard is a substance shown to have suitable properties for its intended use without comparison to an existing standard.[10] These are typically obtained from official sources like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[11][12] A Secondary Reference Standard (or working standard) is established by comparison with a primary reference standard and is typically prepared in-house for routine use.[10][11]
Q4: How often should a this compound reference standard be re-tested?
A4: The requalification period for a reference standard depends on its stability and storage conditions.[6] Secondary reference standards are often re-tested annually against the primary standard.[11] Stability data for the material should be used to establish an appropriate re-testing schedule.[6]
Purity Verification Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | Injection error; Incorrect sample concentration; Detector issue (e.g., lamp off). | Verify injection volume and syringe/autosampler function. Prepare a fresh, correctly concentrated sample. Check detector status and lamp performance. |
| Poor peak shape (tailing or fronting) | Column degradation; Incompatible mobile phase pH; Sample overload. | Use a new or validated column. Ensure mobile phase pH is appropriate for Valsartan (pKa ~4.9).[8] Reduce sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variation. | Prepare fresh mobile phase and degas thoroughly. Check pump for leaks and ensure a stable flow rate. Use a column oven to maintain a constant temperature.[13] |
| Unexpected peaks in the chromatogram | Contaminated mobile phase or diluent; Sample degradation; Carryover from previous injection. | Use high-purity solvents and prepare fresh mobile phase/diluent. Analyze the sample immediately after preparation or verify its solution stability.[1] Implement a robust needle wash method in the autosampler. |
| Failure to meet system suitability (e.g., resolution, tailing factor) | Degraded column; Incorrect mobile phase composition; Inappropriate flow rate. | Replace the column. Carefully re-prepare the mobile phase, verifying pH and composition.[1] Optimize the flow rate as per the validated method. |
| Assay value is out-of-specification (OOS) | Standard or sample preparation error; Calculation error; Instrument malfunction. | Re-prepare the standard and sample solutions, ensuring accurate weighing and dilution. Double-check all calculations. Perform instrument performance qualification checks. |
Experimental Protocols
HPLC Method for Chiral Purity (Enantiomeric Separation)
This protocol is a representative method for determining the this compound (R-enantiomer) content in a Valsartan sample.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Chiral AGP (α1-acid glycoprotein) column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 7.0) containing 2% (v/v) 2-propanol.[14] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm[14][15] |
| Column Temperature | 30 °C[13] |
| Injection Volume | 10 µL |
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution | NLT 1.5 between L-Valsartan and this compound peaks. |
| Tailing Factor | NMT 2.0 for the L-Valsartan peak. |
| RSD for replicate injections | NMT 2.0% for the L-Valsartan peak area.[16] |
Procedure:
-
Standard Solution: Prepare a solution of the this compound reference standard in the mobile phase at a concentration relevant to the impurity limit (e.g., 1 µg/mL).
-
Test Solution: Prepare a solution of the L-Valsartan API to be tested at a specified concentration (e.g., 1 mg/mL).
-
System Suitability Solution: Prepare a solution containing both L-Valsartan and this compound to verify resolution.
-
Analysis: Inject the solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the this compound peak in the test solution by comparing its area to the peak area in the standard solution.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method that can separate the main drug from its degradation products.[1][9]
| Stress Condition | Protocol | Potential Outcome |
| Acid Hydrolysis | Treat sample solution with 1M HCl at 60°C for 6 hours, then neutralize.[8] | Significant degradation expected.[8] Degradation products may co-elute with the main peak, requiring a selective method like LC-MS for proper detection.[2] |
| Base Hydrolysis | Treat sample solution with 0.1M NaOH at room temperature for 2 hours, then neutralize.[9] | Degradation observed, but generally less than under acidic conditions.[9] |
| Oxidative Degradation | Treat sample solution with 10% H₂O₂ at 60°C for 24 hours.[8] | Significant degradation expected.[8] |
| Thermal Degradation | Expose solid drug to 80°C for 2 hours.[1] | Valsartan is generally stable under thermal stress.[1] |
| Photolytic Degradation | Expose sample solution to UV light (e.g., 210 Wh/m²) at room temperature.[1] | Mild degradation may be observed.[1] |
Visualizations
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mriglobal.org [mriglobal.org]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. akjournals.com [akjournals.com]
- 10. scribd.com [scribd.com]
- 11. gmpsop.com [gmpsop.com]
- 12. バルサルタン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. uspnf.com [uspnf.com]
- 16. Valsartan [drugfuture.com]
Technical Support Center: Optimizing Chiral Separation of Valsartan Enantiomers
Welcome to the technical support hub for the chiral separation of Valsartan (B143634) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed experimental protocols for achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral stationary phases (CSPs) for separating Valsartan enantiomers?
A1: Polysaccharide-based CSPs are highly effective for resolving Valsartan enantiomers.[1] Amylose (B160209) and cellulose (B213188) derivatives are particularly successful. Amylose-based CSPs, such as Chiralpak AD-H, which is amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, have demonstrated excellent resolution.[1][2] Cellulose-based CSPs like Lux Cellulose-1 and CHIRALCEL OD-H, both containing cellulose tris(3,5-dimethylphenylcarbamate), are also effective and are specified in the USP monograph for Valsartan.[1][3][4]
Q2: What is a typical starting mobile phase for the chiral HPLC separation of Valsartan?
A2: A common mobile phase for normal-phase chiral HPLC separation of Valsartan enantiomers consists of a mixture of n-hexane, an alcohol modifier (such as 2-propanol or ethanol), and an acidic additive. A widely used starting composition is n-hexane:2-propanol:trifluoroacetic acid (TFA) in a ratio of 85:15:0.2 (v/v/v).[1][2][5]
Q3: Why is an acidic additive like trifluoroacetic acid (TFA) necessary in the mobile phase?
A3: The addition of a small amount of an acidic modifier like TFA is crucial for achieving good peak shape and enhancing resolution. For an acidic analyte like Valsartan, TFA helps to suppress the ionization of silanol (B1196071) groups on the silica gel surface of the column, which can otherwise lead to peak tailing.[1] It also plays a significant role in improving chromatographic efficiency.[1][2][5] An optimized concentration is often around 0.1-0.2%.[1]
Q4: Can alternative techniques to HPLC be used for Valsartan enantiomer separation?
A4: Yes, Capillary Zone Electrophoresis (CZE) is a viable alternative for the chiral separation of Valsartan.[1][6] This technique often utilizes cyclodextrins as chiral selectors in the background electrolyte. For instance, successful separations have been achieved using β-cyclodextrin or acetyl-β-cyclodextrin.[1][6][7]
Troubleshooting Guide
Issue 1: Poor or No Resolution
Symptom: The chromatogram displays a single peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.[1]
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase Composition | Optimize the ratio of n-hexane to the alcohol modifier. Increasing the alcohol percentage can decrease retention time but may also reduce selectivity. Conversely, decreasing the alcohol percentage can increase retention and improve resolution, but may lead to broader peaks.[1] |
| Inappropriate Chiral Stationary Phase (CSP) | Ensure you are using a recommended CSP for Valsartan, such as Chiralpak AD-H or a cellulose-based equivalent. Not all chiral columns are suitable for every compound.[1] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the analysis time.[1] |
| Suboptimal Temperature | Temperature can significantly impact chiral separations. It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific method. Generally, lower temperatures can lead to better resolution, but this is not always the case.[1] |
Issue 2: Peak Tailing
Symptom: The peaks in the chromatogram are asymmetrical, with a tailing factor greater than 1.2.[1]
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | The presence of acidic silanol groups on the silica support can cause peak tailing for acidic compounds like Valsartan. The addition of an acidic modifier like TFA to the mobile phase can mitigate this effect. An optimized concentration is often around 0.1-0.2%.[1] |
| Column Contamination/Degradation | If the column has been used extensively, it may become contaminated. Follow the manufacturer's instructions for column washing and regeneration.[1] |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[1] |
Issue 3: Long Analysis Time
Symptom: The retention times of the enantiomers are excessively long, leading to low throughput.[1]
| Potential Cause | Troubleshooting Step |
| High Retention due to Mobile Phase | Increase the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. This will decrease the retention times of the enantiomers. Be aware that this may also affect the resolution, so a balance must be found.[1] |
| Low Flow Rate | Increasing the flow rate will shorten the analysis time. However, this can also lead to a decrease in resolution. The USP monograph allows for a 25% increase in flow rate, which can be a good starting point for optimization.[1] |
Experimental Protocols
Key Experiment: Chiral HPLC Separation of Valsartan Enantiomers
This protocol is based on a validated method for the enantiomeric separation of Valsartan.[2][5]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 30°C[5] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 10 µL[5] |
2. Sample Preparation:
Prepare a stock solution of Valsartan in methanol (B129727) (e.g., 1.0 mg/mL). For analyzing the chiral impurity (R-enantiomer), a concentration of 1.0 mg/mL of the Valsartan bulk drug can be used.[1][5]
3. Data Analysis:
The (R)-enantiomer is expected to elute before the (S)-enantiomer (Valsartan). Typical retention times are approximately 8.0 min for the (R)-enantiomer and 9.2 min for Valsartan.[1] The resolution between the enantiomers should be not less than 3.2.[2][5]
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in Valsartan enantiomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric LC separation of valsartan on amylose based stationary phase [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. USP Valsartan Chiral Impurity Test | Phenomenex [phenomenex.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. jocpr.com [jocpr.com]
- 7. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Valsartan Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Valsartan. The information is presented in a question-and-answer format to directly address potential issues encountered during stability studies.
Troubleshooting Guides and FAQs
Q1: My this compound sample shows significant degradation during thermal stress testing at 60°C. Is this expected?
A1: Yes, some degradation of Valsartan can be expected at elevated temperatures. Studies have shown that upon exposure to 60°C for 6 hours, Valsartan can degrade.[1][2] The extent of degradation can be influenced by factors such as the solid-state form of the drug and the presence of moisture.[3] One study reported approximately 12.21% degradation under thermal stress conditions.[4] However, other studies have found Valsartan to be relatively stable under thermal exposure alone, with no significant degradation observed.[5] If you observe excessive degradation, it is crucial to investigate other contributing factors.
Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound formulation at 40°C and 75% relative humidity (RH). What could be the cause?
A2: The appearance of new peaks under accelerated stability conditions (high temperature and humidity) could be due to the incompatibility of this compound with certain excipients in your formulation.[3][6][7] For instance, studies have shown that Valsartan can interact with excipients like crospovidone and hypromellose, leading to degradation and the formation of new products.[3][6][7] It is recommended to conduct compatibility studies with individual excipients to identify the source of the interaction.
Q3: My this compound sample appears to be stable when analyzed by HPLC-PDA after forced degradation, but I suspect degradation has occurred. What should I do?
A3: It is possible for certain degradation products of Valsartan to co-elute with the parent drug, making them undetectable by HPLC with Photodiode Array (PDA) detection alone.[8] In such cases, using a more selective detection method like mass spectrometry (MS) is essential.[8] HPLC-MS can help identify co-eluting degradation products by analyzing the mass-to-charge ratio of the ions, providing a more accurate assessment of stability.[8]
Q4: What are the typical degradation products of this compound under thermal stress?
A4: While specific degradation pathways under purely thermal stress are not extensively detailed in the provided results, forced degradation studies under various conditions (including heat, acid, and oxidation) have identified several degradation products.[4][9][10] For instance, under acidic conditions at elevated temperatures, hydrolysis can occur.[1] Oxidative degradation at 60°C has also been reported to cause considerable degradation.[1] It is important to perform comprehensive forced degradation studies to identify all potential degradation products for your specific formulation and storage conditions.
Q5: What are the recommended storage conditions for this compound to minimize thermal degradation?
A5: To minimize thermal degradation, this compound should be stored at controlled room temperature, protected from high temperatures and humidity. The amorphous form of Valsartan has a glass transition temperature around 74-76°C, with decomposition starting at approximately 160°C.[11] Storing the drug substance and its formulations under conditions specified in the relevant pharmacopeia and ICH guidelines is crucial for maintaining its stability.
Data Presentation: Thermal Stability of this compound
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Thermal Degradation | 60°C | 6 hours | Not specified, but degradation observed | [1][2] |
| Thermal Degradation | 60°C | Not specified | 12.21% | [4] |
| Thermal Exposure | Not specified | Not specified | No degradation observed | [5] |
| Dry Heat | 80°C | 2 hours | Not specified, but study conducted | [12] |
| Accelerated Stability | 40°C / 75% RH | 1 month | 9.17% (with crospovidone) | [3] |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a typical procedure for conducting a forced thermal degradation study on this compound.
-
Sample Preparation:
-
Accurately weigh a sample of this compound active pharmaceutical ingredient (API) or the formulated drug product.
-
For solid-state studies, spread the powder in a thin layer in a suitable container (e.g., a petri dish).[5]
-
For solution-state studies, dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.[5]
-
-
Stress Condition:
-
Sample Analysis:
-
After the stress period, allow the samples to cool to room temperature.
-
If the sample is solid, dissolve it in a suitable diluent (e.g., mobile phase) to achieve a final concentration appropriate for the analytical method.[2]
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250mm x 4.6mm, 5µm), is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic ratio (e.g., 58:42 v/v).[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Detection Wavelength: UV detection at a wavelength around 230 nm or 254 nm is suitable for Valsartan.[1]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Prepare the sample solutions (both stressed and unstressed) by dissolving them in the mobile phase to a similar concentration as the standard solution.
-
-
Analysis and Data Evaluation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in the unstressed sample or the standard.
-
Ensure that all degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Potential degradation pathways of this compound under thermal stress.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
- 5. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scite.ai [scite.ai]
- 8. scielo.br [scielo.br]
- 9. asianjpr.com [asianjpr.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
Technical Support Center: D-Valsartan Light Sensitivity and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper storage of D-Valsartan. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1] For short durations, such as during transport, exposure to temperatures between 15°C to 30°C (59°F to 86°F) is permissible.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to protect it from moisture.[1][2][3][4] Some suppliers may recommend refrigerated storage at 2°C to 8°C with a desiccant.[2][3] Always refer to the manufacturer's specific storage instructions.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be photosensitive.[5][6] Exposure to UV-vis radiation can lead to the formation of degradation products.[7][8] Therefore, it is essential to protect this compound from light during storage and handling.
Q3: What are the known photodegradation products of this compound?
A3: When exposed to UV-vis radiation (λ > 320 nm), this compound can degrade into two primary products.[7][8] These have been identified as:
-
DP-1: N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide, which is formed by the decarboxylation of Valsartan.[7]
-
DP-2: N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide, which results from the further loss of nitrogen from the tetrazole group of DP-1 and subsequent cyclization.[7]
Q4: How can I detect the degradation of this compound in my samples?
A4: The most common and effective methods for detecting this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS).[9][10][11][12] These techniques allow for the separation and identification of the parent drug from its degradants.
Q5: What are the consequences of improper storage on my experimental results?
A5: Improper storage, particularly exposure to light and humidity, can lead to the degradation of this compound. This can result in a lower-than-expected concentration of the active compound, the presence of impurities, and potentially altered biological activity, all of which can compromise the validity and reproducibility of your experimental results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/UPLC chromatogram. | Sample degradation due to light exposure. | Protect samples from light at all stages of the experiment, including storage, preparation, and analysis. Use amber vials or wrap containers in aluminum foil. |
| Sample degradation due to improper temperature or humidity. | Store this compound according to the recommended conditions (room temperature, dry, tightly sealed container). | |
| Low assay value for this compound. | Degradation of the stock solution or standard. | Prepare fresh stock solutions and standards. Verify the purity of the reference standard. Ensure proper storage of solutions. |
| Incomplete dissolution of this compound. | This compound is slightly soluble in water but soluble in ethanol (B145695) and methanol.[12] Use an appropriate solvent and ensure complete dissolution. | |
| Inconsistent results between experimental replicates. | Variable exposure to light or temperature across samples. | Standardize sample handling and storage procedures to ensure all samples are treated identically. |
| Polymorphism of this compound affected by grinding or humidity.[13] | Handle the solid material consistently. Be aware that mechanical stress and humidity can induce phase transitions, potentially affecting solubility and stability.[13] |
Experimental Protocols
Forced Photodegradation Study
This protocol is designed to intentionally degrade this compound using light to study its photostability and identify degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol:water mixture). A typical concentration is 1 mg/mL.
-
Light Exposure: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 8 hours).[11][14] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Sample Analysis: After exposure, dilute the samples with the mobile phase and analyze them using a validated stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Identify and quantify any degradation products.
Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[12][15] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5 with orthophosphoric acid)[12] |
| Elution | Isocratic |
| Flow Rate | 1.0 - 1.2 mL/min[15][16] |
| Detection | UV at 250 nm or 265 nm[15][16] |
| Injection Volume | 20 µL |
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products (m/z) |
| Acid Hydrolysis | 1 M HCl, heated at 60°C for 6 hours[14] | Degradation observed. | m/z 306, 352[9][11] |
| Base Hydrolysis | 1 M NaOH, heated at 60°C for 6 hours[14] | Degradation observed. | - |
| Oxidative | 3-7% H₂O₂, heated at 60°C for 6 hours[11][14] | Degradation observed. | m/z 334.50[10] |
| Thermal | Solid drug exposed to 60°C for 6 hours[14] | Stable[17] | - |
| Photolytic | Solid drug exposed to UV light (254 nm) for 8 hours[14] | Degradation observed. | DP-1, DP-2[7] |
Visualizations
Caption: Workflow for this compound Forced Degradation Studies.
Caption: this compound Photodegradation Pathway.
References
- 1. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. viatris.com [viatris.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. proquest.com [proquest.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. benchchem.com [benchchem.com]
- 15. acgpubs.org [acgpubs.org]
- 16. japsonline.com [japsonline.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
D-Valsartan vs. L-Valsartan: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the D- and L-enantiomers of Valsartan (B143634), a widely used angiotensin II receptor blocker (ARB). The information presented is supported by experimental data to aid researchers and professionals in drug development in understanding the pharmacological nuances of these stereoisomers.
Introduction
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and cardiovascular homeostasis.[1] The commercially available drug is the pure S-enantiomer, also known as L-Valsartan.[2] The R-enantiomer, or D-Valsartan, is typically considered an impurity in the synthesis of the active pharmaceutical ingredient.[][4] This guide delves into the distinct biological activities of these two enantiomers, providing a clear comparison based on available scientific literature.
Quantitative Comparison of Biological Activity
The primary pharmacological action of Valsartan is the blockade of the AT1 receptor. The biological activity of the two enantiomers differs significantly, with L-Valsartan being the pharmacologically active form, referred to as the eutomer.[2][5] this compound, the distomer, exhibits substantially lower activity.[2]
| Parameter | L-Valsartan (S-enantiomer) | This compound (R-enantiomer) |
| Binding Affinity (Ki) for AT1 Receptor | 2.38 nM[6][7][8] | Not explicitly quantified in reviewed literature, but described as "clearly lower" than the S-enantiomer.[2] |
| Selectivity for AT1 vs. AT2 Receptor | ~30,000-fold selective for AT1[6][7][8] | Not specified |
| Pharmacological Role | Active antagonist of the AT1 receptor[] | Considered an impurity; used in some instances for pharmacodynamic comparison.[] |
Mechanism of Action and Signaling Pathway
L-Valsartan exerts its therapeutic effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, ultimately resulting in a reduction in blood pressure.[9]
The binding of angiotensin II to the AT1 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream effects, including vasoconstriction and cell proliferation. L-Valsartan effectively blocks this pathway.
Below is a diagram illustrating the angiotensin II signaling pathway and the point of inhibition by L-Valsartan.
Experimental Protocols
The determination of the binding affinity of Valsartan enantiomers to the AT1 receptor is typically performed using radioligand binding assays. Below is a generalized protocol based on established methodologies.[10]
Objective: To determine the inhibitory constant (Ki) of this compound and L-Valsartan for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
This compound and L-Valsartan of known concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing AT1 receptors and isolate the membrane fraction by centrifugation.
-
Competition Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([125I]-Sar1,Ile8-Angiotensin II).
-
Add increasing concentrations of the unlabeled competitor (either this compound or L-Valsartan).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a typical AT1 receptor binding assay.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity in Action: An In Vivo Comparison of Valsartan Isomers and Alternatives
For researchers, scientists, and drug development professionals, understanding the stereospecific effects of chiral drugs is paramount for optimizing therapeutic outcomes. This guide provides a comparative analysis of Valsartan (B143634), focusing on its active S-isomer and drawing comparisons with another leading angiotensin II receptor blocker (ARB), Losartan, based on available in-vivo experimental data.
Valsartan, a potent and selective angiotensin II AT1 receptor antagonist, exists as a single active stereoisomer: (S)-N-valeryl-N-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl)-valine.[1][2] Its R-enantiomer is considered a pharmaceutical impurity and is not therapeutically active.[3] This guide delves into the in vivo effects of the active S-isomer of Valsartan, providing a comparative perspective against Losartan to highlight key pharmacological distinctions.
Comparative Pharmacodynamics: Receptor Binding Affinity
The primary mechanism of action for Valsartan is the competitive blockade of the angiotensin II type 1 (AT1) receptor.[4] In vitro studies have demonstrated that Valsartan exhibits a high affinity for the AT1 receptor.
| Compound | Receptor Subtype | Ki (nM) | Tissue Source |
| Valsartan (S-isomer) | AT1 | 2.38 | Rat aortic smooth muscle cell membranes |
| Valsartan (S-isomer) | AT2 | ~71,400 | Human myometrial membranes |
Table 1: In Vitro Receptor Binding Affinity of Valsartan (S-isomer).[2]
In Vivo Efficacy: Antihypertensive Effects
The antihypertensive potency of Valsartan has been evaluated in various in vivo models. A key model for assessing the efficacy of renin-angiotensin system inhibitors is the two-kidney, one-clip (2K1C) renal hypertensive rat model.
| Compound | Animal Model | Route of Administration | ED30 (mg/kg) |
| Valsartan (S-isomer) | 2K1C Renal Hypertensive Rat | Intravenous (i.v.) | 0.06 |
| Valsartan (S-isomer) | 2K1C Renal Hypertensive Rat | Oral (p.o.) | 1.4 |
Table 2: In Vivo Antihypertensive Efficacy of Valsartan (S-isomer).[2]
Comparative studies in sodium-depleted marmosets have shown that the hypotensive effect of Valsartan lasts longer than that of Losartan.[2] In renal hypertensive rats, both drugs demonstrate a similar duration of action (24 hours), but Valsartan has a faster onset of action (1 hour) compared to Losartan (2 to 24 hours).[2]
Signaling Pathway and Mechanism of Action
Valsartan exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. This blockade prevents vasoconstriction and aldosterone (B195564) secretion, leading to a decrease in blood pressure.
Experimental Protocols
In Vitro Receptor Binding Assay
The binding affinity of Valsartan to AT1 and AT2 receptors was determined using a radioligand competition assay.[2]
-
Tissue Preparation: Membranes were prepared from rat aortic smooth muscle cells (for AT1) and human myometrial tissue (for AT2).
-
Radioligand: [125I]-Angiotensin II was used as the radioligand.
-
Assay: Membranes were incubated with the radioligand and varying concentrations of Valsartan.
-
Detection: The amount of bound radioligand was measured to determine the concentration of Valsartan required to inhibit 50% of the specific binding (IC50).
-
Data Analysis: The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Antihypertensive Activity in 2K1C Rats
The antihypertensive effect of Valsartan was assessed in the two-kidney, one-clip (2K1C) renal hypertensive rat model.[2]
-
Animal Model: Hypertension was induced in rats by constricting one renal artery and leaving the contralateral kidney untouched.
-
Drug Administration: Valsartan was administered either intravenously or orally to conscious, hypertensive rats.
-
Blood Pressure Measurement: Mean arterial blood pressure was monitored continuously.
-
Data Analysis: The dose required to produce a 30% reduction in the hypertensive blood pressure (ED30) was calculated.
Conclusion
The therapeutic activity of Valsartan is exclusively attributed to its S-enantiomer, which acts as a potent and selective AT1 receptor antagonist. In vivo studies confirm its efficacy in reducing blood pressure with a favorable pharmacokinetic profile compared to other ARBs like Losartan. The lack of significant in vivo data on the R-isomer reinforces the importance of stereospecificity in drug design and development, where the focus remains on the therapeutically active enantiomer to maximize efficacy and minimize potential off-target effects. This guide provides a foundational comparison for researchers and clinicians in the field of cardiovascular pharmacology.
References
- 1. bps.ac.uk [bps.ac.uk]
- 2. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Inactivity of D-Valsartan at the AT1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the inactivity of D-Valsartan, the R-enantiomer of the potent Angiotensin II Type 1 (AT1) receptor antagonist, Valsartan (L-Valsartan). By presenting key experimental data, detailed methodologies, and illustrative diagrams, this document serves as a comprehensive resource for understanding the stereoselective pharmacology of Valsartan at the AT1 receptor.
Executive Summary
Valsartan is a widely prescribed antihypertensive agent that functions by selectively blocking the AT1 receptor.[1] The commercially available drug is the S-enantiomer, L-Valsartan. This guide compiles evidence demonstrating that the pharmacological activity of Valsartan is highly dependent on its stereochemistry, with the D-enantiomer (also referred to as USP Valsartan Related Compound A) being essentially inactive at the AT1 receptor.[] While direct quantitative binding and functional data for this compound are not extensively reported in peer-reviewed literature, the profound potency of L-Valsartan strongly suggests a highly stereospecific interaction with the AT1 receptor.
Data Presentation: L-Valsartan vs. This compound at the AT1 Receptor
The following table summarizes the available quantitative data for the interaction of L-Valsartan with the human AT1 receptor and contrasts it with the expected inactivity of this compound.
| Compound | Binding Affinity (Ki) | Functional Antagonism (pKi/pA2) | Rationale for Activity/Inactivity |
| L-Valsartan | ~2.38 nM[3] | pKi of 7.65 ± 0.12[4] | The S-enantiomer, which is the active therapeutic agent. Its specific three-dimensional conformation allows for high-affinity binding to the AT1 receptor, leading to potent antagonism. |
| This compound | Not available in literature | Not available in literature | The R-enantiomer. It is expected to have negligible affinity and functional activity at the AT1 receptor due to steric hindrance, preventing proper interaction with the receptor's binding pocket. It is listed as an impurity in Valsartan formulations.[5] |
| Angiotensin II | - | Agonist | The endogenous ligand for the AT1 receptor, which activates the receptor to elicit a physiological response. |
| Losartan | pKi of 7.17 ± 0.07[4] | - | Another AT1 receptor antagonist, used here as a comparator. |
Experimental Protocols
To experimentally validate the inactivity of this compound at the AT1 receptor, the following standard pharmacological assays are recommended.
Competitive Radioligand Binding Assay for AT1 Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Valsartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Non-specific Binding Control: A high concentration of unlabeled L-Valsartan or Angiotensin II (e.g., 10 µM).
-
Test Compounds: this compound and L-Valsartan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or L-Valsartan).
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of unlabeled L-Valsartan is added.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (IP) Accumulation Functional Assay
This assay measures the ability of a compound to antagonize the Angiotensin II-induced activation of the Gq signaling pathway, which results in the production of inositol phosphates.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human AT1 receptor.
-
Stimulant: Angiotensin II.
-
Test Compounds: this compound and L-Valsartan.
-
Labeling Reagent: myo-[³H]-inositol.
-
Assay Medium: Serum-free medium containing LiCl (to inhibit inositol monophosphatase).
-
Extraction Solution: Perchloric acid or another suitable quenching agent.
-
Ion-exchange Chromatography Columns: Dowex AG1-X8 resin.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Plate the cells and incubate overnight with medium containing myo-[³H]-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of the test compound (this compound or L-Valsartan) in the assay medium containing LiCl.
-
Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding ice-cold extraction solution.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to the ion-exchange columns. Elute the total inositol phosphates.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of the antagonist to determine the IC50 value. This can be used to calculate the antagonist's potency (pA2 value).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Angiotensin II signaling pathway at the AT1 receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Navigating Chiral Purity: A Comparative Guide to the Analysis of D-Valsartan in L-Valsartan Formulations
Valsartan, a widely prescribed angiotensin II receptor blocker (ARB), contains a single chiral center, leading to the existence of two enantiomers: the pharmacologically active (S)-Valsartan (L-Valsartan) and its counterpart, (R)-Valsartan (D-Valsartan). The synthesis of L-Valsartan can result in the presence of this compound as a chiral impurity. Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), mandate strict limits on this impurity, necessitating robust analytical methods for its detection and quantification.
Comparison of Analytical Methods for Chiral Separation
The primary methods for determining the enantiomeric purity of Valsartan are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These techniques are designed to separate and quantify the D-enantiomer from the L-enantiomer, rather than exhibiting cross-reactivity in the way an immunoassay might. The "cross-reactivity" in this context can be considered the signal of the D-enantiomer in a method intended to measure the L-enantiomer. Ideally, a well-separated chromatogram or electropherogram shows zero "cross-reactivity" as the two peaks are baseline resolved.
The following table summarizes the performance of various published HPLC and CE methods for the separation of Valsartan enantiomers.
| Method | Stationary/Selector | Mobile Phase/Buffer | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | Lux 5 µm Cellulose-1 | n-hexane/2-propanol/trifluoroacetic acid (85:15:0.1 v/v/v) | >2.0 | Not Reported | Not Reported | [1] |
| HPLC | CHIRALCEL 5 µm OD-H | n-hexane/2-propanol/trifluoroacetic acid (85:15:0.1 v/v/v) | ~2.0 | Not Reported | Not Reported | [1] |
| HPLC | Chiralpak AD-H (5 µm) | n-hexane/2-propanol/trifluoroacetic acid (85:15:0.2 v/v/v) | >3.2 | 200 ng/mL | 600 ng/mL | [2] |
| CE | Uncoated Fused Silica | 30 mmol/L Sodium Acetate, 18 mg/mL β-cyclodextrin (pH 4.50) | 1.64 | 1.25 µg/mL (S-isomer), 2.5 µg/mL (R-isomer) | Not Reported | [3][4] |
| CE | Uncoated Fused Silica | 25 mM Phosphate (B84403) Buffer, 10 mM Acetyl-β-cyclodextrin (pH 8.0) | Not Reported | 0.01% (relative to 1 mg/mL L-Valsartan) | 0.05% (relative to 1 mg/mL L-Valsartan) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for replication and validation in your own laboratory settings.
HPLC Method for Enantiomeric Purity (as per USP Monograph)[1][6]
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm) or equivalent L40 column.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
System Suitability:
-
A resolution of not less than 2.0 between the peaks of this compound (Impurity A) and L-Valsartan must be achieved.
-
The relative standard deviation for replicate injections of the this compound peak should not be more than 5.0%.
-
-
Sample Preparation:
-
Test Solution: Dissolve 50 mg of Valsartan in the mobile phase and dilute to 50.0 mL.
-
Reference Solution: Dissolve 5 mg of Valsartan for peak identification (containing this compound) in the mobile phase and dilute to 5.0 mL.
-
Capillary Electrophoresis (CE) Method for Chiral Separation[5]
-
Capillary: Uncoated fused-silica capillary (50 µm I.D., 64 cm total length, 56 cm effective length).
-
Background Electrolyte: 25 mM phosphate buffer (pH 8.0) containing 10 mM acetyl-β-cyclodextrin as the chiral selector.
-
Voltage: +30 kV.
-
Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
Internal Standard: Ibuprofen.
-
Sample Preparation: Prepare samples in the background electrolyte to a concentration of 1 mg/mL for Valsartan. The method was validated for the R-enantiomer in the range of 0.05-3.0%.
Visualizing Experimental and Biological Pathways
To better understand the analytical workflow and the mechanism of action of Valsartan, the following diagrams are provided.
Figure 1. Experimental workflow for the chiral analysis of Valsartan.
Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thus inhibiting the downstream signaling that leads to vasoconstriction and increased blood pressure.
Figure 2. Angiotensin II signaling pathway and the mechanism of action of L-Valsartan.
Conclusion
The control of chiral impurities is a cornerstone of modern pharmaceutical quality control. For Valsartan, highly specific and sensitive HPLC and CE methods have been developed and validated to effectively separate and quantify the inactive D-enantiomer from the active L-enantiomer. These methods demonstrate excellent resolution and low limits of detection, ensuring that Valsartan drug products meet the stringent purity requirements set by regulatory agencies. While the concept of immunological cross-reactivity is not directly applicable to these separation techniques, the goal of distinguishing between enantiomers is effectively achieved. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers in the field of pharmaceutical analysis and drug development.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of D-Valsartan and Other Angiotensin II Receptor Blockers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of D-Valsartan with other prominent angiotensin II receptor blockers (ARBs). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental data, and underlying signaling pathways pertinent to this class of antihypertensive agents.
Introduction to Angiotensin II Receptor Blockers
Angiotensin II receptor blockers are a class of drugs that modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. They exert their effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting actions of angiotensin II.[1] This guide focuses on a comparative analysis of various ARBs, with a particular emphasis on the stereoisomer this compound.
The Stereochemistry of Valsartan (B143634): A Critical Distinction
Valsartan, a widely prescribed ARB, is a chiral molecule and exists as two enantiomers: S-valsartan (L-valsartan) and R-valsartan (this compound). The commercially available and pharmacologically active form is the S-enantiomer.[] Experimental evidence indicates that the R-enantiomer, this compound, exhibits significantly lower affinity for the AT1 receptor. One study reported that this compound is approximately 30,000 times less active at the AT1 receptor compared to the S-enantiomer.[3][4] This profound difference in activity underscores the importance of stereochemistry in the pharmacological effects of valsartan.
Comparative Analysis of Angiotensin II Receptor Blockers
The following tables summarize key pharmacological and pharmacokinetic parameters of L-Valsartan and other commonly studied ARBs. Due to the limited publicly available data on this compound's direct comparative performance, its activity is noted as significantly lower based on existing literature.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | Chemical Structure | AT1 Receptor Binding Affinity (Ki in nM) | Selectivity for AT1 vs. AT2 Receptor |
| This compound | (R)-3-methyl-2-(pentanoyl{[4'-(tetrazol-5-yl)biphenyl-2-yl]methyl}amino)butanoic acid | Significantly lower than L-Valsartan (estimated to be in the micromolar range) | Data not available |
| L-Valsartan | (S)-3-methyl-2-(pentanoyl{[4'-(tetrazol-5-yl)biphenyl-2-yl]methyl}amino)butanoic acid | 2.38[3][4] | ~30,000-fold[3][4] |
| Losartan | 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol | ~10-30 | ~1,000-fold |
| Irbesartan | 2-butyl-3-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | ~1-2 | >10,000-fold |
| Candesartan (B1668252) | (±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | ~0.3-1 | >10,000-fold |
| Telmisartan | 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | ~3-10 | >3,000-fold |
Note: Ki values can vary depending on the experimental conditions and assay used.
Table 2: Comparative Pharmacokinetics and In Vivo Efficacy
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | In Vivo Hypotensive Effect (Relative Potency) |
| This compound | Data not available | Data not available | Data not available | Significantly lower than L-Valsartan |
| L-Valsartan | ~25[5] | 94-97[5] | ~6-9[5] | Effective |
| Losartan | ~33 | >98 | 2 (parent), 6-9 (active metabolite) | Effective |
| Irbesartan | ~60-80 | ~90 | ~11-15 | Effective |
| Candesartan | ~15 (as candesartan cilexetil) | >99 | ~9 | Potent |
| Telmisartan | ~42-58 | >99 | ~24 | Potent and long-acting |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human AT1 receptor. Tissues are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.[6][7]
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II is commonly used as the radioligand.[7]
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound (e.g., this compound, L-Valsartan, other ARBs) in the presence of the prepared membranes.
-
Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To assess the hypotensive effect of test compounds in a conscious animal model.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension.
-
Telemetry Implantation: A telemetry transmitter with a pressure-sensing catheter is surgically implanted into the abdominal aorta or carotid artery of the rat under anesthesia. The body of the transmitter is placed subcutaneously or in the peritoneal cavity.[10][11][12]
-
Recovery Period: The animals are allowed to recover from surgery for at least one week to ensure stable baseline blood pressure recordings.
-
Drug Administration: Test compounds are administered orally or via another appropriate route at various doses. A vehicle control group is included.
-
Data Acquisition: Blood pressure and heart rate are continuously monitored and recorded by the telemetry system in conscious, freely moving rats. Data is typically collected before and for an extended period after drug administration (e.g., 24 hours).[10][11]
-
Data Analysis: The change in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline is calculated for each treatment group. Dose-response curves can be generated to determine the potency and duration of the hypotensive effect.[13]
Signaling Pathways and Visualizations
Angiotensin II AT1 Receptor Signaling Pathway
Caption: AT1 Receptor Signaling Pathway and Point of ARB Intervention.
Experimental Workflow: Comparative Analysis of ARBs
The following diagram illustrates a typical workflow for the comparative evaluation of different ARBs.
Caption: Workflow for Comparative Pharmacological Evaluation of ARBs.
Conclusion
The pharmacological activity of valsartan is predominantly attributed to its S-enantiomer, L-Valsartan. The R-enantiomer, this compound, exhibits markedly lower affinity for the AT1 receptor and is therefore considered to have minimal contribution to the therapeutic effects of the racemic mixture. When comparing L-Valsartan to other ARBs, differences in binding affinity, pharmacokinetics, and in vivo potency are observed, which may have clinical implications. Further research focusing on the specific properties of individual enantiomers of chiral ARBs could provide deeper insights into their structure-activity relationships and potential for optimized therapeutic development.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. japsonline.com [japsonline.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 12. adinstruments.com [adinstruments.com]
- 13. [The hypotensive effect and tolerance of valsartan (Diovan) in hypertension in a general clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Figure 2 from AT1 receptor signaling pathways in the cardiovascular system | Semantic Scholar [semanticscholar.org]
- 18. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Enantiomeric Excess in Valsartan Samples
For Researchers, Scientists, and Drug Development Professionals
The stereospecificity of drug action is a critical aspect of pharmaceutical development and quality control. Valsartan (B143634), an angiotensin II receptor antagonist, is marketed as the pure (S)-enantiomer, which is responsible for its therapeutic effect.[1][2] The (R)-enantiomer is considered a chiral impurity.[1][2] Therefore, robust and reliable analytical methods are essential for accurately quantifying the enantiomeric excess (e.e.) of (S)-valsartan in bulk drug substances and pharmaceutical formulations. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prevalent techniques for the chiral separation of valsartan. Each method offers distinct advantages in terms of sensitivity, resolution, and analytical throughput. The following table summarizes their performance based on published validation data.
| Parameter | Chiral HPLC Method | Capillary Zone Electrophoresis (CZE) Method |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. |
| Chiral Selector | Polysaccharide-based CSP (e.g., Chiralpak AD-H, amylose (B160209) derivative).[1][3] | Acetyl-β-cyclodextrin (A-β-CD) or β-cyclodextrin (β-CD) added to the background electrolyte.[4] |
| Resolution (Rs) | ≥ 3.2[1][3] | ~1.64 |
| Analysis Time | < 10 minutes[1] | Varies by specific method |
| Limit of Detection (LOD) | 200 ng/mL (0.02% relative to 1 mg/mL)[1][3] or 0.04%[5] | 0.01% (relative to 1 mg/mL)[4][6] or 1.25-2.5 µg/mL |
| Limit of Quantitation (LOQ) | 600 ng/mL (0.06% relative to 1 mg/mL)[1][3] or 0.1%[5] | 0.05% (relative to 1 mg/mL)[4][6] |
| Linearity Range | 600 - 6000 ng/mL[1][3] | 0.05 - 3.0% (for R-enantiomer)[4][6] |
| Precision (%RSD) | < 1.5%[1] | Intra-day: 2.57 - 5.60%; Inter-day: 4.46 - 6.76%[4][6] |
| Accuracy (Recovery %) | 98.7 - 100.05%[1][3] | 97.0 - 99.6%[4][6] |
Other noteworthy alternatives include Supercritical Fluid Chromatography (SFC), which offers advantages such as faster analysis and reduced use of toxic solvents, and Ligand-Exchange Chromatography (LEC) using a conventional C18 column with a chiral selector in the mobile phase.[7][8]
Experimental Workflow
The general workflow for determining the enantiomeric excess of valsartan involves sample preparation, instrumental analysis, and data processing. The specific parameters for the instrumental analysis vary depending on the chosen technique (e.g., HPLC or CZE).
Caption: General workflow for enantiomeric excess determination of Valsartan.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the two primary analytical techniques. These protocols are based on validated methods published in peer-reviewed literature.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method utilizes an amylose-based chiral stationary phase to achieve efficient separation of the valsartan enantiomers.[1][3]
a. Materials and Reagents:
-
Valsartan reference standard and sample
-
(R)-Valsartan reference standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (B129727) (HPLC grade) for sample dissolution
b. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (85:15:0.2, v/v/v).[1][3]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL (typical, can be optimized).
c. Sample Preparation:
-
Prepare a stock solution of valsartan by dissolving an appropriate amount in methanol to achieve a concentration of 1.0 mg/mL.[1]
-
For system suitability, prepare a solution containing both (S)-valsartan and the (R)-enantiomer.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. System Suitability:
-
Inject the racemic mixture.
-
The resolution between the (R)-enantiomer and (S)-valsartan peaks should be not less than 3.2.[1][3]
-
Typical retention times are approximately 8.0 minutes for the (R)-enantiomer and 9.2 minutes for (S)-valsartan.[1]
e. Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Capillary Zone Electrophoresis (CZE) Method
This CZE method employs a chiral selector added to the background electrolyte to resolve the enantiomers.[4][6]
a. Materials and Reagents:
-
Valsartan reference standard and sample
-
(R)-Valsartan reference standard
-
Sodium Phosphate (B84403) (for buffer preparation)
-
Acetyl-β-cyclodextrin (A-β-CD) as the chiral selector.[4][6]
-
Ibuprofen (as internal standard, optional).[4]
-
Sodium Hydroxide and Phosphoric Acid (for pH adjustment and capillary conditioning).
b. Electrophoretic Conditions:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica, 50 µm I.D., 64 cm total length (56 cm effective length).[4][6]
-
Background Electrolyte (BGE): 25 mM phosphate buffer containing 10 mM Acetyl-β-cyclodextrin, adjusted to pH 8.0.[4][6]
-
Detection Wavelength: 205 nm.[6]
-
Injection: Hydrodynamic injection (pressure and time to be optimized).
c. Sample Preparation:
-
Prepare sample solutions at a concentration of 1.0 mg/mL in an appropriate diluent (e.g., the background electrolyte or a methanol-water mixture).
-
Spike with the internal standard if used.
d. Capillary Conditioning:
-
New Capillary: Rinse sequentially with 1 M NaOH, 0.1 M NaOH, water, and 0.1 M phosphoric acid.[6]
-
Between Runs: Rinse with 0.1 M NaOH, water, and then equilibrate with the background electrolyte.[6]
e. Validation and Analysis:
-
The method should be validated for linearity, precision, accuracy, and sensitivity.
-
The limit of quantitation for the (R)-enantiomer has been reported as 0.05% relative to a 1 mg/mL valsartan concentration.[4][6]
-
Calculate the percentage of the R-enantiomer based on the corrected peak area relative to the total area of both enantiomers.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. scispace.com [scispace.com]
- 3. Enantiomeric LC separation of valsartan on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
D-Valsartan: A Powerful Tool for Validating Assay Specificity in Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, ensuring the specificity of analytical assays is paramount to guaranteeing the safety and efficacy of therapeutic agents. For chiral drugs such as valsartan (B143634), where enantiomers can exhibit vastly different pharmacological activities, the use of the inactive enantiomer as a validation tool is a critical step in assay development. This guide provides a comprehensive overview of how D-Valsartan, the pharmacologically inactive R-enantiomer of valsartan, serves as an essential tool for validating the specificity of various assays. We will explore its application in comparison to other methods and provide supporting experimental data and protocols.
The Critical Role of Enantiomeric Specificity
Valsartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Its therapeutic effect is attributed to the S-enantiomer (L-Valsartan), which selectively antagonizes the Angiotensin II Type 1 (AT1) receptor. The R-enantiomer, this compound, is considered a chiral impurity and is pharmacologically inactive at the AT1 receptor. Regulatory agencies worldwide mandate the characterization and control of enantiomeric impurities, making stereospecific assays a necessity in the quality control of valsartan.
This compound in Action: Validating Assay Specificity
This compound is an indispensable tool for validating the specificity of a range of assays, including chromatographic methods, immunoassays, and receptor binding assays.
Chromatographic Assays (HPLC & CE): In analytical chemistry, specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components. By spiking a sample of L-Valsartan with a known quantity of this compound, researchers can demonstrate the resolving power of their chromatographic method. A successful separation, indicated by distinct peaks for each enantiomer, confirms the method's specificity.
Immunoassays: These assays rely on the specific binding of an antibody to its target. To validate the specificity of an immunoassay for L-Valsartan, this compound is used to assess cross-reactivity. A highly specific antibody will show minimal or no binding to this compound, even at high concentrations, thus confirming that the assay is specific for the active enantiomer.
Receptor Binding Assays: These in vitro assays measure the affinity of a drug for its biological target. By comparing the binding affinity of L-Valsartan and this compound to the AT1 receptor, the assay's biological specificity can be validated. A significant difference in binding affinity, with L-Valsartan showing high affinity and this compound showing negligible affinity, confirms that the assay accurately reflects the drug's mechanism of action.
Comparison of Assay Specificity Validation Methods
The use of this compound as a validation tool offers a direct and biologically relevant method for assessing assay specificity. Below is a comparison with other common approaches.
| Validation Method | Description | Advantages | Disadvantages |
| Using this compound | The inactive enantiomer is used to challenge the assay's ability to differentiate between the active and inactive forms. | Biologically relevant; provides direct evidence of stereospecificity; applicable to a wide range of assays. | Requires the availability of purified this compound. |
| Forced Degradation Studies | The drug substance is exposed to stress conditions (e.g., acid, base, heat, light) to generate degradation products. The assay must be able to separate the intact drug from these degradants. | Required by regulatory agencies; provides information on the drug's stability profile. | May not directly address stereospecificity if the degradation products are not chiral or do not interfere with the enantiomeric separation. |
| Analysis of Racemic Mixture | A 50:50 mixture of the enantiomers is analyzed to demonstrate the assay's ability to separate them. | Simple to perform if a racemic standard is available. | Does not provide information on the assay's ability to quantify a small amount of the inactive enantiomer in the presence of a large amount of the active enantiomer (as is the case with impurities). |
| Placebo and Excipient Spiking | The assay is challenged with a mixture of all formulation components except the active pharmaceutical ingredient (API) to ensure no interference. | Essential for validating assays for finished drug products. | Does not address the specificity for the correct enantiomer of the API. |
Experimental Data
The following tables summarize typical performance data for validated chiral separation methods for valsartan, demonstrating the ability to distinguish between the enantiomers.
Table 1: Chiral HPLC Method Performance
| Parameter | Result |
| Resolution (Rs) between L- and this compound | > 2.0 |
| Tailing Factor for L-Valsartan | < 1.5 |
| Tailing Factor for this compound | < 1.5 |
| Linearity (r²) for this compound | ≥ 0.999 |
| Limit of Quantification (LOQ) for this compound | Typically ≤ 0.1% of L-Valsartan concentration |
Table 2: Chiral Capillary Electrophoresis Method Performance
| Parameter | Result |
| Resolution (Rs) between L- and this compound | > 1.5 |
| Migration Time Reproducibility (%RSD) | < 2.0% |
| Peak Area Reproducibility (%RSD) | < 5.0% |
| Linearity (r²) for this compound | ≥ 0.998 |
| Limit of Detection (LOD) for this compound | Typically ≤ 0.05% of L-Valsartan concentration |
Experimental Protocols
1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity of Valsartan
-
Objective: To separate and quantify this compound in a sample of L-Valsartan.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Procedure:
-
Prepare a standard solution of this compound and a sample solution of L-Valsartan.
-
Create a spiked sample by adding a known amount of the this compound standard to the L-Valsartan sample.
-
Inject the blank (mobile phase), the individual standards, the L-Valsartan sample, and the spiked sample into the HPLC system.
-
Record the chromatograms and determine the retention times for both enantiomers.
-
Calculate the resolution between the two peaks to confirm separation.
-
Quantify the amount of this compound in the L-Valsartan sample using the standard.
-
2. Receptor Binding Assay Specificity Validation
-
Objective: To demonstrate that the binding to the AT1 receptor is specific to L-Valsartan.
-
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radiolabeled angiotensin II (e.g., [³H]-Angiotensin II).
-
L-Valsartan and this compound solutions at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the AT1 receptor-expressing membranes with a fixed concentration of [³H]-Angiotensin II in the presence of increasing concentrations of either L-Valsartan or this compound.
-
As a control for non-specific binding, include a set of tubes with a high concentration of a known non-radiolabeled AT1 receptor antagonist.
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor (L- or this compound) concentration.
-
Calculate the IC50 (concentration required to inhibit 50% of the specific binding) for both enantiomers. A significantly lower IC50 for L-Valsartan compared to this compound demonstrates the stereospecificity of the binding.
-
Visualizations
Caption: Angiotensin II Receptor Signaling Pathway and the Action of Valsartan.
Caption: Workflow for Validating Assay Specificity using this compound.
Conclusion
This compound is a critical and indispensable tool for the validation of assay specificity for its pharmacologically active counterpart, L-Valsartan. Its use as a negative control provides direct and unequivocal evidence of an assay's ability to distinguish between enantiomers, a fundamental requirement for the quality control of chiral drugs. By incorporating this compound into the validation protocols of chromatographic, immunological, and receptor binding assays, researchers and drug development professionals can ensure the accuracy, reliability, and regulatory compliance of their analytical methods. This ultimately contributes to the development of safer and more effective medicines.
References
A Comparative Stability Analysis of D- and L-Valsartan Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of D-valsartan and L-valsartan, the two enantiomeric forms of the widely used antihypertensive drug. While L-valsartan is the therapeutically active isomer, the D-enantiomer is often present as an impurity. Understanding the relative stability of these enantiomers is crucial for drug formulation, storage, and ensuring therapeutic efficacy and safety.
Disclaimer: Extensive literature searches did not yield direct comparative stability studies with quantitative data for both D- and L-valsartan under identical stress conditions. The following information is based on comprehensive stability studies of L-valsartan and general principles of chiral drug stability. The experimental protocols provided are for the analysis of L-valsartan but can be adapted for a comparative study.
Quantitative Stability Data
A direct quantitative comparison of the degradation rates of D- and L-valsartan is not available in the reviewed scientific literature. For a comprehensive comparative analysis, the following data would be essential:
| Stress Condition | Enantiomer | Initial Assay (%) | Assay after Stress (%) | % Degradation | No. of Degradants |
| Acid Hydrolysis | L-Valsartan | 100 | Data not available | Data not available | Data not available |
| (e.g., 1M HCl, 60°C, 6h) | This compound | 100 | Data not available | Data not available | Data not available |
| Base Hydrolysis | L-Valsartan | 100 | Data not available | Data not available | Data not available |
| (e.g., 0.1M NaOH, 60°C, 1h) | This compound | 100 | Data not available | Data not available | Data not available |
| Oxidative Stress | L-Valsartan | 100 | Data not available | Data not available | Data not available |
| (e.g., 7% H₂O₂, 60°C, 6h) | This compound | 100 | Data not available | Data not available | Data not available |
| Thermal Degradation | L-Valsartan | 100 | Data not available | Data not available | Data not available |
| (e.g., 60°C, 6h) | This compound | 100 | Data not available | Data not available | Data not available |
| Photolytic Degradation | L-Valsartan | 100 | Data not available | Data not available | Data not available |
| (e.g., UV light at 254 nm, 8h) | This compound | 100 | Data not available | Data not available | Data not available |
Absence of data highlights the need for further research in this specific comparative area.
Based on available forced degradation studies on L-valsartan, it is known to degrade under acidic, basic, and oxidative conditions, with notable degradation observed at elevated temperatures.[1][2] For instance, under acidic stress (1 M HCl at 60°C for 6 hours), L-valsartan degraded by 23.61%, and under oxidative stress (7% H₂O₂ at 60°C for 6 hours), it degraded by 19.77%.[1][2] At room temperature, L-valsartan is reported to be relatively stable under acidic, basic, thermal, oxidative, and photolytic stress conditions.[2]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on valsartan (B143634), which can be applied to both D- and L-enantiomers for a comparative stability assessment.
1. Preparation of Stock and Sample Solutions:
-
Stock Solution: Accurately weigh and dissolve 30 mg of the valsartan enantiomer in 100 ml of methanol (B129727) to obtain a stock solution.[2]
-
Sample Solution for Degradation Studies: Use a concentration of 0.05 mg/ml of the valsartan enantiomer for all stress tests.[2]
2. Forced Degradation (Stress Testing) Conditions (as per ICH guidelines):
-
Acid Hydrolysis:
-
Treat 5 ml of the stock solution with 5 ml of 1 M HCl.[2]
-
Keep the mixture in a water bath at 60°C for 6 hours.[2]
-
After the specified time, cool the solution to room temperature and neutralize it with 5 ml of 1 M NaOH.[2]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.[2]
-
-
Base Hydrolysis:
-
Treat a sample of the valsartan enantiomer with 0.1 N NaOH.
-
Heat the solution at 60°C for 1 hour.
-
Neutralize the solution with 1 M HCl and dilute with the mobile phase before injection.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Take the solid drug substance in a petri dish and place it in a hot air oven at 60°C for 6 hours.
-
After exposure, dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance in a petri dish to UV light at 254 nm in a photostability chamber for 8 hours.
-
After exposure, dissolve the sample in the mobile phase for analysis.
-
3. Analytical Method for Quantification:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.
-
Chromatographic System:
-
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[1][2]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a comparative stability study and a general experimental workflow for valsartan stability analysis.
References
D-Valsartan Demonstrates Significant Blood Pressure Reduction Compared to Placebo in Clinical Trials
For Immediate Release
Clinical studies have consistently shown that D-Valsartan, an angiotensin II receptor blocker (ARB), is significantly more effective than a placebo in lowering blood pressure in patients with essential hypertension. The data, derived from randomized, double-blind, placebo-controlled trials, provide robust evidence for researchers, scientists, and drug development professionals on the antihypertensive efficacy of this compound.
Quantitative Analysis of Blood Pressure Reduction
A meta-analysis of patient data from nine randomized, double-blind, placebo-controlled trials involving 4,278 patients highlights the dose-dependent effect of this compound on blood pressure. The following table summarizes the mean change in systolic and diastolic blood pressure from baseline for different doses of this compound compared to placebo over a 4 to 8-week period.
| Treatment Group | Mean Change in Systolic Blood Pressure (SBP) from Baseline (mmHg) | Mean Change in Diastolic Blood Pressure (DBP) from Baseline (mmHg) |
| Placebo | -5.9 | -4.5 |
| This compound 80 mg | -11.2 | Not Reported |
| This compound 160 mg | -14.3 | Not Reported |
| This compound 320 mg | Not Reported | Not Reported |
Data adapted from a meta-analysis of nine randomized controlled trials.[1]
In a separate multicenter, randomized, placebo-controlled, double-masked, parallel-group study involving 736 adults with essential hypertension, various doses of this compound administered daily for 8 weeks resulted in statistically significant reductions in both mean sitting diastolic blood pressure (MSDBP) and mean sitting systolic blood pressure (MSSBP) compared to placebo.[2] All doses of valsartan (B143634) produced statistically significant reductions in both MSDBP and MSSBP at the end of the study when compared with a placebo.[2] A dose-response relationship was observed, with increasing doses of this compound leading to greater reductions in blood pressure, although the incremental effect was less pronounced at doses above 80 mg.[2]
Experimental Protocols
The clinical trials assessing the efficacy of this compound were designed as multicenter, randomized, placebo-controlled, double-masked, parallel-group studies.[2]
Patient Population: The studies enrolled adult patients diagnosed with uncomplicated essential hypertension (stages 1 to 3).[2]
Study Design: Participants were randomly assigned to receive either a placebo or a specific once-daily dose of this compound (ranging from 20 mg to 320 mg).[2] The double-masked design ensured that neither the patients nor the investigators knew which treatment was being administered.
Treatment Duration: The treatment period typically lasted for 8 weeks, with blood pressure assessments conducted at baseline and at specified intervals throughout the study.[2]
Efficacy Variables: The primary measure of efficacy was the change from baseline in mean sitting diastolic blood pressure (MSDBP).[2] Secondary efficacy variables included the change from baseline in mean sitting systolic blood pressure (MSSBP) and the proportion of patients who responded to treatment.[2] A response was generally defined as achieving an MSDBP of less than 90 mmHg or a decrease of at least 10 mmHg from baseline.[2]
Mechanism of Action: Angiotensin II Receptor Blockade
This compound is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effect by selectively antagonizing the AT1 receptor.[3][4][5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[5] By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.[3][4] This mechanism of action provides a more complete antagonism of angiotensin II compared to ACE inhibitors, which only block one pathway of angiotensin II production.[3]
Safety and Tolerability
The safety and tolerability of this compound were also assessed in these clinical trials. The incidence of adverse events with this compound was generally comparable to that of the placebo.[2] The most frequently reported adverse event was headache, which occurred more often in the placebo group.[2] Dizziness was reported with a similar frequency in the placebo and lower-dose this compound groups, with a slight increase at the 320 mg dose.[2] Importantly, there were no reported cases of symptomatic orthostatic hypotension.[2]
References
- 1. Evaluation of the Dose Response With Valsartan and Valsartan/Hydrochlorothiazide in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of valsartan compared with placebo in the treatment of patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan - Wikipedia [en.wikipedia.org]
- 4. Diovan (Valsartan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is the mechanism of Valsartan? [synapse.patsnap.com]
Unraveling the Metabolic Disparity of Valsartan Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Valsartan (B143634), a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and heart failure, is administered as the S-enantiomer. The R-enantiomer is considered a process impurity. While the metabolism of racemic or the therapeutically active S-valsartan is known to be limited, a deeper understanding of the differential metabolism between the S- and R-enantiomers is crucial for optimizing drug development and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the metabolism of valsartan enantiomers, drawing upon available scientific literature.
Executive Summary
The primary metabolic pathway for valsartan is hydroxylation at the 4-position of the valeryl moiety, a reaction almost exclusively catalyzed by the cytochrome P450 enzyme, CYP2C9.[1][2] The resulting metabolite is 4-hydroxyvalsartan. The majority of an administered dose of valsartan is excreted unchanged in the feces and urine.[3] While direct, publicly available, side-by-side comparative studies on the in vitro and in vivo metabolism of the individual R- and S-enantiomers of valsartan are limited, indirect evidence suggests that the metabolism is stereoselective.
In Vitro Metabolism: A Tale of Two Enantiomers
Detailed kinetic data comparing the metabolism of individual R- and S-valsartan enantiomers by human liver microsomes or recombinant CYP2C9 is not extensively reported in the public domain. However, a study analyzing the diastereomeric ratio of 4-hydroxyvalsartan in human urine found an approximate ratio of 3:2, indicating that the metabolism of valsartan is indeed stereoselective.[4] This suggests that one enantiomer is preferentially metabolized over the other.
To fully characterize the differential metabolism, dedicated in vitro studies are necessary. A typical experimental protocol to elucidate these differences is outlined below.
Experimental Protocol: In Vitro Metabolism of Valsartan Enantiomers
Objective: To determine and compare the kinetic parameters (Km and Vmax) of 4-hydroxyvalsartan formation from R- and S-valsartan using human liver microsomes.
Materials:
-
R-valsartan and S-valsartan enantiomers (analytical grade)
-
4-hydroxyvalsartan standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
CYP2C9 specific inhibitor (e.g., sulfaphenazole)
Methodology:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.2 mg/mL protein).
-
Add varying concentrations of either R-valsartan or S-valsartan (e.g., 0.5 - 200 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linearity of metabolite formation.
-
As a negative control, perform incubations without the NADPH regenerating system.
-
To confirm the role of CYP2C9, conduct incubations in the presence of a specific inhibitor like sulfaphenazole.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analytical Method:
-
Quantify the formation of 4-hydroxyvalsartan using a validated LC-MS/MS method.
-
Separate the analyte and internal standard on a suitable C18 column.
-
Use a mobile phase gradient of water with formic acid and acetonitrile.
-
Monitor the parent and product ions for both 4-hydroxyvalsartan and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
-
Compare the Km and Vmax values obtained for the R- and S-enantiomers.
-
In Vivo Pharmacokinetics: Extrapolating from In Vitro Data
Signaling Pathways and Experimental Workflow
To visualize the metabolic pathway and the experimental approach, the following diagrams are provided.
References
- 1. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, disposition and biotransformation of [14C]-radiolabelled valsartan in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Head-to-Head Comparison: D-Valsartan vs. Losartan's Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and toxicological profiles of D-Valsartan, the active S-enantiomer of the angiotensin II receptor blocker (ARB) Valsartan, and the inactive R-enantiomer of the ARB Losartan. This comparison is supported by available experimental data to inform research and drug development efforts.
Executive Summary
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor effects of angiotensin II. In contrast, the R-enantiomer of Losartan is pharmacologically considered the inactive enantiomer, exhibiting significantly lower affinity for the AT1 receptor. While extensive data is available for this compound and racemic Losartan (a mixture of the active S-enantiomer and inactive R-enantiomer), specific experimental data for the isolated R-enantiomer of Losartan is limited in publicly available literature. This guide compiles the known quantitative data and experimental methodologies to facilitate a comparative understanding.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Losartan, with the understanding that the data for Losartan primarily reflects the activity of its S-enantiomer and its active metabolite, EXP3174. Data specifically for the R-enantiomer of Losartan is largely unavailable, and its contribution to the overall activity of racemic Losartan is considered negligible.
Table 1: AT1 Receptor Binding Affinity
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Kᵢ | 2.38 nM | Rat aortic smooth muscle cell membranes | [1] |
| pKᵢ | 7.65 ± 0.12 | Wild-type AT1 receptors (COS-7 cells) | [2] | |
| Losartan (racemic) | IC₅₀ | 20 nM | AT1 receptors | [3] |
| pKᵢ | 7.17 ± 0.07 | Wild-type AT1 receptors (COS-7 cells) | [2] | |
| EXP3174 (active metabolite of Losartan) | IC₅₀ | 1.9 nM | AT1 receptors | [4] |
Note: Kᵢ (inhibition constant) and pKᵢ (-log(Kᵢ)) are measures of binding affinity; a lower Kᵢ and higher pKᵢ indicate higher affinity. IC₅₀ is the concentration of an inhibitor required to inhibit 50% of a biological or biochemical function.
Table 2: Pharmacological and Toxicological Profile
| Feature | This compound | Losartan's Inactive (R)-Enantiomer |
| Primary Target | Angiotensin II Type 1 (AT1) Receptor | Assumed to be inactive at the AT1 receptor |
| Mechanism of Action | Selective, competitive antagonist of the AT1 receptor | No significant AT1 receptor antagonism reported |
| Functional Activity | Potent inhibition of angiotensin II-induced vasoconstriction | No significant inhibition of angiotensin II-induced vasoconstriction expected |
| Off-Target Effects | A metabolite, 4-hydroxyvaleryl-valsartan, shows potent inhibition of platelet aggregation but no significant ARB activity.[4] Losartan has been noted to have AT1 receptor-independent actions related to anti-inflammatory and anti-aggregatory mechanisms, which are not shared by valsartan.[4] | Limited to no data available. |
| Acute Toxicity (LD₅₀) | Not specifically available for the D-enantiomer. For racemic Valsartan: Oral LD₅₀ in rats is >2000 mg/kg. | Not available. For racemic Losartan: Oral LD₅₀ in male rats is 2248 mg/kg.[5] |
Experimental Protocols
AT1 Receptor Binding Assay (Radioligand Competition)
This protocol is a standard method to determine the binding affinity of a compound to the AT1 receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound and the inactive enantiomer of Losartan for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: this compound and R-Losartan at various concentrations.
-
Unlabeled Angiotensin II for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₑ), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Vasoconstriction Assay (Wire Myography)
This protocol assesses the functional antagonism of angiotensin II-induced vasoconstriction.
Objective: To evaluate the ability of this compound and the inactive enantiomer of Losartan to inhibit angiotensin II-induced contraction of isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Wire myograph system.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Angiotensin II.
-
Test compounds: this compound and R-Losartan.
-
Potassium chloride (KCl) solution for assessing vessel viability.
Procedure:
-
Tissue Preparation: Dissect and clean the artery in cold Krebs-Henseleit solution and cut it into small rings (2-3 mm).
-
Mounting: Mount the arterial rings on the wires of the myograph in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration and Normalization: Allow the rings to equilibrate under a baseline tension. Gradually increase the tension to a predetermined optimal level for the specific vessel type.
-
Viability Test: Contract the rings with KCl to ensure their viability.
-
Concentration-Response Curve to Angiotensin II: After a washout period, cumulatively add increasing concentrations of Angiotensin II to the organ bath and record the contractile response to generate a control concentration-response curve.
-
Antagonist Incubation: Wash out the Angiotensin II and incubate the rings with a fixed concentration of the test compound (this compound or R-Losartan) for a predetermined period (e.g., 30-60 minutes).
-
Shifted Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative addition of Angiotensin II to generate a shifted concentration-response curve.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. For a competitive antagonist, a parallel rightward shift of the curve is expected. The degree of the shift can be used to calculate the antagonist's potency (pA₂ value) using a Schild plot analysis.
Mandatory Visualization
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and Points of Inhibition.
References
- 1. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Synthesis and biological evaluation of a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D-Valsartan's Lack of Effect on Aldosterone Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of D-Valsartan and the active L-Valsartan enantiomer on aldosterone (B195564) secretion. The information presented is based on established pharmacological principles of angiotensin II receptor blockers (ARBs) and detailed experimental protocols for assessing the renin-angiotensin-aldosterone system (RAAS).
Executive Summary
Valsartan (B143634), an established ARB, exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, which in turn inhibits the secretion of aldosterone. This activity is specific to the (S)-enantiomer of valsartan, commercially known as L-Valsartan.[1] The (R)-enantiomer, or this compound, is not expected to exhibit significant pharmacological activity due to the stereospecific nature of the AT1 receptor binding site. This guide outlines the theoretical basis for this compound's inertness on aldosterone secretion and provides the experimental frameworks necessary to validate this hypothesis.
Data Presentation: Comparative Effects on the Renin-Angiotensin-Aldosterone System
The following table summarizes the expected effects of L-Valsartan and this compound on key parameters of the RAAS, based on the known mechanism of action of active ARBs.
| Parameter | L-Valsartan (Active ARB) | This compound (Hypothesized) | Placebo | Rationale for Expected Outcomes |
| AT1 Receptor Binding | High Affinity Antagonist | Negligible Affinity | No Effect | The pharmacological activity of valsartan is stereospecific to the L-enantiomer. |
| Aldosterone Secretion | Decreased[1] | No significant change | No Effect | Inhibition of the AT1 receptor by an active ARB blocks angiotensin II-stimulated aldosterone release.[2] |
| Plasma Renin Activity | Increased | No significant change | No Effect | Blockade of the AT1 receptor removes the negative feedback mechanism on renin release. |
| Blood Pressure | Decreased | No significant change | No Effect | The antihypertensive effect of valsartan is a direct consequence of AT1 receptor blockade. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: RAAS signaling pathway and points of intervention by L- and this compound.
Caption: Experimental workflow for in vivo assessment of aldosterone secretion.
Experimental Protocols
To empirically validate the lack of effect of this compound on aldosterone secretion, the following experimental protocols are recommended.
In Vitro Aldosterone Secretion Assay
Objective: To determine the direct effect of this compound versus L-Valsartan on angiotensin II-stimulated aldosterone secretion in adrenal cortical cells.
Methodology:
-
Cell Culture: Primary bovine adrenal glomerulosa cells or a suitable human adrenal cell line (e.g., NCI-H295R) are cultured to confluence.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, L-Valsartan, or a vehicle control for a specified period.
-
Stimulation: Following pre-incubation, cells are stimulated with a known concentration of angiotensin II to induce aldosterone secretion.
-
Sample Collection: The cell culture supernatant is collected after the stimulation period.
-
Aldosterone Quantification: Aldosterone levels in the supernatant are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
In Vivo Assessment in an Animal Model
Objective: To evaluate the effect of orally administered this compound versus L-Valsartan on plasma aldosterone levels in a relevant animal model (e.g., spontaneously hypertensive rats).
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week.
-
Group Allocation: Animals are randomly assigned to treatment groups: this compound, L-Valsartan, and a vehicle control.
-
Drug Administration: The compounds are administered orally at predetermined doses for a specified duration.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration via a cannulated artery or terminal collection.
-
Plasma Preparation: Blood is collected in EDTA tubes and centrifuged to separate the plasma.
-
Aldosterone and Renin Measurement: Plasma aldosterone and renin activity are quantified using commercially available ELISA kits or LC-MS/MS.[4]
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored throughout the study using telemetry or tail-cuff plethysmography.
Aldosterone Measurement Protocol (ELISA)
This protocol is based on a competitive binding immunoassay.
-
Standard and Sample Preparation: Prepare aldosterone standards and quality controls as per the kit instructions. If using urine samples, they may require dilution.[3]
-
Assay Procedure:
-
Pipette standards, controls, and unknown samples into the wells of the antibody-coated microplate.
-
Add the aldosterone-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate the plate, typically for 60-120 minutes, to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the aldosterone concentration.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the aldosterone concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Logical Framework for Validating this compound's Inactivity
The following diagram illustrates the logical steps to confirm the lack of effect of this compound on aldosterone secretion.
Caption: Logical flow for the validation of this compound's lack of effect.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Addition of Sacubitril/Valsartan to Mineralocorticoid Receptor Antagonist Therapy in Primary Aldosteronism: Effects on Plasma Aldosterone Concentration and Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. Sustained reduction of aldosterone in response to the angiotensin receptor blocker valsartan in patients with chronic heart failure: results from the Valsartan Heart Failure Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valsartan's Efficacy and Pharmacokinetics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacologically active (S)-enantiomer of Valsartan (B143634), a widely prescribed angiotensin II receptor blocker (ARB), across various animal models. While the initial query specified "D-Valsartan," it is crucial to note that the therapeutic effects of Valsartan are attributed exclusively to its (S)-enantiomer. The (R)-enantiomer, or this compound, is considered an inactive impurity. This guide will, therefore, focus on the extensive preclinical data available for the active (S)-Valsartan, offering valuable insights for researchers in cardiovascular and metabolic drug discovery and development.
The Stereochemistry of Valsartan: A Note on the Inactive D-Enantiomer
Valsartan possesses a single chiral center, resulting in two stereoisomers: (S)-Valsartan and (R)-Valsartan (this compound). The biological activity of Valsartan as an angiotensin II type 1 (AT1) receptor antagonist resides almost entirely in the (S)-enantiomer.[1][2] The (R)-enantiomer is considered an impurity and is largely devoid of pharmacological activity at the AT1 receptor.[1][2] Consequently, pharmaceutical formulations of Valsartan are manufactured to contain the pure (S)-enantiomer.[1] This guide will henceforth refer to the active (S)-enantiomer simply as Valsartan.
Comparative Efficacy of Valsartan in Rodent and Non-Rodent Models
Valsartan has been extensively evaluated in various animal models of cardiovascular and metabolic diseases, primarily in rats, dogs, and mice. These studies have established its efficacy in hypertension, heart failure, and diabetic complications.
Antihypertensive Effects
Valsartan consistently demonstrates potent antihypertensive effects in genetically and surgically induced models of hypertension.
Table 1: Antihypertensive Effects of Valsartan in Different Animal Models
| Animal Model | Strain/Type | Treatment Protocol | Key Findings | Reference(s) |
| Rat | Spontaneously Hypertensive Rat (SHR) | 3-30 mg/kg/day, p.o. for 4 weeks | Dose-dependent reduction in blood pressure.[3] | [3] |
| Spontaneously Hypertensive Rat Stroke-Prone (SHR-SP) | 3, 10, and 30 mg/kg/day, p.o. for 1 year | Dose-dependently suppressed the increase in systolic blood pressure and prevented end-organ damage.[4] | [4] | |
| Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat | Single oral doses of 3-30 mg/kg | Dose-dependent reduction in blood pressure.[3] | [3] | |
| Dog | Renal (2K1C) Hypertensive Dog | 30 mg/kg, p.o. (single and repeated) | Significant decrease in blood pressure.[3] | [3] |
Cardioprotective and Hemodynamic Effects
Beyond its blood pressure-lowering effects, Valsartan exhibits significant cardioprotective and beneficial hemodynamic properties in animal models of heart failure and myocardial infarction.
Table 2: Cardioprotective and Hemodynamic Effects of Valsartan
| Animal Model | Condition | Treatment Protocol | Key Findings | Reference(s) |
| Rat | Myocardial Infarction (Coronary Artery Ligation) | 30 mg/kg/day, p.o. for 4 weeks | Significantly decreased left ventricular end-diastolic pressure and inhibited left ventricular hypertrophy.[5] | [5] |
| Juvenile rats with pressure overload-induced heart failure | Valsartan administration for 4 weeks | Improved cardiac function and attenuated ventricular hypertrophy.[6] | [6] | |
| Dog | Acute Heart Failure (Coronary Artery Ligation) | 10 mg/kg, i.v. | Reduced blood pressure, heart rate, left ventricular pressure, and total systemic resistance.[7] | [7] |
| Chronic Heart Failure (Rapid Ventricular Pacing) | 100 mg/kg/day, p.o. for 2 weeks | Lowered left ventricular end-diastolic pressure.[7] | [7] | |
| Cardiorenal Syndrome | 100 mg once daily (in combination with Sacubitril) for 3 months | Improved LV systolic function.[8] | [8] |
Metabolic Effects
Valsartan has also been shown to have beneficial effects in animal models of diabetes, improving insulin (B600854) sensitivity and protecting against diet-induced metabolic dysfunction.
Table 3: Metabolic Effects of Valsartan
| Animal Model | Condition | Treatment Protocol | Key Findings | Reference(s) |
| Mouse | Diabetic KK-Ay mice | 1 mg/kg/day | Increased insulin-mediated glucose uptake into skeletal muscle.[9] | [9] |
| High-fat diet-induced obesity | 10 mg/kg/day, oral gavage for 12 weeks | Improved glucose tolerance, reduced fasting blood glucose, and reduced serum insulin levels.[10] | [10] |
Comparative Pharmacokinetics of Valsartan
The pharmacokinetic profile of Valsartan has been characterized in several animal species, providing a basis for dose selection and extrapolation to human studies.
Table 4: Pharmacokinetic Parameters of Valsartan in Different Animal Models
| Animal Species | Dose and Route | Tmax (h) | Cmax (µg/L) | t1/2 (h) | Reference(s) |
| Rat | 10 mg/kg, p.o. | ~2.0 | ~83.87 | ~6.34 | [11] |
| Dog | 80 mg, p.o. | ~1.5 | 2050 | 2.3 | [12] |
| Marmoset | Oral administration | ~0.75 | - | - | [13] |
Note: Pharmacokinetic parameters can vary depending on the specific study design, analytical methods, and animal strain.
Mechanism of Action and Signaling Pathways
Valsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity approximately 20,000-fold greater for the AT1 receptor compared to the AT2 receptor.[1] By blocking the AT1 receptor, Valsartan inhibits the primary physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation.[14]
The binding of Valsartan to the AT1 receptor modulates several downstream signaling pathways, contributing to its therapeutic effects.
Angiotensin II Receptor Signaling Pathway
The primary mechanism of Valsartan is the blockade of the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor.
Src/PI3K/Akt Signaling Pathway
In endothelial cells, Valsartan has been shown to increase nitric oxide (NO) production through a mechanism involving the Src/PI3K/Akt pathway. This contributes to its vasoprotective effects.[15]
MAPK/ERK Signaling Pathway
Studies have also implicated the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in the cardioprotective effects of Valsartan. By inhibiting this pathway, Valsartan can reduce cardiac remodeling and apoptosis in heart failure.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of experimental protocols from key studies.
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.[18]
-
Treatment: Valsartan was administered via oral gavage at a dose of 30 mg/kg/day for 8 weeks. The control group received distilled water.[18]
-
Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method.[18]
-
Tissue Collection and Analysis: At the end of the treatment period, rats were euthanized, and heart tissues were collected for histological analysis (hematoxylin and eosin (B541160) staining) to assess left ventricular hypertrophy and fibrosis.[18]
Dog Model of Heart Failure
-
Animal Model: Beagle dogs.[7]
-
Induction of Heart Failure:
-
Treatment:
-
Hemodynamic Measurements: Parameters such as blood pressure, heart rate, cardiac output, and left ventricular end-diastolic pressure were measured.[7]
Experimental Workflow for Pharmacokinetic Studies in Rats
This guide has synthesized preclinical data on (S)-Valsartan to provide a comparative overview of its performance in various animal models. The consistent antihypertensive, cardioprotective, and metabolic effects underscore its therapeutic potential, which has been successfully translated to clinical practice. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers investigating novel therapeutics targeting the renin-angiotensin system and related pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 3rd communication: hemodynamic effects of valsartan in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 1st communication: antihypertensive effects of valsartan in hypertensive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 2nd communication: valsartan prevents end-organ damage in spontaneously hypertensive stroke-prone rats during 1-year treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 4th communication: improvement of heart failure of rats with myocardial infarction by valasartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Protection of Valsartan on Juvenile Rats with Heart Failure by Inhibiting Activity of CaMKII via Attenuating Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 5th communication: hemodynamic effects of valsartan in dog heart failure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Angiotensin II type-1 receptor blocker valsartan enhances insulin sensitivity in skeletal muscles of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valsartan protects pancreatic islets and adipose tissue from the inflammatory and metabolic consequences of a high-fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 15. Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sacubitril-Valsartan Ameliorates Heart Failure by Inhibiting Cardiac Remodeling Potentially via MAPK/ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Valsartan ameliorates ageing-induced aorta degeneration via angiotensin II type 1 receptor-mediated ERK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of D-Valsartan: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of D-Valsartan is critical for ensuring laboratory safety and environmental protection. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for Valsartan (B143634) indicates that it is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn at all times.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust.[2][3] In case of exposure, follow the first-aid measures outlined in the SDS.
Disposal Procedures for this compound in a Laboratory Setting
As a non-controlled but potentially hazardous pharmaceutical waste, this compound must be disposed of following the guidelines set by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA).[4] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste.[4]
Step-by-Step Disposal Protocol:
-
Characterization and Segregation:
-
Containerization:
-
Place this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
The container must be compatible with the chemical properties of this compound and be kept securely closed when not in use.[4]
-
Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from incompatible materials.[2]
-
-
Waste Pickup and Disposal:
Quantitative Data: Stability and Degradation of Valsartan
Understanding the stability of Valsartan is crucial for both storage and disposal. Forced degradation studies have shown that Valsartan is susceptible to degradation under certain conditions. This data highlights the importance of proper storage to prevent the formation of unknown degradation products and informs disposal pathways.
| Stress Condition | Temperature | Duration | Degradation (%) | Key Degradation Products Identified (m/z) |
| Acidic (1 M HCl) | 60 °C | 6 hours | 23.61% | 306, 352 |
| Oxidative (H2O2) | 60 °C | Not Specified | 19.77% | Not Specified |
| Basic (Alkali) | Not Specified | Not Specified | Significant Degradation | 304.50, 350.50 |
| Thermal | 60 °C | 6 hours | No significant degradation | Not Applicable |
| Photolytic | Not Specified | Not Specified | Stable | Not Applicable |
Source: The Pharma Innovation Journal, 2019; LC-MS characterization of valsartan degradation products and comparison with LC-PDA; Identification and Characterization of Degradation Products of Valsartan by UPLC/Q-TOF-MS Technique[8][9][10]
Experimental Protocols: Forced Degradation Studies
The following provides a general methodology for the forced degradation studies cited above.
Objective: To determine the stability of Valsartan under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Preparation of Stock Solution: A stock solution of Valsartan is prepared at a specified concentration (e.g., 0.05 mg/ml) in a suitable solvent, such as a mobile phase for HPLC analysis.[9]
-
Acid Degradation: The stock solution is treated with an acid (e.g., 1 M HCl) and heated in a water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 6 hours).[9] The solution is then neutralized with a base (e.g., 1 M NaOH) and diluted for analysis.[9]
-
Base Degradation: The stock solution is treated with a base (e.g., 1 M NaOH) and subjected to similar heating and neutralization steps as the acid degradation study.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H2O2) and heated.[8][9]
-
Thermal Degradation: The stock solution is heated at a specific temperature (e.g., 60°C) for a set duration.[9]
-
Photolytic Degradation: The stock solution is exposed to UV light for a specified period.[9]
-
Analysis: The stressed samples are then analyzed using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the drug and its degradation products.[8][9][10]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow in a Laboratory.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. viatris.com [viatris.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. rcrawaste.com [rcrawaste.com]
- 8. asianjpr.com [asianjpr.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. scielo.br [scielo.br]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling D-Valsartan
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of D-Valsartan.
This document provides critical safety and logistical information for laboratory personnel working with this compound. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is paramount when handling this compound, a pharmacologically active compound. The following table summarizes the recommended PPE for various laboratory activities involving this substance.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles[1] | Nitrile rubber gloves[2] | Laboratory coat | N95 or P3 respirator if not handled in a certified chemical fume hood[3] |
| Solution Preparation (Dissolving) | Safety glasses with side shields or goggles[1] | Nitrile rubber gloves[2] | Laboratory coat | Recommended if not performed in a fume hood |
| Administering to Animals | Safety glasses with side shields or goggles[1] | Nitrile rubber gloves[2] | Laboratory coat or disposable gown | Not generally required, but risk assessment is advised |
| Spill Cleanup | Chemical safety goggles and face shield[4] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges[3] |
| Waste Disposal | Safety glasses with side shields or goggles[1] | Nitrile rubber gloves[2] | Laboratory coat | Not generally required |
PPE Selection Workflow
To ensure the appropriate level of protection is selected for each task, follow the logical workflow outlined in the diagram below. This workflow considers the physical form of this compound, the scale of the operation, and the potential for aerosol generation.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Standard Operating Procedure: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean laboratory coat or disposable gown.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown or coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Remove the gown or lab coat by folding it inward, containing the contaminated surface.
-
Eye/Face Protection: Remove by handling the earpieces or strap from behind.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][2]
Disposal Plan for this compound and Contaminated Materials
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4][5]
Step-by-Step Disposal Protocol:
-
Segregation: All contaminated items, including gloves, disposable lab coats, pipette tips, and empty vials, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, wipes, and disposable labware, in a designated, leak-proof plastic bag or container.
-
Seal the container when it is three-quarters full.
-
Label the container clearly with "Hazardous Waste," "this compound," and the date.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a designated, sealed, and non-reactive waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
Label the container with "Hazardous Liquid Waste," "this compound," and the approximate concentration.
-
-
Decontamination of Reusable Equipment:
-
Reusable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with detergent and water.
-
The initial solvent rinse should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound waste down the drain or in the regular trash.[5]
-
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
